Gantacurium
Description
Properties
CAS No. |
758669-50-0 |
|---|---|
Molecular Formula |
C53H69ClN2O14+2 |
Molecular Weight |
993.6 g/mol |
IUPAC Name |
4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] 1-O-[3-[(1R,2S)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (Z)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C53H69ClN2O14/c1-55(19-15-34-26-41(59-3)43(61-5)30-37(34)40(55)23-33-24-45(63-7)51(67-11)46(25-33)64-8)17-13-22-70-53(58)39(54)32-49(57)69-21-14-18-56(2)20-16-35-27-42(60-4)44(62-6)31-38(35)50(56)36-28-47(65-9)52(68-12)48(29-36)66-10/h24-32,40,50H,13-23H2,1-12H3/q+2/b39-32-/t40-,50+,55-,56+/m1/s1 |
InChI Key |
ZQLDXCSTJFLRPY-RWBXLJKRSA-N |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Isomeric SMILES |
C[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)/C(=C/C(=O)OCCC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)/Cl |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)C(=CC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4C6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C)Cl |
Other CAS No. |
758669-50-0 |
Synonyms |
gantacurium GW 280430A GW-280430A GW280430A |
Origin of Product |
United States |
Foundational & Exploratory
Gantacurium: A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gantacurium chloride is an investigational, non-depolarizing neuromuscular blocking agent characterized by its rapid onset of action and ultra-short duration.[1][2] As an asymmetric isoquinolinium chlorofumarate, its unique chemical structure facilitates a novel mechanism of inactivation through adduction with the endogenous amino acid L-cysteine, supplemented by slower ester hydrolysis.[1][3] This degradation pathway is notably independent of pH and temperature, offering a predictable clinical profile.[1] This document provides a comprehensive overview of the synthesis, chemical properties, and pharmacological characteristics of this compound, intended to serve as a technical resource for professionals in drug development and related scientific fields. Although this compound is no longer in clinical development, the information presented offers valuable insights into the design and function of novel neuromuscular blocking agents.[1]
Chemical Properties and Data
This compound chloride is a synthetic, asymmetric, enantiomerically pure bis-tetrahydroisoquinolinium chlorofumarate.[3][4] Its structure is a key determinant of its pharmacological activity and unique metabolic pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound chloride is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 4-O-[3-[(1S,2R)-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl]1-O---INVALID-LINK---2-chlorobut-2-enedioate dichloride | [1] |
| Chemical Formula | C₅₃H₆₉Cl₃N₂O₁₄ | [1] |
| Molar Mass | 1064.48 g·mol⁻¹ | [1][5] |
| CAS Number | 213998-46-0 | [1][6] |
| Appearance | Powder | [7] |
| Solubility | Information not publicly available. This compound for clinical trials was supplied as a powder for reconstitution.[7] | |
| Storage | Recommended to be stored at room temperature in the continental US; however, specific conditions may vary.[6] |
Chemical Structure
Caption: Chemical structure of the this compound ion.
Synthesis
The synthesis of this compound is a complex, multi-step process involving the stereoselective formation of two different tetrahydroisoquinolinium moieties, which are then linked by a chlorofumarate diester bridge. While detailed, proprietary synthesis protocols are not publicly available, the general synthetic strategy has been described in the scientific literature.
Synthetic Pathway Overview
The synthesis involves the preparation of two key isoquinolinium intermediates, which are then coupled with a chlorofumaric acid derivative. A plausible synthetic outline is as follows:
-
Preparation of Tetrahydroisoquinoline Precursors: Synthesis of the two distinct chiral tetrahydroisoquinoline precursors.
-
Quaternization: Alkylation of the tetrahydroisoquinoline precursors to form the quaternary ammonium salts (onium heads).
-
Linker Preparation: Synthesis of the activated chlorofumaric acid linker.
-
Esterification: Coupling of the two different isoquinolinium moieties with the chlorofumaric acid linker to form the final asymmetric diester.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Gantacurium as a Neuromuscular Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1] It belongs to the class of asymmetric isoquinolinium diesters of chlorofumaric acid.[1] A key feature of this compound is its unique and rapid chemical degradation pathway, which is independent of organ function and enzymatic processes like Hofmann elimination, which is characteristic of other benzylisoquinolinium compounds such as atracurium and cisatracurium.[2][3] This guide provides a comprehensive technical overview of the core mechanism of action of this compound, including its interaction with the nicotinic acetylcholine receptor, its pharmacokinetic and pharmacodynamic profile, and the detailed methodologies of key experiments used in its evaluation.
Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
This compound functions as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. By binding to these receptors, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating the depolarization of the muscle cell membrane. This inhibition of ACh binding blocks the ion channel opening, preventing the influx of sodium and potassium ions that is necessary for muscle contraction, thereby leading to skeletal muscle relaxation and paralysis.[4]
Signaling Pathway at the Neuromuscular Junction
The following diagram illustrates the signaling cascade at the neuromuscular junction and the point of intervention by this compound.
References
- 1. Functional human skin explants as tools for assessing mast cell activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openanesthesia.org [openanesthesia.org]
An In-depth Technical Guide to the Pharmacokinetics of Gantacurium in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of gantacurium, an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. This compound's development has been discontinued, but its unique chemical structure and mechanism of inactivation continue to be of scientific interest. This document summarizes key pharmacokinetic data from various animal models, details the experimental protocols used in these studies, and visualizes the metabolic pathways and experimental workflows.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound observed in several preclinical animal models.
Table 1: Potency (ED95) of this compound in Preclinical Animal Models
| Animal Model | ED95 (mg/kg) | Anesthesia/Experimental Conditions |
| Rhesus Monkey | ~0.16 (3xED95) | Compared with mivacurium.[1] |
| Dog (Beagle) | 0.06 | Thiopental, nitrous oxide, and isoflurane anesthesia.[2] |
| Guinea Pig | 0.064 ± 0.006 | Urethane anesthesia.[3][4] |
| Cat | Not specified | Data confirmed results from Rhesus monkey studies.[1] |
Table 2: Onset and Duration of Action of this compound in Preclinical Animal Models
| Animal Model | Dose | Onset of Action | Duration of Action (to 95% twitch recovery) | Spontaneous Recovery (to TOF ratio ≥ 0.9) |
| Rhesus Monkey | 0.18 mg/kg | Significantly faster than mivacurium.[1] | 8.5 ± 0.5 min | Within 10 min.[1] |
| Dog (Beagle) | 0.06 mg/kg (ED95) | 107 seconds | 5.2 minutes | Not specified |
Experimental Protocols
The preclinical evaluation of this compound involved several key experimental designs to determine its potency, onset and duration of action, and safety profile.
2.1. General Anesthesia and Animal Preparation
Across studies, animals were anesthetized to prevent pain and distress. For instance, in studies with dogs, a combination of thiopental, nitrous oxide, and isoflurane was used.[2] In guinea pig studies, urethane anesthesia was administered.[3][4] Standard physiological monitoring, including heart rate and blood pressure, was typically employed. For neuromuscular monitoring, animals were often intubated and mechanically ventilated.
2.2. Neuromuscular Function Monitoring
The primary method for assessing the effect of neuromuscular blocking agents is to measure the muscle twitch response to nerve stimulation. A common experimental setup involves:
-
Nerve Stimulation: A peripheral nerve, such as the ulnar nerve or sciatic nerve, is stimulated with a train-of-four (TOF) pattern.
-
Muscle Response Measurement: The contraction of a corresponding muscle (e.g., adductor pollicis or gastrocnemius muscle) is measured using a force transducer.
-
Data Recording: The twitch height is recorded continuously to determine the onset of block (time to maximum suppression of twitch), duration of block (time from injection to recovery of twitch height to a certain percentage of baseline), and spontaneous recovery.
2.3. Dose-Response Studies for ED95 Determination
To determine the ED95 (the dose required to produce 95% suppression of the muscle twitch response), a cumulative dose-response method is often used.[5]
-
A baseline twitch response to nerve stimulation is established.
-
Increasing doses of this compound are administered intravenously.
-
The degree of twitch suppression is measured after each dose has reached its peak effect.
-
The dose-response curve is then plotted to calculate the ED95.
2.4. Cardiovascular Safety Evaluation
In preclinical studies, particularly in dogs, the cardiovascular effects of this compound were assessed.[1][6] This involved monitoring mean arterial pressure and heart rate following the administration of various doses of the drug, including doses significantly higher than the ED95, to evaluate the potential for histamine release and associated hemodynamic changes.[1]
Visualizations: Pathways and Workflows
3.1. Metabolic Pathway of this compound
This compound undergoes a unique two-part inactivation process that is independent of hepatic or renal function.[1] The primary and rapid inactivation step is chemical degradation through adduction with the endogenous amino acid L-cysteine.[1] This is followed by a slower hydrolysis of the ester bonds.[1]
3.2. Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for the preclinical assessment of a novel neuromuscular blocking agent like this compound.
Summary and Conclusion
Preclinical studies in rhesus monkeys, dogs, cats, and guinea pigs demonstrated that this compound is an ultra-short-acting neuromuscular blocking agent with a rapid onset of action.[1][2] Its potency is comparable to or greater than other agents like mivacurium.[1] A key feature of this compound is its unique metabolism via cysteine adduction, which is a rapid chemical inactivation process independent of organ function.[1] While this compound showed promise as a potential replacement for succinylcholine, its development was halted. The data from these preclinical animal models remain valuable for understanding the structure-activity relationships of neuromuscular blocking drugs and for the design of future agents in this class.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuromuscular Blocking Agents | Veterian Key [veteriankey.com]
- 3. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 6. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Gantacurium: A Technical Deep Dive into its Discovery, Development, and Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride, formerly known as GW280430A and AV430A, emerged as a promising ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its development was driven by the long-standing goal in anesthesiology to find a replacement for succinylcholine, a depolarizing agent with a rapid onset and short duration of action but also associated with numerous undesirable side effects.[1][2] this compound, a stereoisomerically pure, asymmetric isoquinolinium diester of chlorofumaric acid, was designed to offer a similar rapid onset and ultra-short duration of action without the drawbacks of succinylcholine.[1][3] This technical guide provides a comprehensive overview of the discovery, developmental history, and eventual discontinuation of this compound, presenting key data, experimental methodologies, and visual representations of its pharmacological profile.
Discovery and Chemical Design
The journey to this compound's discovery originated from extensive research into tetrahydroisoquinolinium compounds at Burroughs Wellcome Co.[2] The core innovation behind this compound was the introduction of a chlorofumarate linker, which conferred a unique and rapid chemical degradation pathway.[1] Unlike atracurium and cisatracurium, which undergo Hofmann elimination, this compound's breakdown is primarily mediated by a rapid, non-enzymatic adduction with the endogenous amino acid L-cysteine, supplemented by a slower, pH-sensitive ester hydrolysis.[1][2] This novel mechanism of inactivation was independent of organ-based metabolism and elimination, a highly desirable characteristic for a neuromuscular blocking agent.[1][2]
The synthesis of this compound was a multi-step process involving the preparation of two distinct tetrahydroisoquinolinium moieties that are then linked via the chlorofumaric acid diester bridge.[4]
Mechanism of Action and Degradation
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[5] By blocking the binding of acetylcholine, it prevents depolarization of the muscle membrane, leading to muscle relaxation.
The defining feature of this compound is its unique, two-pronged degradation pathway:
-
Cysteine Adduction (Fast): This is the primary and rapid route of inactivation. The electron-withdrawing chlorine atom on the fumarate backbone makes the double bond susceptible to nucleophilic attack by the thiol group of endogenous L-cysteine. This forms a stable, pharmacologically inactive adduct.[1][2]
-
Ester Hydrolysis (Slow): The ester linkages in the this compound molecule are also subject to hydrolysis, a slower process that contributes to its overall clearance.[2]
This dual-degradation mechanism results in an ultra-short duration of action and a predictable recovery profile.
Mechanism of action and degradation pathway of this compound.
Preclinical Development
This compound underwent extensive preclinical evaluation in various animal models, including monkeys, cats, and dogs, to characterize its pharmacodynamic and pharmacokinetic profiles.[1][2]
Key Preclinical Findings
A summary of the key preclinical data is presented in the table below:
| Parameter | Species | Value | Comparator | Comparator Value | Reference |
| ED95 | Rhesus Monkey | 0.16 mg/kg (3xED95) | Mivacurium | 0.16 mg/kg (3xED95) | [1] |
| Guinea Pig | 0.064 +/- 0.006 mg/kg | - | - | [6] | |
| Onset of Action | Rhesus Monkey | Significantly faster than mivacurium | Mivacurium | - | [1] |
| Duration of Action (95% twitch recovery) | Rhesus Monkey | 8.5 ± 0.5 min (at 3xED95) | Mivacurium | 22 ± 2.6 min (at 3xED95) | [1] |
| Cardiovascular Effects | Dogs/Beagles | 10-25% decrease in arterial pressure at 25-50xED95 | - | - | [1] |
| Histamine Release | Dogs/Beagles | Minimal at 25-50xED95 | - | - | [1] |
Experimental Protocols: Preclinical Neuromuscular Blockade Assessment
The preclinical assessment of neuromuscular blockade typically involved the following steps:
-
Animal Preparation: Anesthetized and mechanically ventilated animals (e.g., Rhesus monkeys, cats) were used.
-
Nerve Stimulation: A peripheral nerve, such as the ulnar nerve, was stimulated supramaximally using a train-of-four (TOF) pattern.
-
Muscle Response Measurement: The evoked twitch response of a corresponding muscle (e.g., adductor pollicis) was measured using a force transducer.
-
Drug Administration: this compound and comparator agents were administered intravenously.
-
Data Analysis: The degree of neuromuscular blockade was quantified as the percentage reduction in the first twitch height (T1) of the TOF. The ED95 was determined as the dose required to produce a 95% suppression of T1. Onset time was the time from injection to maximum block, and duration of action was the time from injection to recovery of T1 to a certain percentage (e.g., 25%, 75%, 95%) or the TOF ratio to ≥0.9.
Workflow for preclinical evaluation of neuromuscular blocking agents.
Clinical Development
Following promising preclinical results, this compound entered clinical trials in humans.
Phase I/II Clinical Trials
The initial clinical trial in healthy volunteers under general anesthesia confirmed the rapid onset and ultra-short duration of action of this compound.[2]
| Parameter | Human Volunteers | Value | Reference |
| ED95 | Anesthetized Patients | 0.19 mg/kg | [1][2] |
| Onset of Action | 1xED95 | < 3 minutes | [1] |
| 4xED95 | ~1.5 minutes | [1] | |
| Duration of Action (TOF ratio ≥ 0.9) | 1-4xED95 | ~15 minutes | [1][2] |
| Recovery Index (25-75%) | 1-4xED95 | 3 minutes | [2] |
Reversal of Neuromuscular Blockade
A key feature of this compound was its rapid and reliable reversal by the administration of L-cysteine.[1] In preclinical studies, L-cysteine (10-50 mg/kg) significantly shortened the recovery time from this compound-induced blockade.[1] For instance, after an 8xED95 dose of this compound, L-cysteine administration reduced the recovery time to a TOF ratio ≥ 0.9 by 2 minutes.[1] If administered just 1 minute after the this compound dose, the recovery was shortened by 6 minutes.[1]
Adverse Effects and Discontinuation
Despite its promising pharmacodynamic profile, the clinical development of this compound was ultimately halted due to issues with histamine release at higher doses.[2][3]
Histamine Release
In human volunteers, doses of 3xED95 or higher were associated with transient cardiovascular side effects, including hypotension and reflex tachycardia, consistent with histamine release.[1][2] At a dose of 4xED95, significant histamine release was observed.[1] While doses up to 2.5xED95 did not elicit this response, the narrow therapeutic window for this side effect was a significant concern for its clinical utility and safety.[1][2][3] Attempts to modify the chemical structure to mitigate histamine release were unsuccessful.[1][3]
The development of this compound was officially discontinued, and it is not available for clinical use.[2][7]
Logical flow leading to the discontinuation of this compound development.
Conclusion
This compound represented a significant advancement in the medicinal chemistry of neuromuscular blocking agents. Its novel design, centered around a unique cysteine-mediated degradation pathway, offered the potential for an ideal succinylcholine replacement with a rapid onset, ultra-short duration, and organ-independent elimination. However, the challenge of histamine release at clinically relevant doses proved to be an insurmountable hurdle, leading to the cessation of its development. The story of this compound serves as a valuable case study in drug development, highlighting the critical importance of balancing efficacy with a wide safety margin. The insights gained from its development continue to inform the design of new neuromuscular blocking drugs.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound chloride, AV-430A, GW-0430, GW-280430A-药物合成数据库 [drugfuture.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PubMed [pubmed.ncbi.nlm.nih.gov]
Gantacurium Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its development represents a significant advancement in the field of anesthesia, offering the potential for a rapid onset and predictable, rapid recovery of neuromuscular function.[1][2] this compound is a single stereoisomer, an asymmetric isoquinolinium diester of chlorofumaric acid.[3][4] This unique chemical structure is intrinsically linked to its distinctive mechanism of inactivation, which is primarily independent of organ-based metabolism and elimination.[3][5]
This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the core concepts of its mechanism of action and degradation.
Core Structure and Mechanism of Action
This compound is a bis-quaternary benzylisoquinolinium diester.[6] Its core structure consists of two isoquinolinium head groups connected by a central chlorofumarate linker. This structure is designed to interact with the nicotinic acetylcholine receptors at the neuromuscular junction, acting as a competitive antagonist to acetylcholine and thereby inducing muscle relaxation.[7]
The key innovation in the design of this compound lies in its unique, dual-pathway chemical degradation, which dictates its ultra-short duration of action.[1][3] This degradation occurs via two main, non-enzymatic processes:
-
Cysteine Adduction: A rapid, covalent binding of the endogenous amino acid L-cysteine to the electron-deficient double bond of the chlorofumarate linker.[3][8] This process forms a pharmacologically inactive adduct.[3][5]
-
Ester Hydrolysis: A slower, pH-sensitive hydrolysis of the ester bonds linking the isoquinolinium heads to the central fumarate core.[1][3]
This chemical instability is a deliberate design feature that allows for rapid and predictable clearance from the body, independent of hepatic or renal function.[5]
Structure-Activity Relationship (SAR) Studies
The SAR of this compound and its analogs has been primarily focused on modifying the central linker to alter the rate of cysteine adduction and, consequently, the duration of neuromuscular blockade.
The Role of the Fumarate Linker
The fumarate diester core is the critical determinant of the pharmacodynamic profile of this class of neuromuscular blocking agents. The presence of the electron-withdrawing chlorine atom on the double bond of the fumarate moiety in this compound makes it highly susceptible to nucleophilic attack by the thiol group of L-cysteine.[3]
Impact of Halogenation and Symmetry
To investigate the SAR of the fumarate linker, analogs of this compound have been synthesized with modifications to this central core. The two most extensively studied analogs are CW002 and CW011.
-
CW002: A symmetrical analog of this compound that lacks the chlorine atom on the fumarate double bond.[3]
-
CW011: An asymmetrical maleate analog of this compound, which is also non-halogenated.[3]
The removal of the electron-withdrawing chlorine atom in CW002 and CW011 significantly reduces the electrophilicity of the double bond, leading to a slower rate of cysteine adduction.[3][8][9] This directly translates to a longer duration of neuromuscular blockade compared to this compound.[3][8][9]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its analogs.
Table 1: In Vitro Cysteine Adduction Half-Life
| Compound | Structural Feature | Cysteine Adduction Half-Life (in vitro) |
| This compound | Asymmetric Chlorofumarate | ~0.2 minutes[8] |
| CW002 | Symmetrical Fumarate (no chlorine) | ~11.4 minutes[3] |
| CW011 | Asymmetrical Maleate (no chlorine) | ~13.7 minutes[8] |
Table 2: Potency and Duration of Action in Preclinical and Clinical Studies
| Compound | Species | ED₉₅ (mg/kg) | Duration of Action (at ~2-5x ED₉₅) |
| This compound | Human | 0.19[3] | ~15 minutes (recovery to TOF ratio ≥ 0.90)[3] |
| Rhesus Monkey | ~0.081[8] | ~7.4 minutes (recovery to 95% twitch height)[8] | |
| Guinea Pig | 0.064[10] | Not reported | |
| CW002 | Rhesus Monkey | 0.040[8] | ~28.1 minutes[8] |
| Cat | 0.035 | Not reported | |
| Guinea Pig | 0.012[10] | Not reported | |
| CW011 | Rhesus Monkey | 0.025[3] | ~33.3 minutes[8] |
Table 3: Histamine Release Profile of this compound in Humans
| Dose | Histamine Release | Associated Cardiovascular Effects |
| ≤ 2.5 x ED₉₅ (≤ 0.45 mg/kg) | Not significant[1] | Minimal[1] |
| ~3 x ED₉₅ (0.54 mg/kg) | Observed in 1 of 4 volunteers[1] | Transient hypotension and tachycardia[1] |
| 4 x ED₉₅ (0.72 mg/kg) | Observed in 3 of 4 volunteers[1] | Transient hypotension and tachycardia[1] |
Experimental Protocols
In Vitro Degradation Studies (Cysteine Adduction)
Objective: To determine the rate of chemical degradation of this compound and its analogs in the presence of L-cysteine.
Methodology:
-
Sample Preparation: A solution of the test compound (e.g., this compound) is prepared in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.
-
Initiation of Reaction: The degradation reaction is initiated by adding a solution of L-cysteine to the test compound solution at a controlled temperature (typically 37°C).
-
Time-Course Sampling: Aliquots of the reaction mixture are taken at specific time intervals.
-
Reaction Quenching: The degradation reaction in the aliquots is stopped, for example, by acidification or rapid freezing.
-
HPLC Analysis: The concentration of the remaining parent compound in each aliquot is quantified using a validated high-performance liquid chromatography (HPLC) method with UV detection. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).[11][12][13]
-
Data Analysis: The concentration of the parent compound is plotted against time, and the data are fitted to a suitable kinetic model (e.g., first-order decay) to determine the reaction half-life.
In Vivo Neuromuscular Blockade Assessment
Objective: To determine the potency (ED₉₅) and duration of action of this compound and its analogs in an animal model.
Methodology:
-
Animal Model: The study is typically conducted in anesthetized cats or rhesus monkeys.[3][8]
-
Surgical Preparation: The animal is anesthetized, and a peripheral nerve-muscle preparation is isolated. For example, the sciatic nerve and the tibialis anterior muscle in the cat.
-
Nerve Stimulation: The peripheral nerve is stimulated with supramaximal electrical pulses. A common stimulation pattern is the train-of-four (TOF), which consists of four pulses delivered at a frequency of 2 Hz.[14][15]
-
Measurement of Muscle Response: The evoked mechanical twitch response of the muscle is measured using a force-displacement transducer.
-
Drug Administration: The test compound is administered intravenously as a bolus dose or a continuous infusion.
-
Data Acquisition: The twitch tension is recorded continuously throughout the experiment. The percentage inhibition of the twitch height is calculated relative to the baseline measurement before drug administration.
-
Data Analysis: Dose-response curves are constructed to determine the ED₉₅ (the dose required to produce 95% twitch depression). The duration of action is determined by measuring the time from drug administration to the recovery of the twitch height to a certain level (e.g., 90% of baseline or a TOF ratio of ≥ 0.9).[14][15]
Visualizations
This compound Degradation Pathway
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical assessment and train-of-four measurements in critically ill patients treated with recommended doses of cisatracurium or atracurium for neuromuscular blockade: a prospective descriptive study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Rapid Chemical Antagonism of Neuromuscular Blockade by l-Cysteine Adduction to and Inactivation of the Olefinic (Double-bonded) Isoquinolinium Diester Compounds this compound (AV430A), CW 002, and CW 011 | Semantic Scholar [semanticscholar.org]
- 10. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
In Vitro Degradation of Gantacurium via L-cysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro degradation pathway of gantacurium, a non-depolarizing neuromuscular blocking agent, mediated by the amino acid L-cysteine. The primary mechanism of this compound's rapid breakdown is a chemical inactivation process involving the adduction of L-cysteine to its central olefinic double bond. A secondary, slower degradation pathway involves pH-sensitive hydrolysis. This guide will detail the quantitative aspects of this degradation, provide representative experimental protocols for its study, and visualize the key pathways and workflows.
Quantitative Data Summary
The in vitro degradation kinetics of this compound and its analogues, CW 002 and CW 011, by L-cysteine have been characterized, highlighting the rapid and designed nature of this inactivation pathway. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Half-Life of this compound and its Analogues via L-cysteine Adduction
| Compound | Reaction Half-Time (t½) with L-cysteine (minutes) |
| This compound | ~0.2[1][2][3] |
| CW 002 | ~11.4[1][2][3] |
| CW 011 | ~13.7[1][2][3] |
Table 2: Comparative Potency of the Cysteine Adduct
| Compound | Adduct Potency Relative to Parent Compound |
| CW 002 | Approximately 70 times less potent[1][2][3] |
Degradation Pathway
The primary in vitro degradation pathway of this compound is initiated by the nucleophilic attack of the thiol group of L-cysteine on the electron-deficient olefinic double bond of this compound. This results in the formation of a stable, pharmacologically inactive adduct. This process is a key feature of this compound's ultrashort duration of action. A slower, secondary degradation mechanism for this compound is ester hydrolysis, which is pH-sensitive.
This compound's primary and secondary in vitro degradation pathways.
Experimental Protocols
The determination of the in vitro degradation rate of this compound by L-cysteine is typically performed using High-Performance Liquid Chromatography (HPLC). Below is a representative protocol for such an experiment.
Protocol: Determination of this compound Degradation Half-Life by HPLC
1. Objective: To determine the in vitro reaction half-time of this compound upon adduction with L-cysteine using reverse-phase high-performance liquid chromatography (RP-HPLC).
2. Materials and Reagents:
-
This compound chloride
-
L-cysteine hydrochloride
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water (18.2 MΩ·cm)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Thermostated autosampler or reaction vessel
3. Experimental Workflow:
Workflow for determining this compound degradation kinetics via HPLC.
4. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of L-cysteine in PBS (pH 7.4).
-
The final concentrations in the reaction mixture should be determined based on the molar ratio required for the reaction and the detection limits of the HPLC method.
-
-
HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over time to elute the compounds of interest. For example:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-17 min: 95% B
-
17-18 min: 95-5% B (linear gradient)
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)
-
-
Kinetic Experiment:
-
Equilibrate the this compound and L-cysteine solutions to 37°C.
-
Initiate the reaction by mixing the two solutions in a thermostated vessel at 37°C.
-
At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 5, 10, and 20 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, if necessary, by adding a strong acid or by rapid dilution in the mobile phase.
-
Inject the aliquot into the HPLC system.
-
-
Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the this compound peak area versus time.
-
The slope of the resulting linear regression line will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Logical Relationships in Drug Design
The relationship between the rate of L-cysteine adduction and the duration of action of this compound and its analogues is a key aspect of their rational drug design. A faster adduction rate leads to a shorter duration of neuromuscular blockade. This inverse relationship allows for the fine-tuning of the drug's pharmacokinetic profile by modifying its chemical structure to alter the susceptibility of the olefinic bond to nucleophilic attack by L-cysteine.
Relationship between chemical structure, adduction rate, and duration of action.
References
- 1. A fluorescent-based HPLC assay for quantification of cysteine and cysteamine adducts in Escherichia coli-derived proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
Preclinical Safety and Toxicology Profile of Gantacurium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent. It belongs to the class of asymmetric mixed-onium chlorofumarates.[1][2] Its development was aimed at providing a muscle relaxant with a rapid onset and a short duration of action, similar to succinylcholine, but without the associated adverse effects.[2] this compound's unique mechanism of inactivation, involving rapid chemical degradation by adduction of the endogenous amino acid L-cysteine and slower ester hydrolysis, distinguishes it from other neuromuscular blockers.[1][3][4] This document provides a comprehensive overview of the publicly available preclinical safety and toxicology data for this compound.
It is important to note that the clinical development of this compound was discontinued. Consequently, a complete preclinical toxicology profile, including comprehensive genetic and reproductive toxicology data, is not available in the published literature. This guide summarizes the existing data on its safety pharmacology and general toxicology in various animal models.
Mechanism of Action and Metabolism
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate, preventing acetylcholine from binding and thereby inhibiting neuromuscular transmission.[2] This results in skeletal muscle relaxation.
The metabolism of this compound is a key feature of its pharmacological profile. It is primarily inactivated through two chemical processes that are independent of hepatic or renal function:
-
Cysteine Adduction (Fast Process): A rapid, non-enzymatic adduction of L-cysteine to the central olefinic double bond of the this compound molecule. This forms an inactive adduct.[1][4]
-
Ester Hydrolysis (Slow Process): A slower, pH-sensitive hydrolysis of the ester bonds.[1][4]
This dual mechanism of degradation contributes to its ultra-short duration of action and allows for rapid reversal of neuromuscular blockade with the administration of L-cysteine.[1]
Safety Pharmacology
Preclinical safety pharmacology studies for this compound have primarily focused on its cardiovascular and respiratory effects in various animal models.
Cardiovascular Safety
In preclinical studies, this compound has been shown to have a favorable cardiovascular safety profile at clinically relevant doses. However, at higher doses, it can cause transient hypotension and tachycardia, which are likely associated with histamine release.[1]
Experimental Protocol: Cardiovascular Safety Assessment in Dogs
A representative experimental design for assessing the cardiovascular effects of neuromuscular blocking agents in dogs is as follows:
-
Animal Model: Anesthetized male beagle dogs are commonly used.[5]
-
Instrumentation: Animals are instrumented for the measurement of hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), and potentially other variables like cardiac output and pulmonary artery pressure.
-
Anesthesia: Anesthesia is maintained with a stable anesthetic regimen to minimize its influence on cardiovascular parameters.
-
Dosing: this compound is administered as an intravenous bolus at multiples of its ED95 (the dose required to produce 95% suppression of twitch height).
-
Measurements: Hemodynamic parameters are recorded continuously before and after drug administration.
-
Histamine Measurement: Arterial blood samples are collected before and after dosing to measure plasma histamine concentrations.[5]
| Animal Model | Dose (multiples of ED95) | Cardiovascular Effects | Reference |
| Dog (Beagle) | 25 - 50 x ED95 | 10-25% decrease in mean arterial pressure | [1] |
| Dog (Beagle) | 25 x ED95 | Modest and transient decrease in mean arterial pressure | [5] |
Respiratory Safety
Preclinical studies in beagles indicated no evidence of pulmonary vasoconstriction or bronchoconstriction.[1] Further studies in guinea pigs, a model sensitive to bronchospastic agents, demonstrated that this compound does not potentiate muscarinic receptor-mediated airway smooth muscle constriction, suggesting a low risk of causing bronchospasm at clinically relevant doses.[6]
General Toxicology
General toxicology data for this compound is limited in the public domain. The primary safety concern identified in preclinical and early clinical studies was the potential for histamine release at higher doses.
Experimental Protocol: Histamine Release Assessment in Dogs
A typical protocol to evaluate histamine release by neuromuscular blockers in dogs involves:
-
Animal Model: Anesthetized dogs are often used as they are a sensitive species for detecting histamine-releasing effects of drugs.
-
Anesthesia and Instrumentation: Similar to cardiovascular safety studies, animals are anesthetized and instrumented for hemodynamic monitoring.
-
Drug Administration: The test article is administered intravenously as a rapid bolus to maximize the potential for histamine release.
-
Blood Sampling: Arterial or venous blood samples are collected at baseline and at specific time points (e.g., 1, 2, and 5 minutes) after drug administration.
-
Histamine Analysis: Plasma histamine concentrations are determined using a sensitive assay, such as a radioenzymatic assay.
-
Clinical Observations: Animals are observed for clinical signs of histamine release, such as cutaneous flushing and edema.
| Animal Model | Dose (multiples of ED95) | Observation | Reference |
| Dog (Beagle) | 25 - 50 x ED95 | Minimal histamine release | [1] |
| Dog (Beagle) | 25 x ED95 | Concomitant increase in plasma histamine with a decrease in MAP | [5] |
| Rhesus Monkey | > 13 x ED95 | Evidence of histamine release (skin flushing, decreased blood pressure) | [7] |
Pharmacodynamic Data in Preclinical Species
The potency of this compound, as determined by its ED95, has been established in several animal species.
| Species | ED95 (mg/kg) | Reference |
| Rhesus Monkey | 0.06 | [7] |
| Cat | Approximately twice the ED95 of mivacurium | [7] |
| Dog (Beagle) | 0.064 | [5] |
| Guinea Pig | 0.064 | [6] |
Genetic Toxicology
There is no publicly available information on the genetic toxicology of this compound. Standard genetic toxicology testing for a new pharmaceutical candidate typically includes a battery of in vitro and in vivo assays to assess its potential to cause gene mutations, chromosomal damage, and other forms of DNA damage.
Standard Genetic Toxicology Testing Workflow
The ICH S2(R1) guideline recommends a standard battery of tests for genotoxicity assessment.[1][8][9][10][11]
Reproductive and Developmental Toxicology
There is no publicly available information on the reproductive and developmental toxicology (DART) of this compound. DART studies are essential to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Standard Reproductive and Developmental Toxicology (DART) Study Design
According to ICH S5(R3) guidelines, DART studies are typically conducted in a staged manner to assess effects across the entire reproductive cycle.[12][13][14][15][16]
Conclusion
The available preclinical data for this compound suggest a favorable safety profile at doses required for neuromuscular blockade. Its rapid, organ-independent metabolism and the potential for rapid reversal with L-cysteine are significant advantages. The primary safety concern identified was dose-dependent histamine release, leading to transient cardiovascular effects at high multiples of the ED95.
The lack of publicly available data on the genetic and reproductive toxicology of this compound represents a significant gap in its preclinical safety profile. This absence of information is likely due to the cessation of its clinical development. While the existing data provides valuable insights for researchers in the field of neuromuscular blocking agents, a complete toxicological assessment cannot be made. This guide serves as a summary of the current state of knowledge and highlights the areas where further information would be required for a comprehensive safety and toxicology evaluation.
References
- 1. database.ich.org [database.ich.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cardiopulmonary effects of the novel neuromuscular blocking drug GW280430A (AV430A) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of GW280430A (AV430A) in the rhesus monkey and in the cat: a comparison with mivacurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 10. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 11. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. collections.nlm.nih.gov [collections.nlm.nih.gov]
- 14. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Federal Register :: S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
Gantacurium: A Potential Paradigm Shift in Neuromuscular Blockade as a Succinylcholine Replacement
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The quest for an ideal neuromuscular blocking agent (NMBA) — one that combines the rapid onset and ultrashort duration of succinylcholine with a superior safety profile — has been a long-standing endeavor in anesthesiology and critical care. Gantacurium chloride, a novel, non-depolarizing NMBA, has emerged as a promising candidate to fill this role. This technical guide provides a comprehensive overview of this compound, its mechanism of action, comparative pharmacology against succinylcholine, and its potential as a replacement for the current standard of care for rapid sequence intubation and other short procedures requiring muscle relaxation. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of neuromuscular pharmacology.
Introduction: The Unmet Need for a Succinylcholine Alternative
Succinylcholine, a depolarizing NMBA, has been the mainstay for rapid sequence intubation for decades due to its unparalleled rapid onset of action (30-60 seconds) and short duration of action (5-10 minutes).[1][2] However, its use is associated with a range of significant adverse effects, including hyperkalemia, malignant hyperthermia, bradycardia, and muscle fasciculations leading to postoperative myalgia.[2][3][4] These risks have fueled the search for a non-depolarizing agent with a similar pharmacokinetic and pharmacodynamic profile but without the associated liabilities.
This compound, an asymmetric mixed-onium chlorofumarate, is a non-depolarizing NMBA that has demonstrated a rapid onset and ultrashort duration of action in both preclinical and clinical studies.[5][6] A key feature of this compound is its unique mechanism of degradation, which is independent of organ function and can be rapidly reversed by the administration of L-cysteine.[5][7] This guide will delve into the core scientific data supporting this compound's potential as a succinylcholine replacement.
Mechanism of Action
This compound: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
This compound functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and initiating the depolarization necessary for muscle contraction, resulting in flaccid paralysis.
Succinylcholine: Depolarizing Neuromuscular Blockade
In contrast, succinylcholine is a depolarizing agonist at the nAChR.[3][4] It initially mimics acetylcholine, causing a brief period of muscle fasciculations due to membrane depolarization. However, succinylcholine is not rapidly hydrolyzed by acetylcholinesterase at the neuromuscular junction. This persistent depolarization leads to a desensitization of the nAChRs and inactivation of voltage-gated sodium channels, resulting in a Phase I block and subsequent flaccid paralysis.[4]
This compound's Unique Degradation Pathway
A defining characteristic of this compound is its rapid and predictable degradation through two chemical pathways that are independent of hepatic or renal function:
-
Cysteine Adduction: A rapid process where the amino acid L-cysteine, present endogenously, binds to the central double bond of the this compound molecule. This adduction forms an inactive metabolite, effectively clearing the active drug from the circulation.[5][7]
-
Ester Hydrolysis: A slower, pH- and temperature-dependent hydrolysis of the ester bonds in the molecule.[6]
This dual-degradation mechanism contributes to its short duration of action and offers a novel method of reversal through the administration of exogenous L-cysteine.[5]
Comparative Pharmacology: this compound vs. Succinylcholine
The following tables summarize the key quantitative data comparing the pharmacokinetics, pharmacodynamics, and safety profiles of this compound and succinylcholine.
Pharmacokinetic and Pharmacodynamic Profile
| Parameter | This compound | Succinylcholine |
| ED95 (Humans) | 0.19 mg/kg[5][6] | 0.27 - 0.63 mg/kg[1][8] |
| Onset of Action (at 2-3x ED95) | ~1.5 minutes[5][6] | 30 - 60 seconds[1][2] |
| Clinical Duration (at 2-3x ED95) | ~10 - 15 minutes[5][6] | 5 - 10 minutes[1][2] |
| Metabolism | Cysteine Adduction & Ester Hydrolysis[5][6] | Plasma Cholinesterase (Butyrylcholinesterase)[2][4] |
| Reversal | Spontaneous; accelerated by L-cysteine[5] | Spontaneous; reversal agents not typically used |
Safety and Side Effect Profile
| Adverse Effect | This compound | Succinylcholine |
| Histamine Release | Dose-dependent; minimal at ≤2.5x ED95[5] | Can occur, but less common than with some other NMBAs[6] |
| Cardiovascular Effects | Transient hypotension and tachycardia at higher doses (≥3x ED95)[5] | Bradycardia (especially in children), arrhythmias[2][3] |
| Hyperkalemia | Not reported to cause hyperkalemia | Significant risk, especially in patients with burns, trauma, or neuromuscular disease[2][4] |
| Malignant Hyperthermia | Not a known trigger | A potent trigger[3] |
| Muscle Fasciculations | Does not cause fasciculations | A characteristic initial effect, leading to myalgia[2][3] |
| Increased Intraocular/Intracranial Pressure | Not reported | Can cause transient increases[2] |
Experimental Protocols: Methodological Overview
While specific protocols vary between studies, the following outlines a general experimental workflow for evaluating the pharmacodynamics of neuromuscular blocking agents like this compound and succinylcholine in a clinical setting.
Subject Enrollment and Anesthesia
-
Subjects: Healthy adult volunteers or patients undergoing elective surgery (ASA physical status I or II) are typically recruited.
-
Anesthesia: Anesthesia is induced and maintained with intravenous agents such as propofol and an opioid (e.g., fentanyl or remifentanil) to avoid the influence of volatile anesthetics on neuromuscular function.
Neuromuscular Monitoring
-
Stimulation: The ulnar nerve at the wrist is stimulated using surface electrodes. The most common stimulation pattern is the train-of-four (TOF), which consists of four supramaximal stimuli delivered at a frequency of 2 Hz every 10-15 seconds.[9]
-
Measurement: The evoked response of the adductor pollicis muscle is measured. This can be done through:
-
Mechanomyography: Measures the force of thumb adduction (considered the gold standard).
-
Electromyography (EMG): Measures the compound muscle action potential.
-
Acceleromyography: Measures the acceleration of the thumb.
-
-
Data Acquisition: The twitch responses are recorded and analyzed by a dedicated neuromuscular monitor.
Dose-Response Determination
-
A single bolus dose of the NMBA is administered intravenously.
-
The percentage of twitch depression of the first twitch (T1) of the TOF is measured at the time of maximum block.
-
Data from multiple subjects receiving different doses are used to construct a dose-response curve and calculate the ED95 (the dose required to produce 95% twitch depression).
Onset and Duration of Action
-
Onset Time: The time from the end of the injection of the NMBA to the point of maximum T1 twitch depression.
-
Clinical Duration: The time from injection to the recovery of T1 to 25% of its baseline value.
-
Recovery Index: The time taken for T1 to recover from 25% to 75% of baseline.
-
TOF Ratio Recovery: The time to recovery of the TOF ratio (T4/T1) to 0.9, which indicates adequate recovery of neuromuscular function.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Comparative mechanisms of action of this compound and succinylcholine at the neuromuscular junction.
Caption: this compound's dual degradation pathway via cysteine adduction and ester hydrolysis.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Dose-response curves for succinylcholine: single versus cumulative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound chloride - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs [frontiersin.org]
- 8. An alternate method for estimating the dose-response relationships of neuromuscular blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
An In-depth Technical Guide to the Chemical Stability and Degradation of Gantacurium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of the experimental neuromuscular blocking agent, Gantacurium. It details the primary degradation pathways, the resulting degradation products, and the analytical methodologies used to characterize these processes. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of novel pharmaceuticals.
Introduction to this compound
This compound chloride is an experimental, non-depolarizing neuromuscular blocking drug, belonging to the asymmetric mixed-onium chlorofumarate class of compounds.[1][2] It was designed to have a rapid onset and an ultra-short duration of action, positioning it as a potential replacement for succinylcholine.[1][3] A key feature of this compound is its unique, organ-independent mechanism of inactivation, which relies on chemical degradation pathways rather than enzymatic metabolism.[1][4][5] Although its clinical development has been halted, the study of its degradation provides valuable insights into the design of rapidly inactivating drugs.
Chemical Stability Profile
This compound's stability is primarily influenced by two chemical degradation pathways: a rapid adduction with the amino acid L-cysteine and a slower, pH-sensitive ester hydrolysis.[1][2][6] Unlike other neuromuscular blocking agents such as atracurium and cisatracurium, the primary inactivation pathway of this compound through cysteine adduction is independent of body temperature and pH.[3]
Degradation Pathways
L-Cysteine Adduction: The Primary Inactivation Route
The principal and most rapid route of this compound's inactivation is through a chemical reaction with endogenous L-cysteine.[7][8] This process involves the adduction of L-cysteine to the central olefinic double bond of the chlorofumarate core.[7][8] The reaction is initiated by the replacement of the chlorine atom by the sulfhydryl group of cysteine, which is then followed by the formation of a stable, pharmacologically inert heterocyclic ring structure.[1][2][6] This rapid inactivation is a key feature of this compound's ultra-short duration of action.
Caption: L-Cysteine adduction pathway of this compound.
Ester Hydrolysis: A Slower Degradation Pathway
In addition to cysteine adduction, this compound also undergoes a slower degradation process via the hydrolysis of its ester linkages.[1][2][3] This reaction is pH-sensitive and contributes to the overall clearance of the drug, albeit at a much slower rate than cysteine adduction.[1][2] The hydrolysis results in the cleavage of the molecule into smaller, inactive fragments.
Caption: Ester hydrolysis pathway of this compound.
Degradation Products
The degradation of this compound results in the formation of pharmacologically inert metabolites.[2][3][6] The primary degradation product is the cysteine adduct, a stable heterocyclic compound with significantly reduced neuromuscular blocking activity.[1][2] The products of ester hydrolysis are smaller molecular fragments that are also devoid of significant pharmacological effects.[1] A key advantage of this compound's degradation profile is the absence of laudanosine formation, a central nervous system stimulant that is a metabolite of atracurium and cisatracurium.[3]
Quantitative Analysis of Degradation
The rate of this compound's degradation, particularly via cysteine adduction, has been quantified in vitro. The reaction half-time for the L-cysteine adduction of this compound is significantly shorter than that of its analogues, CW 002 and CW 011, which were designed to have a longer duration of action.
| Compound | In Vitro L-Cysteine Adduction Half-Time (minutes) |
| This compound | 0.2[7][8] |
| CW 002 | 11.4[7][8] |
| CW 011 | 13.7[7][8] |
Experimental Protocols
The analysis of this compound and its degradation products is primarily achieved through high-performance liquid chromatography (HPLC). The following provides a general framework for the analytical methodology.
In Vitro Stability and Degradation Studies
Objective: To determine the rate of this compound degradation in the presence of L-cysteine and under various pH conditions to simulate physiological and hydrolytic degradation.
Materials:
-
This compound chloride
-
L-cysteine
-
Phosphate buffered saline (PBS) at various pH values (e.g., 7.4)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
Procedure:
-
Prepare a stock solution of this compound chloride in an appropriate solvent.
-
For cysteine adduction studies, incubate a known concentration of this compound with a molar excess of L-cysteine in PBS (pH 7.4) at a controlled temperature (e.g., 37°C).
-
For hydrolysis studies, incubate a known concentration of this compound in buffers of varying pH at a controlled temperature.
-
At specified time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction by adding a suitable agent (e.g., a strong acid) or by immediate dilution with the mobile phase.
-
Analyze the samples by HPLC to determine the concentration of remaining this compound and the formation of degradation products.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify this compound and its degradation products.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing an ion-pairing agent such as 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient or controlled at a specific temperature.
Caption: Workflow for in vitro stability testing of this compound.
Conclusion
This compound possesses a unique chemical stability profile characterized by rapid, organ-independent degradation. The primary inactivation pathway, L-cysteine adduction, is remarkably fast and is complemented by a slower, pH-dependent ester hydrolysis. These degradation pathways result in pharmacologically inert products, enhancing the safety profile of the drug. The information presented in this guide, including the degradation pathways, quantitative data, and analytical methodologies, provides a solid foundation for further research and development in the field of neuromuscular blocking agents and other drugs designed for rapid inactivation.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds this compound (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Gantacurium's Effect on Nicotinic Acetylcholine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gantacurium chloride is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent. It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. Its unique chemical structure, an asymmetric mixed-onium chlorofumarate, facilitates a rapid onset of action and an ultra-short duration of effect, primarily due to its rapid, non-enzymatic degradation in the plasma by adduction to the amino acid L-cysteine.[1][2] This document provides a comprehensive technical overview of the pharmacological effects of this compound on nicotinic acetylcholine receptors, including available quantitative data, detailed experimental methodologies for preclinical and clinical evaluation, and visual representations of its mechanism of action and relevant biological pathways. Although this compound's clinical development has been halted, the information presented here remains valuable for the ongoing research and development of novel neuromuscular blocking agents.
Core Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
This compound exerts its muscle relaxant effect by acting as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors of the neuromuscular junction.[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for the binding sites on the α-subunits of the nAChR. By binding to these receptors without activating them, this compound prevents the ion channel from opening, thereby inhibiting the influx of sodium ions and subsequent depolarization of the muscle cell membrane. This ultimately leads to the failure of neuromuscular transmission and flaccid paralysis of skeletal muscle.
Quantitative Pharmacological Data
Table 1: In Vivo Potency (ED95) of this compound
The ED95 is the dose required to produce 95% suppression of the first twitch (T1) of a train-of-four (TOF) stimulation.
| Species | Anesthesia | ED95 (mg/kg) | Reference(s) |
| Human | Propofol/fentanyl/N₂O/O₂ | 0.19 | [2] |
| Rhesus Monkey | Nitrous oxide-oxygen-halothane | 0.06 | [3] |
| Cat | Chloralose-pentobarbital | 0.12 (approx. half as potent as mivacurium) | [3] |
| Guinea Pig | Urethane | 0.064 ± 0.006 | [4] |
Table 2: Pharmacodynamic Profile of this compound in Humans
Data obtained from studies in healthy adult volunteers under propofol/fentanyl/N₂O/O₂ anesthesia.
| Parameter | Dose | Value | Reference(s) |
| Onset of Maximum Block | 2.5 - 3 x ED95 | ≤ 90 seconds | [2] |
| Clinical Duration (to 25% T1 recovery) | up to 0.72 mg/kg | ≤ 10 minutes | [2] |
| 25-75% Recovery Index | 1 - 4 x ED95 | 3 minutes | [2] |
| Time to TOF ratio ≥ 0.9 | 1 - 4 x ED95 | ≤ 15 minutes | [2] |
Table 3: Comparative Preclinical Pharmacology: this compound vs. Mivacurium in the Rhesus Monkey
| Parameter | This compound | Mivacurium | Reference(s) |
| ED95 (mg/kg) | 0.06 | 0.06 | [3] |
| Total Duration of Action | < half of mivacurium | - | [3] |
| 25-75% Recovery Index (min) | 1.4 - 1.8 | 4.8 - 5.7 | [3] |
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical and clinical studies of this compound are proprietary and not fully available in the public literature. However, based on the methodologies described in the key publications, the following represents a generalized approach for the in vivo assessment of neuromuscular blocking agents like this compound.
In Vivo Assessment of Neuromuscular Blockade in Animal Models (e.g., Rhesus Monkey, Cat)
This protocol outlines a general procedure for determining the potency and time course of action of a neuromuscular blocking agent.
Objective: To determine the ED95, onset of action, duration of action, and recovery profile of a test compound.
Materials:
-
Anesthetic agents (e.g., halothane, isoflurane, pentobarbital)
-
Test compound (this compound) and vehicle control
-
Physiological monitoring equipment (ECG, blood pressure, temperature)
-
Nerve stimulator (e.g., Grass S88)
-
Force-displacement transducer
-
Data acquisition system
-
Intravenous catheters and infusion pumps
Procedure:
-
Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Intubate and ventilate the animal. Monitor and maintain normal physiological parameters (heart rate, blood pressure, temperature, and end-tidal CO2).
-
Surgical Preparation: Isolate a peripheral nerve-muscle preparation (e.g., the sciatic nerve-tibialis anterior muscle in the cat, or the ulnar nerve-adductor pollicis muscle in the monkey). Attach the muscle tendon to a force-displacement transducer to record isometric twitch tension.
-
Nerve Stimulation: Apply supramaximal square-wave stimuli of 0.2 ms duration to the distal end of the transected nerve. A train-of-four (TOF) stimulation pattern (2 Hz for 2 seconds) is typically applied every 15-20 seconds.
-
Baseline Measurement: Record stable baseline twitch responses for at least 15-30 minutes before drug administration.
-
Drug Administration: Administer incremental intravenous bolus doses of the test compound. Allow the effect of each dose to reach a steady state before administering the next dose.
-
Data Acquisition: Continuously record the twitch tension throughout the experiment.
-
Data Analysis:
-
Calculate the percentage depression of the first twitch (T1) of the TOF for each dose.
-
Construct a dose-response curve by plotting the log-dose versus the probit of the peak effect.
-
Determine the ED50 and ED95 from the dose-response curve.
-
Measure the time from injection to maximum block (onset), the time from injection to 25% recovery of T1 (clinical duration), and the time from 25% to 75% recovery of T1 (recovery index).
-
Clinical Evaluation of Neuromuscular Blockade in Human Volunteers
This generalized protocol is based on the methodology described in the clinical pharmacology study of this compound by Belmont et al. (2004).
Objective: To determine the dose-response, time course of action, and safety profile of a neuromuscular blocking agent in humans.
Materials:
-
Anesthetic drugs (e.g., propofol, fentanyl, nitrous oxide)
-
Test compound (this compound)
-
Neuromuscular transmission monitor (e.g., acceleromyography of the adductor pollicis muscle)
-
Standard anesthesia monitoring equipment
-
Intravenous catheters
Procedure:
-
Subject Enrollment: Recruit healthy, consenting adult volunteers.
-
Anesthesia Induction and Maintenance: Induce and maintain general anesthesia using a standardized regimen.
-
Neuromuscular Monitoring: Apply a neuromuscular transmission monitor to the adductor pollicis muscle to record the response to ulnar nerve stimulation (TOF stimulation).
-
Baseline Stabilization: After induction of anesthesia, allow the TOF response to stabilize.
-
Dose-Response Determination: Administer incremental intravenous doses of the test compound until a dose-response relationship is established, typically by observing the degree of T1 depression.
-
Time Course of Action: In a separate cohort of subjects, administer a bolus dose of the test compound (e.g., 2-3 times the ED95) and record:
-
Time to maximum block (onset).
-
Time from injection to 25% recovery of T1 (clinical duration).
-
Time from 25% to 75% recovery of T1 (recovery index).
-
Time to a TOF ratio of ≥ 0.9.
-
-
Safety Monitoring: Continuously monitor vital signs and observe for any adverse events, such as signs of histamine release (e.g., flushing, hypotension).
Chemical Degradation Pathway
A key feature of this compound is its rapid and non-enzymatic degradation in the plasma. This occurs primarily through the adduction of the endogenous amino acid L-cysteine to the central olefinic double bond of the this compound molecule. This process is followed by a slower ester hydrolysis. The resulting metabolites are pharmacologically inactive.[1][5]
Conclusion
This compound is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors. Its pharmacodynamic profile is characterized by a rapid onset and an ultra-short duration of action, which is a direct consequence of its unique chemical degradation pathway involving rapid adduction of L-cysteine. While it showed promise as a potential replacement for succinylcholine, its clinical development was not pursued. Nevertheless, the study of this compound has provided valuable insights into the structure-activity relationships of neuromuscular blocking agents and has paved the way for the development of other novel agents with potentially improved safety and efficacy profiles. The data and methodologies presented in this guide serve as a valuable resource for researchers in the field of neuromuscular pharmacology.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds this compound (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Gantacurium Protocol for Rapid Sequence Intubation: Application Notes for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium chloride is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1] Its rapid onset and brief duration of action have positioned it as a potential alternative to succinylcholine for rapid sequence intubation (RSI), particularly in research settings where precise control over neuromuscular blockade is paramount.[1][2] this compound is a single isomer of an asymmetric enantiomeric isoquinolinium diester of chlorofumaric acid.[3] A key feature of this compound is its unique mechanism of inactivation through rapid chemical degradation via adduction with the endogenous amino acid L-cysteine, a process that is independent of body pH and temperature.[1][3] This contrasts with the metabolism of other agents like atracurium and cisatracurium, which rely on Hofmann elimination and ester hydrolysis.[1][3]
These application notes provide a comprehensive overview of the available research data on this compound, detailed experimental protocols derived from published studies, and visualizations of key pathways and workflows to guide its application in a research context.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound from preclinical and clinical studies.
Table 1: Pharmacodynamic Properties of this compound in Humans
| Parameter | Value | Conditions |
| ED95 | 0.19 mg/kg | Nitrous oxide–opioid anesthesia[4] |
| Onset of Maximal Block (2.5-3x ED95) | ≤ 90 seconds | Propofol/fentanyl/N2O/O2 anesthesia[1] |
| Onset of Maximal Block (2-3x ED95) | 1 minute | Laryngeal adductors[3] |
| Clinical Duration (up to 0.72 mg/kg) | ≤ 10 minutes | Propofol/fentanyl/N2O/O2 anesthesia[1] |
| Time to TOF ratio ≥ 0.9 (1x ED95) | ~10 minutes | Nitrous oxide–opioid anesthesia[4] |
| Time to TOF ratio ≥ 0.9 (2-3.5x ED95) | 14-15 minutes | Nitrous oxide–opioid anesthesia[4] |
| 25-75% Recovery Index | 3 minutes | Propofol/fentanyl/N2O/O2 anesthesia[1] |
Table 2: Comparative Preclinical Data (Rhesus Monkeys)
| Parameter | This compound | Mivacurium |
| 3x ED95 | 0.16 mg/kg | 0.16 mg/kg |
| Onset of Action | Significantly faster than mivacurium | - |
| Time to TOF ratio ≥ 0.9 (at 0.18 mg/kg) | ~10 minutes | - |
| Duration to 95% Twitch Recovery (3x ED95) | 8.5 ± 0.5 minutes | 22 ± 2.6 minutes |
Table 3: Cardiovascular Effects in Humans (at 0.72 mg/kg)
| Parameter | Maximum Change | Duration |
| Mean Arterial Pressure | 17% to 34% decrease | ≤ 2 minutes |
| Heart Rate | 16% to 25% increase | ≤ 2 minutes |
Experimental Protocols
Protocol 1: Determination of this compound Efficacy for Tracheal Intubation in a Clinical Research Setting
This protocol is based on the design of Phase II clinical trials conducted to evaluate the efficacy and safety of this compound for tracheal intubation.[5]
1. Objective: To determine the dose-response relationship of this compound on tracheal intubation conditions and to assess its safety profile.
2. Study Design: A multicenter, randomized, controlled, observer-blinded, dose-response study.
3. Subject Population: Healthy adult patients undergoing surgery with general anesthesia.
4. Anesthetic Induction Sequence:
- Preoxygenation with 100% oxygen.
- Induction of anesthesia with propofol and an opioid (e.g., fentanyl).
- Administration of a single rapid bolus intravenous (IV) dose of this compound.
5. Investigational Arms:
- Multiple dose cohorts of this compound.
- Active comparator: Succinylcholine.
- Placebo control.
6. Primary Endpoint: Quality of tracheal intubation at 60 seconds, assessed by a blinded intubator using a standardized scoring system (e.g., Cooper score).
7. Safety Monitoring:
- Continuous monitoring of heart rate, blood pressure, and oxygen saturation.
- Assessment for signs of histamine release (e.g., cutaneous flushing).
8. Data Analysis: Statistical analysis to determine the dose-response relationship and compare the efficacy and safety of this compound with the comparator and placebo.
Protocol 2: In Vivo Assessment of Neuromuscular Blockade and Reversal in a Preclinical Model (e.g., Guinea Pig)
This protocol is adapted from preclinical studies evaluating the pharmacodynamics of this compound and its reversal.[6]
1. Objective: To determine the potency (ED95) of this compound for neuromuscular blockade and to evaluate the efficacy of L-cysteine as a reversal agent.
2. Animal Model: Male guinea pigs, anesthetized with urethane.
3. Surgical Preparation:
- Tracheostomy for mechanical ventilation.
- Cannulation of a jugular vein for drug administration.
- Isolation of the sciatic nerve for stimulation.
- Attachment of the gastrocnemius muscle to a force transducer to measure twitch response.
4. Neuromuscular Monitoring:
- Supramaximal stimulation of the sciatic nerve with single twitches or a train-of-four (TOF) pattern.
- Continuous recording of the evoked muscle twitch tension.
5. Experimental Procedure:
- Dose-Response: Administer cumulative IV doses of this compound to determine the dose required for 95% suppression of the twitch response (ED95).
- Reversal: Induce a profound neuromuscular block with a predetermined dose of this compound. Once the block is established, administer L-cysteine intravenously and record the time to recovery of the twitch response and TOF ratio.
6. Data Analysis:
- Calculate the ED95 of this compound.
- Quantify the time to recovery of neuromuscular function following L-cysteine administration.
Visualizations
Caption: Mechanism of action and inactivation of this compound.
Caption: Experimental workflow for this compound in RSI.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. Client Challenge [paralytics.fandom.com]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-cysteine as a Reversal Agent for Gantacurium Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium is an ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its mechanism of action involves competitive antagonism of acetylcholine at the neuromuscular junction.[2] A unique feature of this compound is its rapid inactivation through a chemical degradation pathway involving adduction of the amino acid L-cysteine to its central olefinic double bond.[1][3] This intrinsic degradation pathway contributes to its ultra-short duration of action.[3] Furthermore, the administration of exogenous L-cysteine can rapidly and effectively reverse this compound-induced neuromuscular blockade, offering a novel and efficient reversal strategy.[1][4]
These application notes provide a comprehensive overview of the use of L-cysteine as a reversal agent for this compound, including quantitative data on its efficacy, detailed experimental protocols for in vivo and in vitro studies, and visualizations of the underlying mechanism and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of L-cysteine in reversing neuromuscular blockade induced by this compound and its analogs (CW 002 and CW 011).
Table 1: In Vitro L-cysteine Adduction and In Vivo Duration of Blockade
| Compound | Rate of L-cysteine Adduction (Half-time in vitro, min) | Duration of Blockade (at 4-5x ED95 in monkeys, min) |
| This compound | 0.2[1][4] | 10.4[1][4] |
| CW 002 | 11.4[1][4] | 28.1[1][4] |
| CW 011 | 13.7[1][4] | 33.3[1][4] |
Table 2: Reversal of Neuromuscular Blockade with L-cysteine in Monkeys
| Compound | L-cysteine Dose (mg/kg, IV) | Time to Reversal of Blockade (min) |
| This compound | 10-50[1][4] | 2-3[1][4] |
| CW 002 | 10-50[1][4] | 2-3[1][4] |
| CW 011 | 10-50[1][4] | 2-3[1][4] |
Table 3: Potency of this compound and its L-cysteine Adduct
| Compound | Potency |
| This compound | - |
| This compound-L-cysteine Adduct | Approximately 70x less potent than this compound[1][4] |
Signaling Pathway and Mechanism of Action
The primary mechanism by which L-cysteine reverses this compound-induced neuromuscular blockade is through a direct chemical reaction known as Michael adduction. The thiol group of L-cysteine acts as a nucleophile and attacks the electron-deficient olefinic double bond in the central chlorofumarate moiety of the this compound molecule. This reaction forms a stable, pharmacologically inactive adduct, thereby preventing this compound from binding to the nicotinic acetylcholine receptors at the neuromuscular junction.[1][3]
References
Gantacurium: In Vivo Dose-Response Relationship, Application Notes, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vivo dose-response relationship of Gantacurium, a non-depolarizing neuromuscular blocking agent. It includes detailed application notes and protocols synthesized from preclinical and clinical research, designed to guide future in vivo studies.
Introduction
This compound is an ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1] Its rapid onset and short duration of action have positioned it as a potential alternative to succinylcholine.[2][3] this compound is a member of the asymmetric mixed-onium chlorofumarates class of compounds.[3][4] A key feature of this compound is its unique mechanism of inactivation through non-enzymatic binding to the endogenous amino acid L-cysteine.[1][2] This document summarizes the available in vivo dose-response data and provides detailed protocols for conducting similar research.
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate, preventing acetylcholine from binding and thus inhibiting muscle contraction.[5] Unlike other neuromuscular blocking agents that rely on enzymatic degradation or organ-dependent elimination, this compound is primarily inactivated in the plasma through a rapid chemical reaction with L-cysteine. This forms a less active cysteine adduct, leading to a rapid and predictable offset of action.[2][6] This inactivation is independent of body pH and temperature.[2] Exogenous administration of L-cysteine can further accelerate the reversal of neuromuscular blockade.[3][7]
Caption: Mechanism of this compound at the neuromuscular junction and its inactivation by L-cysteine.
Dose-Response Data
The following tables summarize the quantitative data on the dose-response relationship of this compound from various in vivo studies.
Preclinical (Animal) Studies
| Species | ED95 (mg/kg) | Onset of Action | Duration of Action | Key Findings & Side Effects |
| Rhesus Monkey | 0.081 ± 0.05[7] | Faster than mivacurium.[3][4] | 3xED95: 8.5 ± 0.5 min to 95% twitch recovery.[3][4] | Potency identical to mivacurium (3xED95 = 0.16 mg/kg).[3][4] No cumulative effects observed with increasing doses up to 3.2 mg/kg.[3][4] |
| Cat | 0.035[7] | Not specified | Shorter than mivacurium.[3][4] | Confirmed shorter duration of action compared to mivacurium.[3][4] |
| Guinea Pig | 0.064 ± 0.006[8][9] | Not specified | Not specified | Devoid of significant effects at airway muscarinic receptors at doses up to 23 times the ED95.[8] |
| Dog (Beagle) | Not specified | Not specified | Not specified | At 25-50xED95, a 10-25% decrease in arterial pressure and minimal histamine release was observed. No pulmonary vasoconstriction or bronchoconstriction noted.[3][6] |
Clinical (Human) Studies
| Population | Anesthesia | ED95 (mg/kg) | Onset of Action | Duration of Action | Key Findings & Side Effects |
| Healthy Volunteers | Propofol/fentanyl/N2O/O2[2] | 0.19[2][3] | ≤90 seconds at 2.5-3xED95.[2] | Clinical duration (T25%) ≤10 minutes for doses up to 0.72 mg/kg.[2] Complete recovery (TOF >0.9) ≤15 minutes.[2][3] | Rapid and predictable spontaneous recovery, independent of the administered dose (1-4xED95).[2] No evidence of histamine release at doses up to 2.5xED95.[3] Transient hypotension and cutaneous flushing with histamine release at doses of 3xED95 and higher.[2][3] |
Experimental Protocols
This section outlines a general methodology for in vivo assessment of the dose-response relationship of neuromuscular blocking agents like this compound, based on common practices described in the literature.
Animal Model and Preparation
A common animal model for these studies is the Rhesus monkey, cat, or guinea pig.[2][3][8]
-
Anesthesia: Anesthesia can be induced and maintained with an appropriate agent, such as urethane for guinea pig studies or a combination of agents for larger animals.[8] The depth of anesthesia should be monitored regularly.
-
Surgical Preparation:
-
Perform a tracheostomy to facilitate mechanical ventilation.
-
Catheterize a femoral or carotid artery for continuous blood pressure monitoring.
-
Catheterize a femoral or jugular vein for drug administration.
-
Isolate the sciatic or ulnar nerve for stimulation.
-
-
Temperature Control: Maintain the animal's body temperature within a physiological range using a heating pad.
Neuromuscular Function Monitoring
-
Stimulation: The isolated peripheral nerve is stimulated using supramaximal square-wave pulses. A common stimulation pattern is the train-of-four (TOF), where four pulses are delivered at 2 Hz every 15 seconds.
-
Measurement: The evoked muscle twitch tension of a corresponding muscle (e.g., tibialis anterior or adductor pollicis) is measured using a force-displacement transducer.
-
Data Acquisition: The twitch responses are recorded continuously using a data acquisition system.
Experimental Procedure
-
Stabilization: Allow the preparation to stabilize for a period (e.g., 20-30 minutes) after surgical preparation and instrumentation to ensure a stable baseline twitch response.
-
Dose Administration: Administer this compound intravenously as a bolus injection. Doses are typically administered in a cumulative or sequential manner to determine the dose-response curve.
-
Data Collection: Record the following parameters:
-
Onset of action: Time from injection to maximum twitch depression.
-
Maximum block: The percentage decrease in twitch height from baseline.
-
Clinical duration (T25%): Time from injection until the twitch height recovers to 25% of baseline.
-
Recovery index (25-75%): Time for twitch height to recover from 25% to 75% of baseline.
-
Total duration (T95%): Time from injection until the twitch height recovers to 95% of baseline.
-
Train-of-Four (TOF) ratio: The ratio of the fourth to the first twitch height in a TOF stimulation.
-
Data Analysis
-
Dose-Response Curve: Plot the maximum percentage of twitch depression against the logarithm of the dose of this compound.
-
ED50 and ED95 Calculation: The effective doses required to produce 50% (ED50) and 95% (ED95) twitch depression are calculated from the dose-response curve using probit analysis or a similar statistical method.
Caption: Experimental workflow for in vivo assessment of this compound's dose-response relationship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gantacurium in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the preparation, storage, and laboratory use of Gantacurium chloride, an experimental, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Due to the discontinuation of its clinical development, publicly available data on its handling is limited. The following protocols are based on available literature, information on chemically related compounds, and standard laboratory practices.
Mechanism of Action
This compound chloride is a competitive antagonist at the nicotinic acetylcholine receptor (nAChR) on the motor endplate. By binding to these receptors, it prevents acetylcholine from depolarizing the muscle cell membrane, thereby inhibiting muscle contraction. Its action is terminated by two primary chemical degradation pathways, rather than enzymatic metabolism. The primary and rapid inactivation process involves the formation of a cysteine adduct with the endogenous amino acid L-cysteine.[1][2][3][4] A slower degradation occurs via ester hydrolysis.[1][2][4] This degradation mechanism is notably independent of body pH and temperature, unlike the Hofmann elimination seen in compounds like atracurium and cisatracurium.[1]
Preparation and Reconstitution of this compound
This compound is typically supplied as a lyophilized powder.[5] Reconstitution should be performed using aseptic techniques.
Recommended Solvent:
-
Physiologic Saline (0.9% Sodium Chloride): This is the recommended diluent for in vivo studies and general laboratory use.[6]
Protocol for Reconstitution:
-
Equilibration: Allow the vial of lyophilized this compound powder to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Using a sterile syringe, add the required volume of physiologic saline to the vial. The volume will depend on the desired final concentration (e.g., for a 1 mg/mL solution in a 10 mg vial, add 10 mL of saline).
-
Dissolution: Gently swirl or roll the vial to dissolve the powder completely. Avoid vigorous shaking to prevent potential denaturation or foaming.
-
Inspection: The resulting solution should be clear and free of visible particulate matter. Do not use if the solution is discolored or contains particles.
-
Labeling: Immediately label the reconstituted vial with the concentration, date of reconstitution, and recommended use-by date.
Storage and Stability
Specific stability data for this compound solutions is not widely published. The following recommendations are based on general practices for benzylisoquinoline neuromuscular blockers, such as cisatracurium, which also require refrigeration.[7][8][9]
Data Presentation: Storage Conditions and Stability
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | 2°C to 8°C | As per manufacturer's expiry date | Protect from light. Do not freeze. |
| Reconstituted Solution | 2°C to 8°C | Up to 24 hours (Inferred) | For optimal results, prepare fresh solution for each experiment. This is inferred from stability data of related compounds.[9] |
| Reconstituted Solution | Room Temperature (20-25°C) | Use immediately | Degradation is expected to be faster at room temperature.[9] |
Note: The stability of the reconstituted solution is inferred. Researchers should validate storage conditions for their specific experimental needs or prepare solutions fresh daily to ensure potency.
Experimental Protocols
In Vivo Neuromuscular Blockade Assay (Guinea Pig Model Example)
This protocol is adapted from published preclinical studies.[6][10] All animal procedures must be approved by an institutional animal care and use committee.
Methodology:
-
Animal Preparation: Anesthetize a Hartley male guinea pig (approx. 400g) with urethane (1.7 g/kg, intraperitoneal).[6][10] Monitor the depth of anesthesia via response to a foot pinch before paralysis.
-
Surgical Setup: Perform a tracheostomy for mechanical ventilation. Isolate the sciatic nerve for stimulation and attach the gastrocnemius muscle to a force transducer to measure twitch response.
-
Drug Administration: Administer the reconstituted this compound solution intravenously. Doses in preclinical studies ranged from 0.075 to 1.5 mg/kg.[10][11]
-
Data Acquisition: Record the muscle twitch response to nerve stimulation to determine the onset, depth, and duration of neuromuscular blockade. The ED95 (the dose required to suppress twitch response by 95%) in the guinea pig has been reported as 0.064 ± 0.006 mg/kg.[12]
In Vitro Tissue Bath Assay
For in vitro studies, such as evaluating the effect on isolated nerve-muscle preparations (e.g., rat phrenic nerve-diaphragm), the following general protocol applies.
Methodology:
-
Preparation: Dissect the desired nerve-muscle tissue and mount it in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
Stimulation: Stimulate the nerve electrically to elicit muscle contractions, which are recorded via a force transducer.
-
Drug Addition: Once a stable baseline of contractions is achieved, add cumulative concentrations of the reconstituted this compound solution directly to the organ bath to establish a concentration-response curve.
-
Analysis: Analyze the resulting data to determine parameters such as the IC50 (the concentration causing 50% inhibition of contraction).
Inactivation and Reversal
The primary route of this compound inactivation is via adduction with L-cysteine.[2][3][4] This unique property allows for its effects to be actively reversed by the administration of exogenous L-cysteine.[2] In preclinical studies, L-cysteine administration (10-50 mg/kg) has been shown to rapidly shorten the recovery time from this compound-induced neuromuscular block.[2]
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuromuscular blocker storage chart - Advanced Pharmacy Australia [adpha.au]
- 8. Cistracurium Besylate 10 mg/mL Solution Compounded in a Hospital Pharmacy to Prevent Drug Shortages: A Stability Study Involving Four Degradation Products | MDPI [mdpi.com]
- 9. [Physicochemical stability study of injectable solutions of cisatracurium besilate in clinical conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Neuromuscular Block with Gantacurium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its rapid onset of action and unique mechanism of chemical degradation via adduction with the endogenous amino acid L-cysteine offer the potential for a precisely controllable neuromuscular block with a swift and predictable recovery profile.[1][2] These characteristics make this compound a subject of significant interest in clinical and preclinical research.
These application notes provide detailed protocols for monitoring the neuromuscular block induced by this compound, tailored for research and drug development settings. The methodologies described herein are based on established principles of neuromuscular monitoring, adapted for the specific pharmacokinetic and pharmacodynamic profile of this novel compound.
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[3][4] By binding to these receptors, it prevents acetylcholine from depolarizing the muscle fiber, thereby inhibiting muscle contraction. Unlike other benzylisoquinolinium compounds such as atracurium and cisatracurium, which are primarily metabolized by Hofmann elimination and ester hydrolysis, this compound is inactivated through a rapid, non-enzymatic chemical reaction with L-cysteine.[1][2] This process, known as cysteine adduction, forms a pharmacologically inactive adduct, leading to a rapid cessation of neuromuscular blockade.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: Pharmacodynamic Parameters of this compound
| Parameter | Species | Value | Notes |
| ED95 | Human | 0.19 mg/kg | Effective dose for 95% twitch suppression.[2] |
| Rhesus Monkey | 0.16 mg/kg | Compared with mivacurium (0.16 mg/kg). | |
| Onset of Action | Human | < 3 minutes (at 1x ED95) | Can be shortened to ~1.5 minutes at 4x ED95.[2] |
| Duration of Action (to TOF ratio ≥ 0.9) | Human | ~15 minutes (at 2-4x ED95) | Spontaneous recovery.[2] |
| Rhesus Monkey | ~10 minutes (at 0.18 mg/kg) | Spontaneous recovery to a train-of-four ratio ≥ 0.9. | |
| 25%-75% Recovery Index | Human | 3 minutes | Indicates a rapid rate of spontaneous recovery.[1] |
Table 2: Reversal of this compound-Induced Neuromuscular Block
| Reversal Agent | Species | Dose | Time to Recovery (TOF ratio ≥ 0.9) |
| L-cysteine | Preclinical | 10-50 mg/kg | 2-3 minutes |
| Edrophonium | Human | 0.5 mg/kg | 3.8 minutes (from 10% T1 recovery) |
| Spontaneous Recovery | Human | - | 5.7 minutes (from 10% T1 recovery) |
Experimental Protocols
Protocol 1: Determination of this compound ED95 in a Preclinical Model (e.g., Rhesus Monkey)
This protocol outlines the methodology for determining the effective dose of this compound required to produce 95% depression of the first twitch (T1) of the train-of-four (TOF) stimulation.
1. Animal Preparation:
- Anesthetize the animal according to approved institutional protocols.
- Intubate and ventilate the animal to maintain normal physiological parameters.
- Establish intravenous access for drug administration and fluid maintenance.
- Maintain body temperature within the normal physiological range.
2. Neuromuscular Monitoring Setup:
- Stimulating Electrodes: Place two stimulating electrodes (e.g., subdermal needle electrodes) along the path of a peripheral motor nerve (e.g., the ulnar nerve). The negative electrode should be placed distally.
- Recording Device: Use a quantitative neuromuscular monitor such as an acceleromyograph or electromyograph.
- Acceleromyography (AMG): If using AMG, affix an acceleration transducer to the thumb or corresponding digit to measure the evoked mechanical response. Ensure the digit can move freely.
- Electromyography (EMG): If using EMG, place recording electrodes over the belly of the muscle innervated by the stimulated nerve (e.g., adductor pollicis). Place a reference electrode on a nearby tendon.[5]
- Supramaximal Stimulation: Determine the supramaximal stimulus intensity by gradually increasing the current until a maximal twitch response is observed, and then increasing the current by an additional 10-20%.
3. Experimental Procedure:
- Allow the preparation to stabilize for at least 15-20 minutes after instrumentation.
- Initiate TOF stimulation (four supramaximal stimuli at 2 Hz every 15 seconds).
- Administer incremental intravenous bolus doses of this compound.
- Record the percentage depression of the first twitch (T1) height from baseline after each dose.
- Construct a dose-response curve by plotting the percentage of T1 depression against the cumulative dose of this compound.
- Calculate the ED95 from the dose-response curve using appropriate pharmacological software.
4. Data Analysis:
- Express data as mean ± standard deviation.
- Utilize probit analysis or a similar statistical method to determine the ED95.
Protocol 2: Monitoring Onset, Duration, and Recovery of this compound-Induced Neuromuscular Block
This protocol details the continuous monitoring of neuromuscular function following a bolus administration of this compound.
1. Animal/Subject Preparation and Monitoring Setup:
- Follow the preparation and setup steps as described in Protocol 1.
2. Experimental Procedure:
- After establishing a stable baseline TOF response, administer a single intravenous bolus of this compound (e.g., 2x ED95).
- Immediately begin recording the TOF count and the height of each of the four twitches (T1, T2, T3, T4).
- Due to the rapid onset of this compound, it is recommended to increase the frequency of TOF stimulation to every 10-15 seconds during the onset phase.
- Onset Time: Record the time from this compound administration to the disappearance of the fourth twitch (T4) and to 95% depression of the first twitch (T1).
- Once maximal block is achieved (TOF count of 0), continue monitoring at intervals of 1-2 minutes.
- Duration of Action:
- Clinical Duration (T25%): Time from drug administration to 25% recovery of T1 height.[1]
- T75% and T95% Recovery: Time from drug administration to 75% and 95% recovery of T1 height, respectively.[1]
- Recovery Index (25-75%): The time interval between 25% and 75% recovery of T1 height.[1]
- TOF Ratio Recovery: Continue monitoring until the TOF ratio (T4/T1) returns to ≥ 0.9.
3. Data Analysis:
- Plot the time-course of T1 depression and recovery.
- Calculate and report the onset time, duration of action parameters (T25%, T75%, T95%), recovery index, and time to TOF ratio ≥ 0.9.
Protocol 3: Evaluating L-cysteine as a Reversal Agent for this compound
This protocol describes the methodology to assess the efficacy of L-cysteine in reversing this compound-induced neuromuscular block.
1. Animal/Subject Preparation and Monitoring Setup:
- Follow the preparation and setup steps as described in Protocol 1.
2. Experimental Procedure:
- Induce a profound neuromuscular block with a bolus dose of this compound (e.g., 2-4x ED95).
- Maintain the neuromuscular block for a predetermined period (e.g., until spontaneous recovery of T1 to 10%).
- Administer a single intravenous bolus of L-cysteine (e.g., 10-50 mg/kg).
- Continuously monitor the TOF response, recording the time to recovery of the TOF count to 4 and the TOF ratio to ≥ 0.9.
3. Data Analysis:
- Compare the time to recovery with L-cysteine to the time for spontaneous recovery (obtained from a control group or a separate experimental phase).
- Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA).
Mandatory Visualizations
Caption: this compound competitively antagonizes acetylcholine at the nAChR.
Caption: this compound is inactivated by rapid adduction of L-cysteine.
Caption: General workflow for monitoring neuromuscular block with this compound.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atracurium – eDrug [edrug.mvm.ed.ac.uk]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. From revival to routine: electromyography-based neuromuscular monitoring in contemporary anesthesia practice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gantacurium Infusion for Sustained Neuromuscular Blockade
Disclaimer: Gantacurium chloride is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its clinical development has not been completed, and it is not approved for clinical use.[1] The information provided herein is intended for research, scientific, and drug development professionals. The protocols described, particularly for continuous infusion, are hypothetical and based on the known pharmacokinetic and pharmacodynamic properties of this compound from bolus-dose studies. Any research involving this compound must be conducted under appropriate institutional and regulatory guidelines.
Introduction
This compound is a stereoisomeric benzylisoquinolinium diester of chlorofumaric acid.[2] It is characterized by a rapid onset of action and an ultra-short duration of effect, comparable to succinylcholine.[2][3] Its primary mechanism of inactivation is chemical degradation through adduction with the endogenous amino acid L-cysteine, a process that is both rapid and independent of organ-based metabolism (hepatic or renal).[2] This unique clearance mechanism suggests a low potential for accumulation and a predictable, rapid recovery, making it a subject of interest for sustained neuromuscular blockade via continuous infusion.[1]
However, its clinical development was hampered by dose-dependent histamine release, a characteristic of some benzylisoquinolinium compounds.[2][4] Consequently, there are no established and validated protocols for the continuous infusion of this compound in humans. The following sections summarize the available data from bolus studies and provide a proposed experimental framework for developing a continuous infusion protocol for research purposes.
Mechanism of Action and Reversal
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the motor endplate, preventing acetylcholine from binding and thus inhibiting muscle contraction. Its effect is terminated by two primary chemical degradation pathways: a rapid adduction with L-cysteine and a slower, pH-sensitive hydrolysis.[2] The neuromuscular block can be rapidly and completely reversed at any point by the administration of exogenous L-cysteine.[2]
Figure 1: Mechanism of this compound Action and Inactivation.
Data Presentation: Pharmacodynamic Properties (Bolus Administration)
The following tables summarize quantitative data from preclinical and Phase I/II human clinical trials involving single bolus doses of this compound.
Table 1: this compound Potency and Onset of Action
| Species | Anesthetic Conditions | ED₉₅ (mg/kg) | Dose for Max. Block (≤90s) | Onset Time at 2-3x ED₉₅ | Citation(s) |
| Human | Propofol/Fentanyl/N₂O/O₂ | 0.19 | 0.48 - 0.57 mg/kg | ~1.5 minutes | [1][2][3] |
| Rhesus Monkey | N/A | 0.081 ± 0.05 | N/A | N/A | [2][4] |
Table 2: this compound Duration of Action and Spontaneous Recovery in Humans
| Parameter | Dose (Multiple of ED₉₅) | Value (minutes) | Citation(s) |
| Clinical Duration | up to ~3.8x ED₉₅ (0.72 mg/kg) | ≤ 10 | [1] |
| Spontaneous Recovery to TOF ≥ 0.9 | 1x ED₉₅ (0.19 mg/kg) | ~10 | [3] |
| Spontaneous Recovery to TOF ≥ 0.9 | 2x - 3.5x ED₉₅ | ≤ 15 | [1][3] |
| 25%–75% Recovery Index | 1x - 4x ED₉₅ | ~3 | [1] |
Table 3: Safety Profile of this compound in Humans (Bolus Administration)
| Dose (Multiple of ED₉₅) | Dose (mg/kg) | Evidence of Histamine Release | Cardiovascular Side Effects Observed | Citation(s) |
| ≤ 2.5x ED₉₅ | ≤ 0.45 | No | None reported | [1][2] |
| ~3x ED₉₅ | ~0.54 | Yes (in 1 of 4 volunteers) | Transient hypotension and tachycardia | [1][2] |
| ≥ 4x ED₉₅ | ≥ 0.76 | Yes (significant) | Transient hypotension and tachycardia | [2][4] |
Experimental Protocols
This protocol is based on the methodology described in early-phase clinical trials.[1][5]
-
Subject Recruitment: Recruit healthy adult volunteers (ASA Physical Status 1 or 2) scheduled for elective surgery requiring general anesthesia and tracheal intubation.[1] Obtain written informed consent.
-
Anesthesia Induction: Induce general anesthesia with a standardized regimen, such as propofol, fentanyl, and an inhalation agent (e.g., N₂O/O₂).[1]
-
Neuromuscular Monitoring:
-
Attach stimulating electrodes over the ulnar nerve at the wrist and an accelerometer to the thumb of the contralateral arm.
-
Establish a stable baseline twitch response using Train-of-Four (TOF) stimulation.
-
-
Drug Administration:
-
Administer a single, rapid intravenous (IV) bolus of this compound chloride over <5 seconds.[1]
-
Subjects should be randomized to receive different doses (e.g., placebo, 1x ED₉₅, 2x ED₉₅, 2.5x ED₉₅, 3x ED₉₅).
-
-
Data Collection:
-
Continuously monitor and record the TOF response until full recovery (TOF ratio ≥ 0.9).[1]
-
Record time to maximum block (disappearance of T1).
-
Record clinical duration (time from injection to recovery of T1 to 25% of baseline).
-
Record 25%-75% recovery index.[1]
-
Record time to TOF ratio recovery to 0.9.[1]
-
Monitor hemodynamic parameters (blood pressure, heart rate) and observe for clinical signs of histamine release (e.g., cutaneous flushing) at frequent intervals post-injection.[5]
-
-
Data Analysis:
-
Use the collected data to perform a dose-response analysis and determine key pharmacodynamic parameters (ED₉₅, onset, duration) for each dose level.
-
Figure 2: Experimental Workflow for Bolus Dose-Response Study.
This proposed protocol is designed for a preclinical research setting (e.g., in a suitable animal model) to establish parameters for a stable, sustained neuromuscular blockade.
-
Objective: To determine the infusion rate of this compound required to maintain a stable, deep neuromuscular blockade (e.g., 1-2 twitches on TOF count) and to characterize recovery after cessation of the infusion.
-
Model Preparation: Anesthetize the animal subject and establish neuromuscular and hemodynamic monitoring as described in Protocol 4.1.
-
Induction of Blockade:
-
Administer an initial IV bolus dose of this compound, selecting a dose known to produce a rapid and profound block without significant side effects (e.g., 2.5x ED₉₅).[2]
-
-
Initiation of Infusion:
-
Immediately following the bolus, or upon first signs of recovery (e.g., reappearance of T1), initiate a continuous IV infusion.
-
Rationale for Starting Rate: Given the ultra-short duration of a bolus dose (~10-15 minutes), a starting infusion rate can be estimated. For example, if a 2x ED₉₅ bolus provides ~12 minutes of clinical duration, a starting rate might be (2 * ED₉₅) / 12 min, converted to mg/kg/hr.
-
-
Titration and Maintenance:
-
Monitor the TOF count every 5-10 minutes initially.
-
If the TOF count is >2, increase the infusion rate by a set percentage (e.g., 15-20%).
-
If the TOF count is 0, decrease the infusion rate by a set percentage (e.g., 10-15%).
-
Once a stable block (1-2 twitches) is achieved for a defined period (e.g., 30 minutes), the rate is considered the maintenance infusion rate.
-
-
Sustained Blockade and Recovery:
-
Maintain the stable infusion for the desired duration (e.g., 60, 120, or 240 minutes).
-
After the sustained period, cease the infusion.
-
Monitor and record the time to recovery of the TOF count to 4, and the TOF ratio to ≥ 0.9.
-
-
Data Analysis:
-
Determine the mean infusion rate required for maintenance of blockade.
-
Characterize the recovery profile following cessation of a continuous infusion.
-
Monitor for any evidence of drug accumulation (i.e., prolongation of recovery time after longer infusions).
-
Figure 3: Logical Workflow for a Hypothetical Infusion Study.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Measuring Gantacurium's Onset and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gantacurium is an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2][3] Its rapid onset and predictable, short duration of action make it a subject of significant interest for applications requiring profound muscle relaxation for brief periods, such as during endotracheal intubation.[3] Accurate measurement of its pharmacodynamic profile, specifically the onset and duration of neuromuscular blockade, is critical for its clinical development and safe application.
This document provides detailed application notes and experimental protocols for the quantitative measurement of this compound's effects on neuromuscular function. The primary method employed is quantitative neuromuscular monitoring, which is the gold standard for assessing the degree of neuromuscular blockade.[4]
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. By blocking the binding of acetylcholine, it prevents depolarization of the muscle fiber membrane and subsequent muscle contraction. A unique feature of this compound is its rapid and non-enzymatic degradation in the plasma through adduction with the amino acid L-cysteine.[1][2] This novel mechanism of elimination is independent of organ function and contributes to its ultra-short duration of action.
Figure 1: Simplified signaling pathway of this compound at the neuromuscular junction.
Quantitative Data Summary
The following tables summarize the pharmacodynamic parameters of this compound from preclinical and clinical studies.
Table 1: Pharmacodynamic Profile of this compound in Humans
| Parameter | Dose | Value | Reference |
| ED95 | - | 0.19 mg/kg | [1][2] |
| Onset of Action | 1 x ED95 | < 3 minutes | [1] |
| 2.5 - 3 x ED95 | ≤ 90 seconds | [3] | |
| 4 x ED95 | ~ 1.5 minutes | [1] | |
| Clinical Duration (Time to 25% T1 recovery) | ≤ 0.72 mg/kg | ≤ 10 minutes | [3] |
| Time to TOF ratio ≥ 0.9 | 1 x ED95 | ~ 10 minutes | [2] |
| 2 - 3.5 x ED95 | 14 - 15 minutes | [2] | |
| up to 4 x ED95 | ~ 15 minutes | [1] | |
| 25-75% Recovery Index | 1 - 4 x ED95 | 3 minutes | [3] |
Table 2: Comparative Pharmacodynamics of this compound in Preclinical Studies (Rhesus Monkeys)
| Parameter | This compound (0.18 mg/kg) | Mivacurium (3 x ED95) | Reference |
| Time to spontaneous recovery to TOF ratio ≥ 0.9 | < 10 minutes | - | [1] |
| Time to 95% twitch recovery | 8.5 ± 0.5 minutes | 22 ± 2.6 minutes | [1] |
Experimental Protocols for Measuring Neuromuscular Blockade
The following protocols detail the methodologies for the four primary quantitative neuromuscular monitoring techniques. The selection of a specific technique may depend on the research setting, available equipment, and the specific experimental question.
General Preparation for all Techniques
-
Subject Preparation: The subject should be in a supine position. Ensure the limb to be monitored is comfortably positioned and immobilized to prevent movement artifacts. The skin over the nerve to be stimulated should be cleaned and dried.
-
Nerve Stimulation: The ulnar nerve is the most common site for monitoring the adductor pollicis muscle. Place two stimulating electrodes along the path of the ulnar nerve on the volar aspect of the wrist. The distal electrode (negative) should be placed approximately 1-2 cm proximal to the wrist crease, and the proximal electrode (positive) 2-3 cm proximal to the distal electrode.
-
Supramaximal Stimulation: Before administering this compound, determine the supramaximal stimulus intensity. This is achieved by gradually increasing the stimulus current until a maximal muscle response is observed, and then increasing the current by an additional 20-30% to ensure all nerve fibers are depolarized.
-
Stimulation Pattern: The Train-of-Four (TOF) stimulation pattern is the standard for assessing neuromuscular blockade. It consists of four supramaximal stimuli delivered at a frequency of 2 Hz.[5]
Figure 2: General experimental workflow for neuromuscular monitoring.
Protocol 1: Acceleromyography (AMG)
Principle: AMG measures the acceleration of a muscle in response to nerve stimulation, based on Newton's second law (Force = Mass x Acceleration).[6] It is the most widely used technique in clinical practice.[7]
Materials:
-
Peripheral nerve stimulator
-
Acceleromyography monitor with a piezoelectric transducer
-
Stimulating electrodes
-
Adhesive tape
Procedure:
-
Transducer Placement: Securely attach the piezoelectric acceleration transducer to the volar aspect of the distal phalanx of the thumb, ensuring it can move freely in the horizontal plane.
-
Baseline Measurement: Before administering this compound, obtain a stable baseline TOF ratio. The baseline TOF ratio should be close to 1.0.
-
This compound Administration: Administer the desired dose of this compound intravenously.
-
Onset of Action Measurement:
-
Begin TOF stimulation every 15-20 seconds immediately after drug administration.
-
The onset of action is defined as the time from the end of this compound injection to the maximum depression of the first twitch (T1) of the TOF.
-
-
Duration of Action Measurement:
-
Continue TOF stimulation at regular intervals (e.g., every 1-2 minutes) during recovery.
-
Clinical Duration: Time from drug administration until T1 returns to 25% of its baseline value.
-
Total Duration of Action: Time from drug administration until the TOF ratio (T4/T1) returns to ≥ 0.9.[3]
-
Protocol 2: Kinemyography (KMG)
Principle: KMG measures the mechanical movement of a muscle by detecting the bending of a piezoelectric sensor placed between the thumb and index finger.[8]
Materials:
-
Peripheral nerve stimulator
-
Kinemyography monitor with a mechanosensor
-
Stimulating electrodes
Procedure:
-
Sensor Placement: Position the KMG sensor in the groove between the thumb and the index finger of the immobilized hand.
-
Baseline Measurement: Establish a stable baseline TOF response prior to drug administration.
-
This compound Administration: Administer this compound intravenously.
-
Onset and Duration Measurement: Follow the same procedure as described for AMG (Protocol 1, steps 4 and 5) to determine the onset of action and duration of action based on the depression of T1 and the recovery of the TOF ratio.
Protocol 3: Electromyography (EMG)
Principle: EMG directly measures the compound muscle action potential (CMAP) generated by muscle fibers in response to nerve stimulation.[9][10] It is considered a very precise method for neuromuscular monitoring.[4]
Materials:
-
Peripheral nerve stimulator
-
EMG monitor with recording electrodes
-
Stimulating electrodes
-
Ground electrode
Procedure:
-
Recording Electrode Placement: Place the active recording electrode over the belly of the adductor pollicis muscle and the reference electrode on the tendon of the muscle near the metacarpophalangeal joint. A ground electrode should be placed between the stimulating and recording electrodes.
-
Baseline Measurement: Obtain a baseline CMAP amplitude and TOF ratio before administering this compound.
-
This compound Administration: Administer this compound intravenously.
-
Onset and Duration Measurement: Measure the onset and duration of action as described for AMG (Protocol 1, steps 4 and 5), using the amplitude of the CMAP for T1 and the ratio of the CMAP amplitudes for the TOF ratio.
Protocol 4: Mechanomyography (MMG)
Principle: MMG is considered the gold standard for research purposes and measures the isometric force of muscle contraction in response to nerve stimulation.[4]
Materials:
-
Peripheral nerve stimulator
-
Mechanomyography setup with a force transducer
-
Stimulating electrodes
-
Hand and finger splint to ensure isometric contraction
Procedure:
-
Transducer Placement: The hand and forearm are placed in a rigid splint. The thumb is attached to a force-displacement transducer that measures the isometric contraction of the adductor pollicis muscle.
-
Baseline Measurement: A stable baseline contractile force and TOF ratio are recorded before drug administration.
-
This compound Administration: Administer this compound intravenously.
-
Onset and Duration Measurement: The onset and duration of action are determined by measuring the depression of the T1 force and the recovery of the TOF ratio of the contractile forces, following the same time points as described for AMG (Protocol 1, steps 4 and 5).
Data Analysis and Interpretation
The primary endpoint for assessing the onset of action is the time to maximum block (usually >95% depression of T1). The duration of action is typically characterized by the clinical duration (time to 25% recovery of T1) and the time to a TOF ratio of ≥ 0.9, which indicates adequate recovery of neuromuscular function for safe extubation.
Conclusion
The quantitative neuromuscular monitoring techniques described in these application notes provide reliable and reproducible methods for characterizing the pharmacodynamic profile of this compound. The choice of technique will depend on the specific research or clinical question, but all aim to provide a precise measurement of the onset and duration of neuromuscular blockade. Adherence to standardized protocols is essential for obtaining high-quality data to support the development and safe use of this novel neuromuscular blocking agent.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. Neuromuscular monitoring: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apsf.org [apsf.org]
- 7. Methods for Clinical Monitoring of Neuromuscular Transmission in Anesthesiology – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Neuromuscular Monitoring Techniques in Anesthesiology: A 2025 Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. regenorthocenter.com [regenorthocenter.com]
Application Notes and Protocols: Gantacurium in Neuromuscular Transmission Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Gantacurium, an ultra-short-acting, non-depolarizing neuromuscular blocking agent, in the study of neuromuscular transmission. Detailed protocols for key in vivo experiments are provided, along with a summary of its pharmacodynamic properties.
Introduction
This compound chloride is a novel, experimental non-depolarizing neuromuscular blocking drug, belonging to the tetrahydroisoquinolinium class.[1] Its distinguishing feature is a rapid onset and an ultra-short duration of action, which has led to its investigation as a potential replacement for succinylcholine.[1][2] this compound's mechanism of action involves competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction.[3] A unique characteristic of this compound is its primary route of metabolism: rapid, non-enzymatic degradation through the adduction of the endogenous amino acid L-cysteine.[2][4][5] This process is independent of body pH and temperature.[1] This rapid inactivation contributes to its short duration of action and offers a novel mechanism for the reversal of neuromuscular blockade by the administration of exogenous L-cysteine.[5]
Mechanism of Action
This compound acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction. By binding to these receptors, it prevents acetylcholine from binding and depolarizing the motor endplate, thus inhibiting muscle contraction.
The neuromuscular blockade induced by this compound is terminated by two chemical degradation pathways: a rapid adduction of L-cysteine and a slower ester hydrolysis.[5] The resulting metabolites are pharmacologically inert.[6]
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mitigating Gantacurium-induced histamine release in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gantacurium in animal models, specifically addressing the issue of histamine release.
Frequently Asked Questions (FAQs)
Q1: My animals are exhibiting transient hypotension and tachycardia after administering a high dose of this compound. What is the likely cause?
A1: The observed cardiovascular effects, particularly hypotension and reflex tachycardia, are likely due to this compound-induced histamine release. This compound, like other tetrahydroisoquinolinium neuromuscular blocking agents, has been shown to cause dose-dependent histamine release from mast cells.[1] In preclinical studies, doses of 25–50 times the ED95 of this compound resulted in a 10–25% decrease in arterial pressure in beagles, which was associated with minimal histamine release.[2]
Q2: At what dose of this compound should I be concerned about histamine release in my animal model?
A2: The dose of this compound that elicits significant histamine release varies between species. In rhesus monkeys, histaminoid responses have been observed at doses of 12.5 to 25 times the ED95.[2] In beagles, cardiovascular effects suggesting histamine release were seen at 25 times the ED95.[3] It is crucial to establish a dose-response curve in your specific model to identify the threshold for histamine-related side effects.
Q3: Is bronchoconstriction a concern with this compound-induced histamine release?
A3: While histamine is a known bronchoconstrictor, preclinical studies with this compound have not shown evidence of bronchoconstriction, even at doses that cause histamine release and cardiovascular changes. In beagles, no pulmonary vasoconstriction or bronchoconstriction was observed at high doses.[2] Similarly, in guinea pigs, this compound did not affect baseline pulmonary inflation pressure, indicating a lack of significant bronchoconstrictive activity in this model.[4]
Q4: Are there any known methods to mitigate this compound-induced histamine release in animal models?
-
Slowing the rate of administration: Administering the this compound dose as a slow intravenous infusion rather than a rapid bolus. For atracurium, administering the dose over 75 seconds prevented the increase in plasma histamine and abolished the hemodynamic response.[5]
-
Pretreatment with histamine receptor antagonists: Administering a combination of H1 and H2 receptor antagonists prior to this compound. This approach has been shown to attenuate the hemodynamic consequences of histamine release induced by other neuromuscular blockers.[5][6][7]
Q5: Have there been attempts to develop analogues of this compound with a lower propensity for histamine release?
A5: Yes, a newer analogue, CW 1759-50, has been developed and studied in rhesus monkeys. This compound retains the ultra-short-acting neuromuscular blocking properties of this compound but exhibits significantly reduced circulatory effects, suggesting a lower potential for histamine release.[8]
Troubleshooting Guide
Issue: Unexpectedly severe or prolonged hypotension and/or skin flushing observed after this compound administration.
| Potential Cause | Troubleshooting Step |
| Dose is too high or administered too rapidly. | 1. Verify the ED95 for your specific animal model and ensure the administered dose is appropriate for the intended level of neuromuscular blockade. 2. Implement a slower injection or infusion protocol. For a closely related compound, atracurium, administration over 75 seconds was effective.[5] |
| Histamine release is exceeding the animal's compensatory capacity. | 1. Implement a pretreatment protocol with H1 and H2 receptor antagonists. (See Experimental Protocols section for a general methodology). 2. Ensure adequate hydration and anesthetic depth, as these can influence cardiovascular stability. |
| Concomitant administration of other histamine-releasing agents. | Review all concurrently administered anesthetic and supportive agents for their potential to release histamine, which could have an additive effect. |
Data Presentation
Table 1: ED95 of this compound in Various Animal Species
| Animal Species | ED95 (mg/kg) | Reference |
| Rhesus Monkey | 0.081 ± 0.05 | [8] |
| Cat | ~0.1 | [9] |
| Dog (Beagle) | 0.064 ± 0.01 | [3] |
| Guinea Pig | 0.064 ± 0.006 | [4][10] |
Table 2: Cardiovascular Effects of High-Dose this compound in Animal Models
| Animal Species | This compound Dose (multiple of ED95) | Observed Cardiovascular Effects | Reference |
| Dog (Beagle) | 25x | Decrease in mean arterial pressure in 4 of 6 dogs. | [3] |
| Dog (Beagle) | 25-50x | 10-25% decrease in arterial pressure. | [2] |
| Rhesus Monkey | 12.5-25x | Histaminoid responses (skin flushing, decrease in blood pressure). | [2] |
Table 3: Example of Mitigation of Atracurium-Induced Histamine Release and Hemodynamic Changes (for methodological reference)
| Treatment Group | Atracurium Dose (mg/kg) | Administration | Change in Plasma Histamine | Change in Mean Arterial Pressure | Reference |
| Control | 0.6 | Rapid (5s) bolus | Significant increase | Significant decrease | [5] |
| Slow Infusion | 0.6 | Slow (75s) infusion | No significant increase | No significant change | [5] |
| Antihistamine Pretreatment | 0.6 | Rapid (5s) bolus | Moderate increase | No significant change | [5] |
Note: This table is provided as a reference for the effectiveness of mitigation strategies for a similar compound, atracurium, as direct quantitative data for this compound mitigation was not found in the searched literature.
Experimental Protocols
Protocol 1: General Procedure for Evaluating Mitigation of this compound-Induced Histamine Release in the Anesthetized Dog Model
This protocol is a general guideline and should be adapted and approved by the institution's animal care and use committee.
-
Animal Preparation:
-
Anesthetize healthy adult beagle dogs with an appropriate anesthetic regimen that has minimal effects on the cardiovascular system and histamine release (e.g., pentobarbital).
-
Intubate and ventilate the animals to maintain normal blood gas parameters.
-
Catheterize a femoral artery for continuous blood pressure monitoring and a femoral vein for drug administration and blood sampling.
-
Monitor heart rate, arterial blood pressure, and body temperature throughout the experiment.
-
-
Experimental Groups:
-
Group 1 (Control): Rapid bolus administration of a high dose of this compound (e.g., 25x ED95).
-
Group 2 (Slow Infusion): Administration of the same high dose of this compound as a slow intravenous infusion over a defined period (e.g., 75-120 seconds).
-
Group 3 (Antihistamine Pretreatment): Pretreatment with an H1 antagonist (e.g., chlorpheniramine, 0.2 mg/kg IV) and an H2 antagonist (e.g., cimetidine, 4 mg/kg IV) approximately 15-30 minutes before a rapid bolus administration of the high dose of this compound.
-
-
Data Collection:
-
Record baseline hemodynamic parameters (mean arterial pressure, heart rate) before drug administration.
-
Collect a baseline blood sample for plasma histamine analysis.
-
Administer this compound according to the assigned group protocol.
-
Continuously monitor and record hemodynamic parameters for at least 30 minutes post-administration.
-
Collect blood samples at specific time points after this compound administration (e.g., 1, 3, 5, and 10 minutes) for plasma histamine analysis.
-
-
Plasma Histamine Analysis:
-
Data Analysis:
-
Compare the changes in mean arterial pressure, heart rate, and plasma histamine concentrations from baseline across the different treatment groups using appropriate statistical methods.
-
Visualizations
Caption: Signaling pathway of this compound-induced histamine release.
Caption: Experimental workflow for testing mitigation strategies.
Caption: Logical flow for troubleshooting adverse events.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiopulmonary effects of the novel neuromuscular blocking drug GW280430A (AV430A) in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atracurium: clinical strategies for preventing histamine release and attenuating the haemodynamic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Experimental pharmacology of atracurium dibesylate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine release by neuromuscular blocking agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Pharmacology in the Rhesus Monkey of CW 1759-50, a New Ultra-short Acting Nondepolarizing Neuromuscular Blocking Agent, Degraded and Antagonized by L-Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma histamine concentration and histamine detection in peripheral blood eosinophils in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nwlifescience.com [nwlifescience.com]
Gantacurium Dosage Optimization: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gantacurium dosage to minimize cardiovascular side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism of action is the competitive antagonism of acetylcholine at the nicotinic receptors on the motor endplate, leading to skeletal muscle relaxation.[3] A key feature of this compound is its unique, rapid, and non-enzymatic degradation in the body through adduction with the amino acid L-cysteine.[1][2]
Q2: What are the known cardiovascular side effects of this compound?
A2: The primary cardiovascular side effects associated with this compound are a dose-dependent decrease in mean arterial pressure (hypotension) and a reflex increase in heart rate (tachycardia).[4] These effects are more pronounced at higher doses and are often linked to histamine release.[5][6]
Q3: At what dosage does this compound start to cause significant cardiovascular side effects?
A3: In human volunteers, transient cardiovascular side effects were observed at doses of 3x ED₉₅ or higher.[6] Significant histamine release, a key contributor to these side effects, has been reported at doses of 4x ED₉₅.[6] However, at doses up to 2.5x ED₉₅, no evidence of histamine release was observed.[6]
Q4: How can the cardiovascular side effects of this compound be minimized during an experiment?
A4: To minimize cardiovascular side effects, it is crucial to:
-
Use the lowest effective dose: Titrate the dose of this compound carefully to achieve the desired level of neuromuscular blockade without exceeding doses known to cause significant cardiovascular effects (ideally ≤ 2.5x ED₉₅).
-
Slow administration: Administering the bolus dose slowly over a period of time may help to reduce the peak plasma concentration and potentially mitigate histamine release.
-
Continuous monitoring: Implement continuous cardiovascular monitoring (ECG and blood pressure) to detect any changes promptly and manage them accordingly.
Q5: Is it possible to reverse the effects of this compound?
A5: Yes, the neuromuscular blockade induced by this compound can be rapidly reversed. Spontaneous recovery is already fast due to its ultra-short-acting nature.[2] Additionally, its effects can be actively and rapidly reversed by the administration of L-cysteine.[2][7] Cholinesterase inhibitors like edrophonium can also be used for reversal.[2]
Troubleshooting Guides
Issue 1: Unexpectedly High Cardiovascular Response (Hypotension/Tachycardia)
-
Potential Cause 1: Dose too high.
-
Troubleshooting: Immediately reduce or discontinue the this compound infusion. Administer intravenous fluids to manage hypotension. Consider the use of vasopressors if hypotension is severe and unresponsive to fluids. Review your dose calculations and ensure they are accurate for the species and individual animal's weight.
-
-
Potential Cause 2: Rapid bolus administration.
-
Troubleshooting: For subsequent administrations, deliver the bolus dose more slowly. This can help to avoid a rapid spike in plasma concentration that may trigger histamine release.
-
-
Potential Cause 3: Interaction with other drugs.
-
Potential Cause 4: Patient-specific sensitivity.
-
Troubleshooting: Individual animals may have varying sensitivities. If you observe a consistently exaggerated response, consider using a lower starting dose for that specific animal in future experiments.
-
Issue 2: Variable or Inconsistent Neuromuscular Blockade
-
Potential Cause 1: Incorrect dose calculation or administration.
-
Troubleshooting: Double-check all calculations, including the concentration of your this compound solution. Ensure the full dose is administered intravenously and that there is no extravasation.
-
-
Potential Cause 2: Issues with neuromuscular monitoring.
-
Troubleshooting: Verify the correct placement and contact of the stimulating electrodes for Train-of-Four (TOF) monitoring. Ensure the stimulus intensity is supramaximal. Check the monitoring equipment for any malfunctions.
-
-
Potential Cause 3: Drug stability issues.
-
Troubleshooting: this compound solutions may have limited stability. Prepare solutions fresh for each experiment if possible. If storing, follow the manufacturer's recommendations for storage temperature and duration.
-
-
Potential Cause 4: Drug interactions.
Data Presentation
Table 1: ED₉₅ of this compound in Different Species
| Species | ED₉₅ (mg/kg) | Anesthetic Conditions | Reference |
| Human | 0.19 | Propofol/Fentanyl/N₂O/O₂ | [5] |
| Rhesus Monkey | ~0.053 (equivalent to 3x ED₉₅ of 0.16 mg/kg) | N/A | [6] |
| Guinea Pig | 0.064 ± 0.006 | Urethane | [12][13] |
Table 2: Dose-Dependent Cardiovascular Effects and Histamine Release of this compound in Humans
| Dose (relative to ED₉₅) | Maximum Decrease in Mean Arterial Pressure | Maximum Increase in Heart Rate | Histamine Release | Reference |
| ≤ 2.5x ED₉₅ | Not significant | Not significant | No evidence | [5][6] |
| ~3x ED₉₅ (0.54 mg/kg) | 30% (in 1 of 4 volunteers) | 13% (in 1 of 4 volunteers) | Observed in 1 of 4 volunteers | [5] |
| ~4x ED₉₅ (0.72 mg/kg) | 17% to 34% | 16% to 25% | Observed in 3 of 4 volunteers | [5] |
Experimental Protocols
Protocol 1: Assessment of Neuromuscular Blockade using Train-of-Four (TOF) Monitoring in Small Animals (e.g., Rodents)
-
Animal Preparation: Anesthetize the animal according to your approved institutional protocol. Ensure adequate anesthetic depth before beginning the procedure.
-
Electrode Placement:
-
Shave the area over the intended nerve (e.g., the sciatic nerve for stimulation of the tibialis anterior muscle or the ulnar nerve for the flexor carpi ulnaris).
-
Place two stimulating needle electrodes subcutaneously along the path of the nerve. The negative (black) electrode should be placed more distally.
-
-
Determine Supramaximal Stimulation:
-
Set the nerve stimulator to deliver single twitches at a frequency of 1 Hz.
-
Start with a low current (e.g., 5 mA) and gradually increase the current until the muscle twitch response reaches a plateau.
-
Set the stimulus intensity to a supramaximal level (approximately 10-20% above the current that elicits the maximal response) to ensure consistent nerve stimulation.
-
-
Baseline TOF Measurement:
-
Before administering this compound, deliver a baseline TOF stimulus (four supramaximal stimuli at 2 Hz). All four twitches should be of equal height (TOF ratio = 1.0).
-
-
This compound Administration and Monitoring:
-
Administer the calculated dose of this compound intravenously.
-
Begin TOF stimulation every 15 seconds to monitor the onset and depth of neuromuscular blockade.
-
The depth of blockade is determined by the number of twitches observed (the "TOF count"). A TOF count of 0 indicates a deep block.
-
-
Recovery Monitoring:
-
Continue TOF monitoring to assess the spontaneous recovery from the blockade. The return of the fourth twitch and a TOF ratio ≥ 0.9 are indicators of adequate recovery.
-
Protocol 2: Continuous Cardiovascular Monitoring (Invasive Blood Pressure) in Non-Human Primates
-
Animal Preparation and Anesthesia: Anesthetize the non-human primate according to your institution's approved protocol. Intubate the animal and maintain anesthesia with an appropriate agent.
-
Catheterization:
-
Surgically expose a peripheral artery (e.g., femoral or saphenous artery).
-
Using aseptic technique, insert an appropriately sized arterial catheter into the artery.
-
Secure the catheter in place with sutures.
-
-
Transducer Setup and Calibration:
-
Connect the arterial catheter to a pressure transducer via saline-filled, non-compliant tubing.
-
Position the transducer at the level of the animal's heart (right atrium).
-
Zero the transducer to atmospheric pressure.
-
Calibrate the monitoring system according to the manufacturer's instructions.
-
-
Continuous Monitoring:
-
Continuously record the arterial blood pressure waveform, systolic, diastolic, and mean arterial pressures, and heart rate throughout the experiment.
-
Monitor for any significant changes in these parameters following the administration of this compound.
-
-
ECG Monitoring:
-
Place ECG electrodes on the animal's limbs in a standard configuration.
-
Continuously monitor the ECG for any changes in heart rate or rhythm.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting cardiovascular side effects.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Failure of neuromuscular blockade despite high doses of rocuronium and atracurium in a patient with colorectal carcinoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Part 4: Keep the Beat – Cardiac Monitoring and Troubleshooting Under Anesthesia - New York Vet 2025 [newyork.vetshow.com]
- 6. Procedures and Emergency Medical Techniques for Nonhuman Primates - Exotic and Laboratory Animals - Merck Veterinary Manual [merckvetmanual.com]
- 7. researchgate.net [researchgate.net]
- 8. Anesthesia Inhalation Agents and Their Cardiovascular Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Circulatory effects of volatile anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Volatile anesthetics and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of anesthesia and operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. awionline.org [awionline.org]
- 13. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Gantacurium formulation and solubility challenges for experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the formulation and solubility of Gantacurium for experimental use. The information is presented in a question-and-answer format to directly address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound chloride is an experimental ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1] It is a synthetic isoquinolinium diester. A key feature of this compound is its unique mechanism of inactivation. Unlike other neuromuscular blockers such as atracurium and cisatracurium that undergo pH- and temperature-dependent Hofmann elimination, this compound is primarily degraded by rapid, non-enzymatic binding to the amino acid L-cysteine.[1][2] This process is independent of body pH and temperature.[1] A slower hydrolysis of its ester bonds also contributes to its breakdown.[2]
Q2: I am having trouble dissolving the lyophilized this compound powder. What should I do?
If you are experiencing issues with the dissolution of lyophilized this compound, consider the following troubleshooting steps:
-
Ensure Proper Reconstitution Technique: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking, as this can cause foaming and potential denaturation of the compound.
-
Choice of Diluent: While specific solubility data is limited, sterile Water for Injection or physiological saline (0.9% sodium chloride) are common diluents for similar compounds. The reformulated version of this compound included a proprietary buffer excipient to improve its stability and reduce histamine release, suggesting that a buffered solution may be beneficial.[1]
-
Temperature of Diluent: Allowing the diluent to reach room temperature before reconstitution may improve solubility.
-
Check for Particulates: After reconstitution, visually inspect the solution for any particulate matter. If particulates are present, the solution should not be used.
Q3: My reconstituted this compound solution appears cloudy or has formed a precipitate. What could be the cause?
Cloudiness or precipitation upon reconstitution can be attributed to several factors:
-
Incomplete Dissolution: The powder may not have fully dissolved. Continue to gently swirl the vial for a longer period.
-
pH of the Diluent: Although this compound's degradation is pH-independent, the initial solubility of the lyophilized powder might be sensitive to the pH of the reconstitution medium. Using a buffered diluent within a neutral pH range is advisable.
-
Concentration: Attempting to reconstitute the powder at a concentration higher than its solubility limit in the chosen diluent will result in precipitation. Try reconstituting at a lower concentration.
-
Contamination: Contamination of the vial or diluent could lead to precipitation. Ensure aseptic techniques are followed during reconstitution.
Q4: What is the recommended storage procedure for this compound, both before and after reconstitution?
-
Before Reconstitution: Lyophilized this compound powder should be stored at refrigerated temperatures (2-8°C) and protected from light.[3]
-
After Reconstitution: There is limited public data on the stability of reconstituted this compound. As a general guideline for similar compounds, the reconstituted solution should be used immediately. If storage is necessary, it should be for a short period at 2-8°C and protected from light. It is highly recommended to perform stability studies for your specific formulation and storage conditions.
Q5: I have observed histamine release-related side effects in my animal model. How can this be mitigated?
Histamine release, leading to transient hypotension and tachycardia, has been reported with this compound, particularly at higher doses (3x ED95 or higher).[1] A reformulated version of this compound was developed with a proprietary buffer excipient to reduce this effect.[1] If you are observing these effects, consider the following:
-
Dose Reduction: Use the lowest effective dose of this compound.
-
Slow Infusion: Administering the drug as a slow intravenous infusion rather than a rapid bolus may reduce the peak concentration and subsequent histamine release.
-
Pre-treatment with Antihistamines: In some experimental models, pre-treatment with H1 and H2 histamine receptor antagonists can mitigate the effects of histamine release.
Data Presentation
This compound Solubility Profile
Specific quantitative solubility data for this compound in various solvents is not extensively available in the public domain. Researchers are advised to perform their own solubility assessments for their specific experimental needs. The following table provides a general guideline based on the properties of similar isoquinolinium compounds.
| Solvent/Diluent | Expected Solubility | Remarks |
| Water for Injection | Soluble | Recommended for initial reconstitution. |
| 0.9% Sodium Chloride (Saline) | Soluble | Suitable for creating isotonic solutions for in vivo experiments. |
| Phosphate-Buffered Saline (PBS) | Likely Soluble | The buffer components may influence stability; compatibility should be verified. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Often used for creating stock solutions for in vitro assays. |
| Ethanol | Soluble | Can be used for stock solutions, but final concentration in assays should be low. |
Pharmacodynamic Profile of this compound in Humans
| Parameter | Value | Conditions |
| ED95 | 0.19 mg/kg | Anesthetized and ventilated healthy volunteers.[1] |
| Onset of Action | ≤ 90 seconds | At doses of 2.5 to 3 times the ED95.[1] |
| Clinical Duration of Action | ≤ 10 minutes | For doses up to 0.72 mg/kg.[1] |
| 25-75% Recovery Index | 3 minutes | Independent of the administered dose (1 to 4 times the ED95).[1] |
| Complete Recovery (TOF ≥ 0.9) | ≤ 15 minutes | Spontaneous recovery.[1] |
Experimental Protocols
General Protocol for Reconstitution of Lyophilized this compound
This protocol is a general guideline based on standard practices for reconstituting lyophilized pharmaceuticals.
Materials:
-
Vial of lyophilized this compound
-
Sterile diluent (e.g., Water for Injection, 0.9% Sodium Chloride)
-
Sterile syringe and needle of appropriate size
-
Alcohol swabs
Procedure:
-
Inspect the vial of lyophilized this compound to ensure the seal is intact and there is no visible damage.
-
Allow the vial and the diluent to come to room temperature.
-
Remove the plastic cap from the this compound vial and the diluent vial.
-
Wipe the rubber stoppers of both vials with an alcohol swab and allow them to dry.
-
Using a sterile syringe, draw up the required volume of the diluent. The exact volume will depend on the desired final concentration.
-
Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to avoid frothing.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
Visually inspect the reconstituted solution for clarity and the absence of particulate matter.
-
If not for immediate use, store the reconstituted solution as recommended (see FAQ Q4).
In Vitro Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol provides a general framework for an in vitro radioligand binding assay to characterize the interaction of this compound with the nicotinic acetylcholine receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the desired nAChR subtype (e.g., HEK cells expressing α4β2 nAChRs)
-
Radioligand specific for the nAChR subtype (e.g., [3H]Epibatidine or [3H]Cytisine)
-
This compound stock solution
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Unlabeled competitor ligand (e.g., nicotine) for determining non-specific binding
-
96-well filter plates
-
Scintillation fluid and scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, the cell membrane preparation, and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding wells, add vehicle instead of this compound. For non-specific binding wells, add a high concentration of the unlabeled competitor ligand.
-
Radioligand Addition: Add the radioligand to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After the filters are dry, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently its binding affinity (Ki).
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound reconstitution.
References
Factors influencing the rate of Gantacurium degradation by L-cysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gantacurium and its interaction with L-cysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation by L-cysteine?
This compound is an ultra-short-acting neuromuscular blocker that is chemically degraded in vitro through the rapid adduction of L-cysteine to its central olefinic double bond.[1][2] This process, a Michael addition reaction, results in the formation of a pharmacologically inert cysteine adduct.[3][4] In addition to this rapid inactivation, this compound also undergoes a slower degradation process via ester hydrolysis.[5][6]
Q2: How quickly does L-cysteine degrade this compound?
The reaction is very rapid. In vitro studies have shown the half-time for L-cysteine adduction to this compound to be approximately 0.2 minutes.[1][2] This rapid degradation is a key factor in its ultra-short duration of action.
Q3: Is the degradation of this compound by L-cysteine dependent on pH and temperature?
While the inactivation of this compound via cysteine adduct formation has been reported to be independent of body pH and temperature, the stability of related compounds and the chemical nature of the reaction suggest that pH may play a role.[3] For instance, the degradation of CW002, an analogue of this compound, through L-cysteine adduction is pH-dependent.[6] It is generally understood that the nucleophilicity of the thiol group of L-cysteine, which is crucial for the Michael addition reaction, is pH-dependent. Therefore, significant deviations from physiological pH could potentially alter the reaction rate. Temperature can also influence the rate of chemical reactions, and while the effect on this compound's degradation by L-cysteine may not be as pronounced as for compounds like atracurium and cisatracurium, it should be considered as a potential variable in experimental setups.[7][8]
Q4: Can exogenous L-cysteine be used to reverse the effects of this compound?
Yes, the administration of exogenous L-cysteine can rapidly and effectively reverse the neuromuscular blockade induced by this compound.[1][2] Studies have shown that intravenous administration of L-cysteine can abolish the block within minutes.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or slower-than-expected degradation rates of this compound in vitro.
| Potential Cause | Troubleshooting Step |
| Suboptimal pH of the reaction buffer | Although this compound's degradation is reported to be less pH-sensitive than other neuromuscular blockers, the nucleophilicity of L-cysteine's thiol group is pH-dependent. Ensure the pH of your buffer is maintained at a physiological level (e.g., 7.4) for optimal reaction conditions. Verify the pH of your buffer immediately before each experiment. |
| Incorrect concentration of L-cysteine | The rate of a bimolecular reaction is dependent on the concentration of both reactants. Prepare fresh solutions of L-cysteine for each experiment and accurately determine its concentration. Consider performing a concentration-response curve to determine the optimal concentration for your experimental setup. |
| Degradation of L-cysteine stock solution | L-cysteine in solution can oxidize to form cystine, which is not reactive with this compound. Use freshly prepared L-cysteine solutions for each experiment. If using a stock solution, ensure it has been stored appropriately (e.g., protected from light and oxygen) and for a limited time. |
| Inaccurate temperature control | While less sensitive to temperature than some other agents, chemical reaction rates are generally temperature-dependent. Ensure your reaction is carried out in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 37°C). |
| Interfering substances in the reaction mixture | Other components in your reaction mixture could potentially interact with this compound or L-cysteine. If possible, simplify your reaction buffer to include only essential components. |
Issue 2: Difficulty in reproducing published reaction half-times for this compound degradation.
| Potential Cause | Troubleshooting Step |
| Differences in experimental protocols | Carefully review the methodology of the cited literature, paying close attention to buffer composition, reactant concentrations, temperature, and analytical methods. Ensure your protocol closely matches the published method. |
| Instrumental variability in analytical method (e.g., HPLC) | If using HPLC to monitor the reaction, ensure the method is validated for linearity, accuracy, and precision. Check for issues with the column, mobile phase composition, flow rate, and detector response. Run a system suitability test before each set of experiments. |
| Quality and purity of this compound and L-cysteine | Use reagents of high purity. Impurities in either this compound or L-cysteine could affect the reaction rate. Verify the purity of your compounds if possible. |
Quantitative Data
Table 1: In Vitro Reaction Half-Times of this compound and its Analogues with L-cysteine
| Compound | Reaction Half-Time (minutes) |
| This compound | 0.2[1][2] |
| CW 002 | 11.4[1][2] |
| CW 011 | 13.7[1][2] |
Experimental Protocols
Protocol 1: Determination of the in vitro half-time of this compound degradation by L-cysteine using HPLC
This protocol is a generalized procedure based on methodologies described in the literature for studying the degradation of this compound and its analogues.[1][2]
1. Materials and Reagents:
-
This compound chloride
-
L-cysteine hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Deionized water (HPLC grade)
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a fresh stock solution of L-cysteine in PBS (pH 7.4) immediately before use.
-
Prepare the HPLC mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA).
3. Experimental Procedure:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 37°C).
-
In a temperature-controlled vial, add a known concentration of this compound to pre-warmed PBS.
-
Initiate the degradation reaction by adding a known concentration of the L-cysteine solution to the this compound solution.
-
Immediately after adding L-cysteine, inject an aliquot of the reaction mixture (time point 0) into the HPLC system.
-
Take aliquots of the reaction mixture at specific time intervals (e.g., 0.5, 1, 2, 5, 10 minutes) and inject them into the HPLC.
-
Monitor the disappearance of the this compound peak and the appearance of the adduct peak at an appropriate UV wavelength.
4. Data Analysis:
-
Measure the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the this compound peak area versus time.
-
The slope of the resulting linear regression line will be the negative of the first-order rate constant (k).
-
Calculate the half-time (t½) of the reaction using the formula: t½ = 0.693 / k.
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent degradation rates.
References
- 1. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds this compound (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 6. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature and cisatracurium degradation: So what is new? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Investigating potential tachyphylaxis with repeated Gantacurium administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential tachyphylaxis with repeated Gantacurium administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] It functions as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction. By blocking acetylcholine from binding to these receptors, this compound prevents depolarization of the muscle fiber and subsequent muscle contraction.[3]
Q2: How is this compound metabolized?
A2: this compound has a unique, organ-independent metabolism. It is rapidly inactivated in the plasma through two primary chemical degradation pathways: a fast adduction with the amino acid L-cysteine and a slower hydrolysis.[2] This rapid inactivation contributes to its ultra-short duration of action.
Q3: What is tachyphylaxis in the context of neuromuscular blocking agents?
A3: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of neuromuscular blocking agents, it would manifest as a need for progressively higher doses to achieve the same level of muscle relaxation.[4] The primary mechanisms are thought to involve receptor desensitization, downregulation of receptors, or depletion of neurotransmitters.[4]
Q4: Is tachyphylaxis a known issue with this compound?
A4: Based on available preclinical and clinical data, tachyphylaxis does not appear to be a significant concern with this compound. Studies have shown a lack of cumulative neuromuscular blocking effect with repeated doses.[1][5] Specifically, research has indicated that increasing the dose of this compound does not alter the recovery intervals, which is contrary to what would be expected if tachyphylaxis were occurring.[5]
Q5: What are the known side effects of this compound?
A5: At higher doses (3x ED95 or greater), this compound has been associated with transient cardiovascular effects, including a decrease in mean arterial pressure and an increase in heart rate.[1][2] Histamine release has also been observed at doses of 4x ED95 or higher.[1][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments investigating tachyphylaxis with this compound, which could be misinterpreted as a diminished drug response.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Diminished or inconsistent neuromuscular blockade with repeated doses. | Drug Instability/Improper Preparation: this compound requires reconstitution before administration.[6] Improperly prepared or stored solutions may lead to degradation and reduced potency. | - Ensure this compound is reconstituted according to the manufacturer's instructions. - Prepare fresh solutions for each experiment to avoid degradation. - Be aware that acidic formulations (pH 3.8-4.2) can cause stinging on injection and may precipitate other drugs.[7] |
| Incorrect Dose Administration: Inaccurate dosing can lead to variable levels of neuromuscular blockade. Errors can include miscalculation of the dose or improper administration technique.[8][9] | - Double-check all dose calculations based on the animal's weight and the desired ED95 multiple. - Ensure the full dose is administered intravenously and that there is no extravasation. - Use properly labeled syringes to avoid swaps with other agents.[10] | |
| Inconsistent Train-of-Four (TOF) readings. | Electrode Placement and Contact: Improper electrode placement or poor skin contact can result in suboptimal nerve stimulation and inaccurate TOF measurements.[11] | - Ensure the skin is clean and dry before applying electrodes. - Place the negative (black) electrode distally and the positive (red) electrode proximally along the nerve path.[11] - Confirm good electrode-to-skin contact. |
| Suboptimal Stimulation Current: An inadequate or excessive stimulation current can lead to unreliable twitch responses. | - Determine the supramaximal stimulus before administering this compound by gradually increasing the current until no further increase in twitch height is observed.[12] | |
| Electrical Interference: Other equipment in the laboratory can interfere with the TOF monitor, creating artifacts that may be misinterpreted.[13] | - Ensure the TOF monitor is properly grounded. - Keep the monitor and its leads away from other electrical equipment where possible. | |
| Apparent rapid recovery or resistance to blockade. | Monitoring a Muscle with Different Sensitivity: Different muscles have varying sensitivities to neuromuscular blocking agents. Facial muscles, for example, recover faster than peripheral muscles like the adductor pollicis.[14] | - Consistently monitor the same muscle throughout the experiment, preferably the adductor pollicis for a reliable indication of overall neuromuscular function.[12] |
| Patient-Specific Factors: Individual physiological differences can affect the pharmacodynamics of neuromuscular blocking agents. | - Be aware that conditions such as burns, critical illness, or the chronic use of anticonvulsants can lead to resistance to non-depolarizing neuromuscular blockers.[4] |
Quantitative Data Summary
The following tables summarize the pharmacodynamic properties of this compound from preclinical and clinical studies.
Table 1: Pharmacodynamic Parameters of this compound in Rhesus Monkeys
| Parameter | This compound | Mivacurium |
| 3x ED95 | 0.16 mg/kg | 0.16 mg/kg |
| Onset | Significantly faster | Slower |
| Spontaneous Recovery (TOF ratio ≥ 0.9) | ~10 min (at 0.18 mg/kg) | Not specified |
| Duration to 95% Twitch Recovery (at 3x ED95) | 8.5 ± 0.5 min | 22 ± 2.6 min |
| Data from preclinical studies in Rhesus monkeys.[5] |
Table 2: Pharmacodynamic Parameters of this compound in Humans
| Dose | Onset of Action | Clinical Duration (TOF ratio ≥ 0.9) |
| 1x ED95 (0.19 mg/kg) | < 3 min | ~15 min |
| 2.5x - 3x ED95 | ≤ 90 sec | ≤ 10 min (up to 0.72 mg/kg) |
| 4x ED95 | ~1.5 min | ~15 min |
| Data from a clinical trial in healthy volunteers.[1][5] |
Experimental Protocols
Protocol for Investigating Potential Tachyphylaxis with Repeated this compound Administration
1. Objective: To determine if repeated intravenous administration of this compound at a fixed dose and interval leads to a diminished neuromuscular blocking effect (tachyphylaxis) in a preclinical animal model (e.g., rhesus monkey or cat).
2. Materials:
-
This compound for injection
-
Vehicle for reconstitution (as per manufacturer's instructions)
-
Anesthetized and mechanically ventilated animal model
-
Neuromuscular transmission monitor (e.g., TOF-Watch)
-
Peripheral nerve stimulator
-
Recording equipment for twitch tension
3. Methods:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols and ensure adequate and stable anesthesia throughout the experiment.[15] Intubate and mechanically ventilate the animal. Place stimulating electrodes along the path of a peripheral motor nerve (e.g., the ulnar nerve) and a force-displacement transducer on the corresponding muscle (e.g., the adductor pollicis).
-
Determination of Supramaximal Stimulation: Before administering any drug, determine the supramaximal stimulus intensity by delivering single twitches and increasing the current until a maximal twitch response is achieved. Use a current 10-20% above this level for the remainder of the experiment.
-
Baseline Measurements: Record baseline twitch height (T1) in response to single twitch stimulation and the Train-of-Four (TOF) ratio (T4/T1). The baseline TOF ratio should be 1.0.
-
Dosing Regimen:
-
Administer an initial intravenous bolus dose of this compound (e.g., 2x ED95).
-
Continuously monitor the twitch response.
-
Allow for spontaneous recovery until the first twitch of the TOF (T1) returns to 95% of the baseline value.
-
Once 95% recovery is achieved, administer a subsequent bolus of the same dose of this compound.
-
Repeat this cycle for a predetermined number of administrations (e.g., 5-10 doses) or for a set duration.
-
-
Data Collection: For each dose administered, record the following parameters:
-
Onset of action (time from injection to maximum twitch depression).
-
Maximum twitch depression (as a percentage of baseline).
-
Clinical duration (time from injection until T1 recovers to 25% of baseline).
-
Recovery index (time for T1 to recover from 25% to 75% of baseline).
-
Time to 95% recovery of T1.
-
TOF ratio at various time points during recovery.
-
-
Data Analysis: Compare the onset of action, maximum twitch depression, clinical duration, and recovery index for each subsequent dose to the initial dose. A statistically significant decrease in the duration or magnitude of the neuromuscular block with repeated administrations would suggest tachyphylaxis.
Visualizations
Caption: Signaling pathway at the neuromuscular junction and the mechanism of action of this compound.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. anesth-pain-med.org [anesth-pain-med.org]
- 5. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1874319A2 - Formulations of quaternary ammonium neuromuscular blocking agents - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Paralyzed by Mistakes, Part 1: Preventing Errors with Neuromuscular Blocking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paralyzed by Mistakes – Reassess the Safety of Neuromuscular Blockers in Your Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacn.org [aacn.org]
- 12. Peripheral Nerve Stimulator - Train of Four Monitoring: Overview, Periprocedural Care, Technique [emedicine.medscape.com]
- 13. Train of four stimulation artifact mimicking a seizure during computerized automated ICU EEG monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Train of Four (TOF) Monitoring: Are We Doing It The Right Way? - Axis Neuromonitoring [axisneuromonitoring.com]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Gantacurium Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and purification of Gantacurium.
Section 1: Troubleshooting Guide
This guide is designed to help you navigate common experimental hurdles in this compound synthesis and purification.
Challenges in Stereoselective Synthesis
This compound is a single stereoisomer, making the control of stereochemistry a critical and challenging aspect of its synthesis. The core tetrahydroisoquinoline (THIQ) structures are typically formed via established methods like the Pictet-Spengler or Bischler-Napieralski reactions, followed by a crucial asymmetric transfer hydrogenation to set the desired stereocenters.
Problem: Low Diastereoselectivity or Enantioselectivity in Asymmetric Hydrogenation
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Ligand | - Screen a variety of chiral ligands. For THIQ synthesis, ligands like (R)-synphos have been shown to be effective. - Ensure the catalyst (e.g., Iridium-based) and ligand are of high purity and handled under inert conditions to prevent deactivation. |
| Incorrect Reaction Conditions | - Temperature: Optimize the reaction temperature. Higher temperatures can sometimes decrease selectivity. - Hydrogen Pressure: Vary the hydrogen pressure. Lower pressures may improve selectivity in some cases. - Solvent: The choice of solvent can significantly impact stereoselectivity. Screen solvents such as toluene, dichloromethane, and various alcohols. |
| Substrate Purity | - Ensure the dihydroisoquinoline precursor is of high purity, as impurities can interfere with the catalyst. |
Workflow for Optimizing Asymmetric Hydrogenation:
Challenges in Purification: Diastereoselective Crystallization
The purification of the desired this compound precursor often relies on diastereoselective crystallization, a technique that can be challenging to optimize.
Problem: Failure to Crystallize, Oiling Out, or Low Purity/Yield
This is a common and multifaceted problem. The following table provides a structured approach to troubleshooting these issues.[1]
| Symptom | Possible Causes | Solutions |
| No Crystallization | - Diastereomeric salts are too soluble in the chosen solvent. - Insufficient supersaturation. - Presence of impurities inhibiting nucleation.[1] | - Increase Concentration: Carefully evaporate the solvent. - Anti-Solvent Addition: Slowly add a solvent in which the salt is less soluble. - Lower Temperature: Gradually decrease the temperature. - Seeding: Introduce a few seed crystals of the desired diastereomer.[1] |
| "Oiling Out" | - Supersaturation is too high. - Cooling rate is too fast. - Crystallization temperature is too high.[1] | - Reduce Supersaturation: Use a more dilute solution. - Slow Cooling: Decrease the temperature gradually with controlled cooling. - Solvent Screening: Find a solvent system that allows crystallization at a lower temperature. |
| Low Purity of Crystals | - The undesired diastereomer has co-precipitated. - The solubility difference between the diastereomers is small in the chosen solvent. | - Solvent Screening: Test a variety of solvents and solvent mixtures to maximize the solubility difference between the diastereomers. - Recrystallization: Perform one or more recrystallization steps. |
| Low Yield | - The desired diastereomer is too soluble in the mother liquor. - The crystallization process was stopped prematurely.[1] | - Optimize Solvent and Temperature: Choose a solvent that minimizes the solubility of the desired salt and consider lower final crystallization temperatures. - Increase Crystallization Time: Allow more time for the crystallization to reach equilibrium. |
General Protocol for Diastereoselective Crystallization:
-
Dissolution: Dissolve the crude mixture of diastereomers in a minimal amount of a suitable hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Determine the yield, melting point, and diastereomeric purity (e.g., by chiral HPLC or NMR).[1]
Section 2: Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the key challenges in the synthesis of the tetrahydroisoquinoline (THIQ) core of this compound? A1: The primary challenge is controlling the stereochemistry at the C1 and C2 positions. This is typically achieved through a stereoselective reaction such as an asymmetric transfer hydrogenation of a dihydroisoquinoline intermediate. The choice of chiral catalyst and reaction conditions is crucial for high diastereoselectivity.
-
Q2: What are common side reactions to be aware of during the Menschutkin reaction for quaternization? A2: The Menschutkin reaction, which forms the quaternary ammonium salt, is generally efficient. However, potential side reactions can include elimination reactions, especially with sterically hindered substrates or at elevated temperatures. Impurities in the tertiary amine or alkyl halide starting materials can also lead to undesired byproducts.[2][3][4][5][6]
Purification
-
Q3: My diastereoselective crystallization is not working. What should I do first? A3: The first step is to systematically screen a variety of solvents and solvent mixtures. The goal is to find a system where the solubility difference between the two diastereomers is maximized. Even small changes in solvent polarity can have a significant impact on crystallization.[1]
-
Q4: How can I purify this compound if crystallization is unsuccessful? A4: For quaternary ammonium salts like this compound, which can be challenging to purify by traditional silica gel chromatography, consider the following alternatives:
-
Preparative HPLC: Chiral stationary phases (CSPs) can be used to separate the stereoisomers. Polysaccharide-based columns are often effective for isoquinoline alkaloids.[7][8][9][10]
-
Ion-Exchange Chromatography: This technique can be effective for purifying charged molecules like quaternary ammonium salts.
-
Precipitation/Trituration: Dissolving the crude product in a good solvent and then adding an anti-solvent can sometimes precipitate the desired product in a purer form.
-
Stability and Analysis
-
Q5: What are the main degradation pathways for this compound? A5: this compound has two primary degradation pathways: a rapid inactivation via cysteine adduction and a slower ester hydrolysis.[11][12] These pathways are important to consider during synthesis, purification, and storage to minimize the formation of degradation products.
-
Q6: How can I assess the purity of my this compound sample? A6: A stability-indicating HPLC method is essential. This typically involves:
-
Column: A chiral stationary phase (e.g., polysaccharide-based) is necessary to separate the desired stereoisomer from any other isomers.
-
Mobile Phase: A systematic screening of mobile phases (e.g., hexane/isopropanol or hexane/ethanol with additives like diethylamine for basic compounds) is required to achieve good resolution.[7][10]
-
Forced Degradation: To ensure the method is stability-indicating, the sample should be subjected to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and confirm that they are well-separated from the main peak.[13][14][15][16][17]
-
Logical Flow for Purity Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. www3.nd.edu [www3.nd.edu]
- 6. Menshutkin_reaction [chemeurope.com]
- 7. hplc.today [hplc.today]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. This compound chloride - Wikipedia [en.wikipedia.org]
- 12. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. scispace.com [scispace.com]
- 16. forced degradation study: Topics by Science.gov [science.gov]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH and temperature on Gantacurium stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Gantacurium in solution, focusing on the impact of pH and temperature. The information is presented in a question-and-answer format to address common issues and questions that may arise during experimental work.
Disclaimer: this compound is an investigational drug, and comprehensive stability data under a wide range of pH and temperature conditions is not extensively published in the public domain. The information provided here is based on available scientific literature regarding its known degradation pathways and general principles of pharmaceutical stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: this compound has two main degradation pathways in solution:
-
Cysteine Adduction: This is a rapid, non-enzymatic reaction where the endogenous amino acid L-cysteine adds to the central double bond of the this compound molecule. This process is considered the primary route of inactivation in vivo.[1][2]
-
Ester Hydrolysis: This is a slower, pH-sensitive chemical hydrolysis of the ester bonds in the this compound molecule.[1][2]
Q2: How do pH and temperature affect the stability of this compound?
A2: The two degradation pathways are affected differently by pH and temperature:
-
Cysteine Adduction: In vivo, this process is reported to be largely independent of body pH and temperature.[1] However, for a related chlorofumarate compound, CW002, L-cysteine adduction has been described as pH-dependent.[2] This suggests that the stability of this compound in the presence of cysteine in vitro could be influenced by the pH of the solution.
-
Ester Hydrolysis: This degradation pathway is explicitly pH-sensitive.[2] As with most ester-containing compounds, the rate of hydrolysis is expected to be significantly influenced by both pH and temperature, with increased degradation at higher pH values and elevated temperatures.
Q3: How does the stability of this compound compare to other neuromuscular blocking agents like atracurium or cisatracurium?
A3: The stability profile of this compound is distinct from that of atracurium and cisatracurium. Atracurium and cisatracurium primarily degrade through Hofmann elimination, a process that is highly dependent on both pH and temperature, with increased degradation at higher pH and temperatures.[1] In contrast, this compound's primary in-vivo inactivation via cysteine adduction is considered to be independent of body pH and temperature, although its slower ester hydrolysis is pH-sensitive.[1][2]
Q4: What are the recommended storage conditions for this compound solutions?
A4: While specific manufacturer's guidelines for the investigational drug are not publicly available, based on the stability of similar neuromuscular blocking agents like cisatracurium, it is recommended to store this compound solutions at refrigerated temperatures (2-8 °C) to minimize degradation, particularly through ester hydrolysis.[3] For short-term use, storage at controlled room temperature may be acceptable, but prolonged exposure to higher temperatures should be avoided. The pH of the solution should ideally be maintained in the acidic range to slow down ester hydrolysis.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound potency in my experiments.
| Possible Cause | Troubleshooting Steps |
| Presence of Cysteine in the Medium | If your experimental medium (e.g., cell culture media) contains L-cysteine, this will lead to the rapid degradation of this compound. Consider using a cysteine-free medium if the experimental design allows, or account for the rapid inactivation in your experimental timeline. |
| High pH of the Solution | The ester hydrolysis of this compound is accelerated at higher pH. Measure the pH of your solution. If it is neutral or alkaline, this is likely contributing to the degradation. For in vitro experiments where possible, consider buffering the solution to a slightly acidic pH to improve stability. |
| Elevated Temperature | Higher temperatures will increase the rate of ester hydrolysis. Ensure that your stock solutions are stored at refrigerated temperatures and minimize the time that working solutions are kept at room temperature or higher. |
| Incorrect Concentration Measurement | Verify the accuracy of your analytical method for determining this compound concentration. Ensure proper calibration and controls are in place. |
Problem: I see unexpected peaks in my HPLC analysis of a this compound solution.
| Possible Cause | Troubleshooting Steps |
| Degradation Products | The additional peaks are likely degradation products from cysteine adduction and/or ester hydrolysis. |
| Excipient Interference | If you are analyzing a formulated product, some peaks may correspond to excipients. Analyze a vehicle-only blank to identify these peaks. |
| Contamination | Ensure proper handling and cleaning procedures for all glassware and equipment to avoid contamination. |
Data on this compound Stability
As previously stated, specific quantitative data for this compound's stability across a range of pH and temperatures is not widely available. The following tables are provided for illustrative purposes to demonstrate the expected trends and key characteristics of its degradation.
Table 1: Qualitative Impact of pH on this compound Degradation Pathways
| Degradation Pathway | pH Dependence | Rate at Physiological pH (7.4) | Notes |
| Cysteine Adduction | Conflicting reports: Stated as independent of body pH[1], but pH-dependent for related compounds[2]. | Very Rapid | This is the primary and fastest route of inactivation in the presence of L-cysteine. |
| Ester Hydrolysis | pH-sensitive[2] | Slow | The rate is expected to increase significantly at pH values above neutral. |
Table 2: Hypothetical Example of this compound Stability in Solution (Ester Hydrolysis Pathway, Cysteine-Free)
This table presents hypothetical data to illustrate the expected impact of pH and temperature on the stability of this compound due to ester hydrolysis. These are not experimentally derived values.
| Temperature (°C) | pH of Solution | Estimated % Degradation after 24 hours |
| 4 | 4.0 | < 1% |
| 4 | 7.4 | 2 - 5% |
| 25 | 4.0 | 1 - 3% |
| 25 | 7.4 | 10 - 20% |
| 37 | 7.4 | > 25% |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general approach for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild acidic buffer) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes, 1, 2, 4 hours) due to expected rapid degradation. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1, 3, 7 days).
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at various time points using a suitable stability-indicating analytical method, such as HPLC (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products and determine the percentage of degradation.
Protocol 2: General Stability-Indicating HPLC Method for this compound
This is a general reverse-phase HPLC method that can be used as a starting point for developing a validated stability-indicating assay for this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution may be required to separate this compound from its degradation products. A typical starting point could be a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV absorbance spectrum of this compound (a common wavelength for similar compounds is around 280 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Degradation pathways of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
Troubleshooting variability in Gantacurium's neuromuscular blocking effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gantacurium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its primary mechanism of action is competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3] By binding to these receptors, it prevents acetylcholine from initiating the muscle contraction signaling cascade.
Q2: What makes this compound's duration of action so short?
This compound undergoes rapid inactivation in the body through two primary chemical degradation pathways that are independent of renal or hepatic function.[1][2] The primary and most rapid route is the adduction of the amino acid L-cysteine to the this compound molecule.[4] A slower, secondary pathway is ester hydrolysis.[2]
Q3: Is the degradation of this compound dependent on pH and temperature?
Unlike some other neuromuscular blocking agents such as atracurium and cisatracurium, the inactivation of this compound via cysteine adduction is independent of body pH and temperature.[2] However, the slower ester hydrolysis pathway can be influenced by pH.[1]
Q4: Can the neuromuscular block of this compound be reversed?
Yes, the neuromuscular block induced by this compound can be rapidly reversed by the administration of exogenous L-cysteine.[4] L-cysteine accelerates the primary degradation pathway, leading to a swift termination of the blocking effect. Studies have shown that L-cysteine administration can abolish the block within minutes.[4][5]
Troubleshooting Guide
Issue 1: Higher than Expected Variability in Neuromuscular Block Onset and Duration
Q: My experiments are showing significant variability in the onset and duration of this compound's effect. What are the potential causes and how can I troubleshoot this?
A: Variability in the neuromuscular blocking effect of this compound can arise from several factors. Here’s a step-by-step guide to help you identify and mitigate these issues:
Potential Causes & Troubleshooting Steps:
-
This compound Solution Preparation and Stability:
-
Concern: Improper preparation or storage of this compound solutions can lead to degradation before administration.
-
Recommendation: Prepare this compound solutions fresh for each experiment. If storage is necessary, refer to the manufacturer's guidelines for appropriate buffers and temperature. While the cysteine adduction is pH-independent in vivo, the stability of the compound in solution can be affected by the buffer composition.[6]
-
-
Variability in Endogenous L-cysteine Levels:
-
Concern: The primary route of this compound inactivation is adduction by L-cysteine.[4] Natural variations in the physiological levels of this amino acid among experimental subjects can lead to different rates of drug clearance.
-
Recommendation: While directly controlling for endogenous cysteine is difficult, being aware of this variable is crucial. Ensure a consistent diet and health status of your animal models, as nutritional state can influence amino acid levels.
-
-
Dose-Dependent Histamine Release:
-
Concern: At higher doses (typically above 2.5 times the ED95), this compound can induce histamine release, which can cause transient hypotension and reflex tachycardia.[2][7] These hemodynamic changes can alter the drug's distribution and, consequently, its neuromuscular blocking effect.
-
Recommendation:
-
If high doses are necessary, consider a slower rate of administration (e.g., over 75 seconds) to minimize histamine release.[8]
-
In preclinical models, the use of H1 and H2 receptor antagonists can be employed to block the effects of histamine release, though this adds a confounding variable to the experiment.[8]
-
Whenever possible, use the lowest effective dose of this compound to stay below the histamine-release threshold.
-
-
Issue 2: Inconsistent Dose-Response Relationship
Q: I am observing a shifting dose-response curve for this compound in my experiments. What could be causing this?
A: An inconsistent dose-response relationship can be frustrating. Here are some common culprits and how to address them:
Potential Causes & Troubleshooting Steps:
-
Inaccurate Dosing:
-
Concern: Small inaccuracies in drug concentration or injection volume can lead to significant variations in the observed effect, especially when working with a potent compound like this compound.
-
Recommendation: Ensure meticulous preparation of serial dilutions and precise calibration of administration equipment.
-
-
Interaction with Anesthetics:
-
Concern: The type and depth of anesthesia can influence the neuromuscular blocking effect of non-depolarizing agents.
-
Recommendation: Maintain a consistent anesthetic regimen across all experimental groups. Be aware that some anesthetics can potentiate the effects of neuromuscular blockers.[9]
-
-
Physiological State of the Animal:
-
Concern: Factors such as body temperature and acid-base balance can affect neuromuscular function and drug pharmacokinetics.
-
Recommendation: Monitor and maintain core body temperature and physiological pH within a narrow range throughout the experiment.[10]
-
Data Presentation
Table 1: Pharmacodynamic Properties of this compound in Different Species
| Species | ED95 (mg/kg) | Onset of Action (at ~2.5-3x ED95) | Clinical Duration (T25%) (minutes) |
| Human | 0.19 | ≤ 90 seconds | ≤ 10 |
| Rhesus Monkey | 0.081 | Not specified | 7.4 ± 1.9 |
| Guinea Pig | 0.064 | Not specified | Not specified |
Data compiled from multiple sources.[2][5][7]
Table 2: Comparative Profile of this compound with Other Neuromuscular Blocking Agents
| Agent | Class | Onset of Action | Duration of Action | Primary Elimination | Histamine Release | Reversal Agent |
| This compound | Non-depolarizing (Benzylisoquinolinium) | Rapid | Ultra-short | Cysteine Adduction, Ester Hydrolysis | Dose-dependent | L-cysteine |
| Succinylcholine | Depolarizing | Very Rapid | Ultra-short | Plasma Cholinesterase | Can occur | None (Phase I) |
| Rocuronium | Non-depolarizing (Aminosteroid) | Rapid | Intermediate | Hepatic/Renal | Minimal | Sugammadex |
| Cisatracurium | Non-depolarizing (Benzylisoquinolinium) | Intermediate | Intermediate | Hofmann Elimination | Minimal | Neostigmine |
This table provides a general comparison. Specific values can vary based on dose and experimental conditions.[1][11][12]
Experimental Protocols
Protocol 1: In Vitro Assessment using Phrenic Nerve-Hemidiaphragm Preparation
This protocol is adapted from established methods for evaluating neuromuscular blocking agents in an isolated tissue bath.[10][13][14]
1. Tissue Preparation: a. Humanely euthanize a rodent (e.g., rat or mouse) according to approved institutional guidelines. b. Carefully dissect the diaphragm with the phrenic nerve attached. c. Mount the hemidiaphragm in a tissue bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
2. Stimulation and Recording: a. Place the phrenic nerve on a stimulating electrode. b. Attach the diaphragm to a force transducer to record isometric contractions. c. Apply supramaximal stimuli to the phrenic nerve at a set frequency (e.g., 0.1 Hz) to elicit twitch responses.
3. Drug Application: a. Allow the preparation to stabilize and achieve consistent baseline twitch heights. b. Add this compound to the tissue bath in a cumulative or single-dose fashion. c. Record the percentage decrease in twitch height to determine the extent of neuromuscular block.
4. Data Analysis: a. Construct a dose-response curve to calculate the EC50 and EC95 of this compound. b. To test reversal, add L-cysteine to the bath after establishing a stable block and record the time to recovery of twitch height.
Protocol 2: In Vivo Assessment of Neuromuscular Blockade in Rodents
This protocol outlines a general procedure for in vivo evaluation of this compound in a rodent model.[10][13][15][16]
1. Animal Preparation: a. Anesthetize the rodent using an appropriate and stable anesthetic regimen. b. Intubate and mechanically ventilate the animal, as neuromuscular blockade will lead to respiratory paralysis. c. Monitor vital signs (heart rate, blood pressure, body temperature) throughout the procedure.
2. Neuromuscular Monitoring: a. Place stimulating electrodes over a peripheral nerve (e.g., the sciatic nerve). b. Attach a force transducer to the corresponding muscle (e.g., the gastrocnemius) to measure twitch tension. c. Deliver train-of-four (TOF) stimulation to the nerve and record the muscle response.
3. Drug Administration: a. Administer this compound intravenously at the desired dose. b. Continuously monitor the TOF response to determine the onset, depth, and duration of neuromuscular blockade.
4. Reversal (Optional): a. At a predetermined level of block, administer intravenous L-cysteine. b. Record the time to recovery of the TOF ratio to ≥ 0.9.
Visualizations
Caption: Mechanism of action of this compound at the neuromuscular junction.
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound variability.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds this compound (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atracurium: clinical strategies for preventing histamine release and attenuating the haemodynamic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-derived neurotrophic factor signaling in the neuromuscular junction during developmental axonal competition and synapse elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. anesthesiaexperts.com [anesthesiaexperts.com]
- 12. Comparison of rocuronium at two different doses and succinylcholine for endotracheal intubation in adult patients for elective surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. louisville.edu [louisville.edu]
- 14. buffalo.edu [buffalo.edu]
- 15. acuc.berkeley.edu [acuc.berkeley.edu]
- 16. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Methods for quantifying Gantacurium and its metabolites in biological samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quantitative analysis of Gantacurium and its primary metabolites in biological samples. As this compound's clinical development was discontinued, publicly available, validated LC-MS/MS methods are scarce. Therefore, this guide presents a comprehensive, best-practice methodology derived from analytical strategies for similar quaternary ammonium neuromuscular blocking agents and general principles of bioanalytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of this compound?
A1: this compound undergoes rapid inactivation in vivo through two primary pathways. The initial and faster process is a chemical degradation involving the adduction of endogenous cysteine to the central double bond of the molecule, forming a pharmacologically inactive cysteine adduct.[1][2] This is followed by a slower process of ester hydrolysis.[1][3] Unlike atracurium and cisatracurium, this compound does not undergo Hofmann elimination, and therefore, laudanosine is not a metabolite.[3]
Q2: What is the recommended analytical technique for quantifying this compound and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and its metabolites in biological matrices.[4][5] This technique offers the high sensitivity and selectivity required to measure the low concentrations typical in pharmacokinetic studies and to differentiate the parent drug from its metabolites.
Q3: What are the major challenges in developing a quantitative assay for this compound?
A3: The primary challenges include:
-
Instability: this compound is susceptible to degradation in biological samples. Proper sample collection and storage are critical to prevent ex vivo degradation.
-
Polarity: As a quaternary ammonium compound, this compound is highly polar, which can make chromatographic retention and separation challenging.
-
Metabolite Characterization: The cysteine adduct metabolite can be reactive and may require specific sample handling and chromatographic conditions to ensure accurate quantification.
-
Matrix Effects: Biological matrices like plasma can interfere with the ionization of this compound and its metabolites in the mass spectrometer, leading to ion suppression or enhancement. This needs to be carefully evaluated during method validation.
Q4: How should biological samples for this compound analysis be collected and stored?
A4: To ensure the stability of this compound, blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation at 4°C as soon as possible. Due to the potential for ester hydrolysis, the addition of a broad-spectrum esterase inhibitor to the collection tubes may be considered. Plasma samples should be stored frozen at -70°C or lower until analysis. Multiple freeze-thaw cycles should be avoided.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Degradation of this compound: Improper sample handling or storage. 2. Poor Extraction Recovery: Inefficient sample preparation. 3. Ion Suppression: Matrix effects from endogenous plasma components. | 1. Review sample collection and storage procedures to ensure they are performed at low temperatures and minimize time before freezing. 2. Optimize the protein precipitation and/or solid-phase extraction protocol. 3. Evaluate different chromatographic conditions to separate the analyte from interfering matrix components. Consider a more rigorous sample cleanup method. |
| High Variability in Results | 1. Inconsistent Sample Preparation: Manual pipetting errors or variations in extraction timing. 2. Instability during Autosampler Storage: Degradation of the analyte in the processed sample. 3. Instrumental Drift: Fluctuations in mass spectrometer performance. | 1. Use automated liquid handling systems for sample preparation if available. Ensure consistent timing for all extraction steps. 2. Perform autosampler stability studies to determine the maximum allowable time between sample preparation and injection. Keep the autosampler at a low temperature (e.g., 4°C). 3. Calibrate the mass spectrometer regularly and monitor system suitability throughout the analytical run. |
| Poor Peak Shape | 1. Inappropriate Column Chemistry: The stationary phase is not suitable for retaining and separating polar quaternary ammonium compounds. 2. Mobile Phase Mismatch: The pH or organic content of the mobile phase is not optimal. 3. Column Overloading: Injecting too high a concentration of the analyte. | 1. Use a column designed for polar compounds, such as a mixed-mode or HILIC column. 2. Adjust the mobile phase pH and gradient to improve peak shape. The use of an ion-pairing agent can also be explored, but this may suppress MS signal. 3. Dilute the sample and re-inject. |
| Interference Peaks | 1. Co-eluting Metabolites or Endogenous Compounds: Insufficient chromatographic separation. 2. Carryover from Previous Injections: Inadequate needle wash or carryover on the analytical column. | 1. Optimize the chromatographic gradient to achieve better separation. 2. Implement a more rigorous needle wash protocol. Inject blank samples after high-concentration samples to assess carryover. |
Quantitative Data Summary
The following tables present hypothetical yet realistic quantitative parameters for a validated LC-MS/MS method for this compound and its primary cysteine adduct metabolite. These values are based on typical performance characteristics of similar bioanalytical assays.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | Linear, 1/x² weighting | > 0.995 |
| Cysteine Adduct | 0.5 - 500 | Linear, 1/x² weighting | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| This compound | LLOQ | 0.1 | < 15 | < 15 | ± 15 |
| Low | 0.3 | < 10 | < 10 | ± 10 | |
| Medium | 10 | < 10 | < 10 | ± 10 | |
| High | 80 | < 10 | < 10 | ± 10 | |
| Cysteine Adduct | LLOQ | 0.5 | < 15 | < 15 | ± 15 |
| Low | 1.5 | < 10 | < 10 | ± 10 | |
| Medium | 50 | < 10 | < 10 | ± 10 | |
| High | 400 | < 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Factor |
| This compound | > 85 | 0.95 - 1.05 |
| Cysteine Adduct | > 80 | 0.90 - 1.10 |
Experimental Protocols
Proposed LC-MS/MS Method for the Quantification of this compound and its Cysteine Adduct Metabolite in Human Plasma
1. Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., a stable isotope-labeled analog of this compound).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system capable of high-pressure gradient elution.
-
Column: A reversed-phase C18 column with good peak shape for polar compounds (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) or a mixed-mode column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Hypothetical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized |
| [M+H]⁺ | Fragment 2 | Optimized | |
| Cysteine Adduct | [M+H]⁺ | Fragment 1 | Optimized |
| [M+H]⁺ | Fragment 2 | Optimized | |
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized |
Note: The exact m/z values for precursor and product ions would need to be determined experimentally by infusing pure standards of this compound and its synthesized cysteine adduct metabolite into the mass spectrometer.
3. Method Validation
The proposed method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation should include the assessment of:
-
Selectivity and specificity
-
Linearity and range
-
Accuracy and precision (intra- and inter-day)
-
Lower limit of quantification (LLOQ)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Visualizations
Caption: Workflow for biological sample handling and analysis.
Caption: this compound metabolic pathways.
References
- 1. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds this compound (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS based candidate reference method for the quantification of total gentamicin in human serum and plasma using NMR characterized calibrator material - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Gantacurium vs. Succinylcholine: A Comparative Analysis of Onset and Recovery in Neuromuscular Blockade
For researchers and drug development professionals, the quest for the ideal neuromuscular blocking agent (NMBA) continues—one that offers rapid onset for procedures like tracheal intubation, predictable and rapid recovery, and a favorable safety profile. This guide provides a detailed comparison of the investigational drug gantacurium and the long-standing clinical staple, succinylcholine, with a focus on their onset and recovery times, supported by experimental data.
Succinylcholine, a depolarizing NMBA, has been the gold standard for rapid sequence intubation for decades due to its swift onset of action, typically within 30 to 60 seconds.[1] However, its use is associated with a range of side effects, including muscle fasciculations, hyperkalemia, and the potential to trigger malignant hyperthermia. This compound, a non-depolarizing NMBA, has been developed as an alternative with a similarly rapid onset and an ultrashort duration of action, potentially offering a safer pharmacological profile.[2][3]
Quantitative Comparison of Onset and Recovery Times
The following tables summarize the key pharmacokinetic parameters for this compound and succinylcholine based on clinical trial data.
Table 1: Onset of Action
| Drug | Dose | Mean Onset Time (seconds) |
| This compound | 2.5-3 x ED₉₅ (0.475-0.57 mg/kg) | ≤ 90[3] |
| Succinylcholine | 1.0 mg/kg | 71 ± 22[4] |
| 0.60 mg/kg | 81 ± 19[4] | |
| 0.40 mg/kg | 105 ± 23[4] |
Table 2: Recovery Profile
| Drug | Dose | Parameter | Mean Recovery Time (minutes) |
| This compound | 1-4 x ED₉₅ (0.19-0.76 mg/kg) | Recovery to TOF ratio ≥ 0.90 | ≤ 15[3] |
| Succinylcholine | 1.0 mg/kg | Time to 90% twitch recovery | 9.3 ± 1.2[4] |
| 0.60 mg/kg | Time to 90% twitch recovery | 7.6 ± 1.6[4] | |
| 0.40 mg/kg | Time to 90% twitch recovery | 6.6 ± 1.5[4] |
ED₉₅ for this compound is 0.19 mg/kg.[2][3]
Experimental Protocols
The data presented in this guide are derived from clinical trials employing standardized methodologies to assess neuromuscular function.
Anesthesia Induction and Maintenance
In typical clinical trials for these agents, anesthesia is induced and maintained using a combination of intravenous and inhaled anesthetics. A common regimen involves propofol for induction, supplemented with an opioid like fentanyl, and maintenance with an inhaled anesthetic such as desflurane or sevoflurane in a mixture of nitrous oxide and oxygen.[3][4]
Neuromuscular Blockade Monitoring
The degree of neuromuscular blockade is quantitatively assessed using acceleromyography of the adductor pollicis muscle in response to ulnar nerve stimulation. The standard method for this assessment is Train-of-Four (TOF) stimulation.[4]
Train-of-Four (TOF) Stimulation Protocol: This involves the application of four supramaximal electrical stimuli to the ulnar nerve at a frequency of 2 Hz (four stimuli over two seconds). The response of the adductor pollicis muscle (thumb adduction) is measured. The ratio of the fourth twitch height (T4) to the first twitch height (T1) provides the TOF ratio, a sensitive indicator of non-depolarizing neuromuscular block. A TOF ratio of ≥ 0.9 is generally considered evidence of adequate recovery from neuromuscular blockade.[5][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of this compound and succinylcholine and the experimental workflow for assessing neuromuscular blockade.
Caption: Mechanisms of action for this compound and succinylcholine.
Caption: Workflow for assessing neuromuscular blockade in clinical trials.
Conclusion
This compound demonstrates a rapid onset of action comparable to that of succinylcholine, positioning it as a potential alternative for rapid sequence intubation.[2] Its recovery profile is also rapid and predictable.[3] While succinylcholine's onset can be slightly faster at higher doses, the clinical difference may be minimal. The primary advantage of this compound lies in its non-depolarizing mechanism, which avoids the adverse effects associated with succinylcholine-induced depolarization. Further research and clinical experience will be necessary to fully elucidate the clinical utility and safety profile of this compound in a broader patient population. However, the available data suggest it is a promising agent in the ongoing effort to develop safer and more effective neuromuscular blocking drugs.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound chloride - Wikipedia [en.wikipedia.org]
- 4. The "intubating dose" of succinylcholine: the effect of decreasing doses on recovery time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openanesthesia.org [openanesthesia.org]
- 6. Intraoperative Monitoring of Neuromuscular Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gantacurium and Mivacurium Side Effect Profiles
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Gantacurium, an investigational ultra-short-acting neuromuscular blocking agent (NMBA), and Mivacurium, an established short-acting NMBA. Both belong to the benzylisoquinolinium class of compounds, which are known for their potential to cause non-immunologic histamine release. This analysis is supported by data from preclinical and clinical studies to inform research and development in the field of neuromuscular pharmacology.
Overview of Side Effect Profiles
The primary side effects associated with both this compound and Mivacurium are linked to dose-dependent histamine release.[1][2] Clinical manifestations of histamine release include cutaneous flushing (reddening of the skin, particularly on the face and chest), transient hypotension (a drop in blood pressure), and reflex tachycardia (an increased heart rate).[3][4] While both drugs exhibit these effects, studies suggest that this compound may possess a wider safety margin concerning histamine release compared to Mivacurium.[2]
Mivacurium: Mivacurium is well-characterized as causing histamine release, particularly at initial doses of 0.2 mg/kg or higher, especially when administered as a rapid bolus injection.[3][5] These effects are dose-related and can be significantly mitigated by administering the drug more slowly, for instance, over 30 to 60 seconds.[3][5] The most commonly reported adverse event is transient cutaneous flushing.[6] In about 25% of adult patients receiving 0.15 mg/kg of Mivacurium over 5 to 15 seconds, flushing was observed.[6] Other reported effects include bronchospasm, skin rashes, and itching.[1]
This compound: this compound, although its clinical development was discontinued, showed a promising side effect profile in early studies. It was found to be free of significant histamine release at doses up to 2.5 times its ED95 (the dose required to produce 95% suppression of muscle twitch).[2][4] Signs of histamine release and transient cardiovascular changes became apparent at higher doses, around 3xED95 and above.[2][4] For example, in one study with healthy volunteers, three out of four participants experienced hypotension (17% to 34% maximum decrease in blood pressure) and flushing when given a dose of 0.72 mg/kg (approximately 4xED95).[4] These effects were noted to be very transient, lasting no more than two minutes, and did not require medical intervention.[4] Preclinical studies also indicated that this compound is unlikely to cause bronchospasm at clinically relevant doses.[7]
Quantitative Data on Side Effects
The following table summarizes the dose-dependent incidence of key side effects for this compound and Mivacurium based on available clinical data. Doses are presented in mg/kg and, where possible, as multiples of the ED95.
| Drug | Dose (mg/kg) | Dose (Multiple of ED95) | Side Effect | Incidence / Observation | Citation(s) |
| Mivacurium | 0.15 | ~2xED95 | Cutaneous Flushing | ~25% of adult patients (when given over 5-15s) | [6] |
| 0.20 | ~3xED95 | Signs of Histamine Release (Flushing, mild bronchospasm) | 20% of patients | [8] | |
| ≥0.2 | ≥3xED95 | Histamine Release | More common, especially with rapid bolus injection | [3][5] | |
| This compound | ≤0.45 | ≤2.5xED95 | Histamine Release | No evidence of histamine release | [2][4] |
| 0.54 | ~3xED95 | Histamine Release with Hypotension | 1 of 4 healthy volunteers | [4] | |
| 0.72 | ~4xED95 | Histamine Release, Hypotension (17-34% drop), Flushing | 3 of 4 healthy volunteers | [4] |
Signaling Pathway: NMBA-Induced Histamine Release
Benzylisoquinolinium NMBAs like this compound and Mivacurium can directly activate G-proteins coupled to receptors on the surface of mast cells, bypassing the need for an IgE-mediated allergic reaction. This non-immunologic stimulation triggers the degranulation of mast cells and the subsequent release of preformed mediators, most notably histamine.[9] Released histamine then acts on H1 and H2 receptors in various tissues, leading to the observed clinical side effects.
Caption: Mechanism of non-immunologic histamine release by NMBAs.
Experimental Protocols
Protocol: Clinical Assessment of Cardiovascular and Histamine-Related Side Effects
This section outlines a typical methodology for evaluating the side effect profile of a new NMBA in a clinical trial setting, synthesized from standard practices described in the literature.[8][10][11]
-
Subject Recruitment and Preparation:
-
Enroll ASA physical status I or II patients scheduled for elective surgery.
-
Obtain informed consent after approval from the local ethics committee.
-
Subjects are fasted and receive no premedication that could interfere with histamine or cardiovascular responses.
-
-
Anesthesia and Monitoring:
-
Anesthesia is induced with a standard intravenous agent (e.g., propofol) and an opioid (e.g., alfentanil).
-
Anesthesia is maintained with a continuous infusion of the induction agent and an inhaled anesthetic (e.g., nitrous oxide in oxygen).[8]
-
Standard monitoring is established, including:
-
Electrocardiogram (ECG) for heart rate and rhythm.
-
Non-invasive blood pressure (NIBP), with measurements taken at baseline and at frequent intervals (e.g., every minute) for at least 10 minutes post-drug administration.
-
Pulse oximetry (SpO2).
-
Neuromuscular monitoring via acceleromyography at the adductor pollicis muscle, using a Train-of-Four (TOF) stimulation pattern to quantify the degree of block.[11]
-
-
-
Drug Administration and Data Collection:
-
Following induction and stabilization of anesthesia, a baseline set of hemodynamic data is recorded.
-
The investigational NMBA (e.g., this compound) or the comparator (e.g., Mivacurium) is administered as an intravenous bolus over a specified time (e.g., 5-15 seconds for a rapid bolus or 60 seconds for a slow injection).[5]
-
Cardiovascular parameters (heart rate, mean arterial pressure) are recorded continuously or at 1-minute intervals.
-
Subjects are closely observed by the anesthetist for clinical signs of histamine release, including:
-
Cutaneous Flushing: Visual inspection of the face, neck, and upper chest for erythema.
-
Bronchospasm: Assessed by changes in airway pressure, expiratory airflow, or auscultation of wheezing.
-
-
For more quantitative analysis, blood samples can be drawn at baseline and at specific time points (e.g., 1, 2, and 5 minutes) after drug administration for plasma histamine concentration analysis via radioimmunoassay.[10]
-
-
Endpoint Definition:
-
A significant cardiovascular event is defined as a predefined percentage change from baseline (e.g., a >20% decrease in mean arterial pressure or a >20% increase in heart rate).
-
The incidence, duration, and severity of flushing and any other clinical signs are recorded.
-
Caption: Experimental workflow for clinical side effect assessment.
Conclusion
Both this compound and Mivacurium demonstrate side effect profiles characteristic of the benzylisoquinolinium class, dominated by dose-dependent histamine release. The available data suggest that this compound had a potentially wider safety margin, with histamine-related effects occurring at higher multiples of its ED95 compared to Mivacurium.[2] For Mivacurium, these known side effects are effectively managed in clinical practice by adjusting the dose and slowing the rate of administration.[5] While the development of this compound has been halted, the comparative analysis of its properties remains valuable for guiding the development of future NMBAs with optimized safety profiles.
References
- 1. What are the side effects of Mivacurium Chloride? [synapse.patsnap.com]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medsafe.govt.nz [medsafe.govt.nz]
- 4. This compound chloride - Wikipedia [en.wikipedia.org]
- 5. medicines.org.uk [medicines.org.uk]
- 6. Mivacron (Mivacurium Chloride Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mivacurium--a new muscle relaxant compared with atracurium and vecuronium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscle relaxants and histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine release by neuromuscular blocking agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]
Efficacy of L-cysteine for Gantacurium reversal compared to other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of L-cysteine for the reversal of neuromuscular blockade induced by gantacurium, juxtaposed with other reversal agents. The information is supported by available preclinical and clinical experimental data to aid in research and development decisions.
This compound is a novel, ultra-short-acting, non-depolarizing neuromuscular blocking agent.[1][2] Its unique mechanism of inactivation, primarily through chemical adduction by the endogenous amino acid L-cysteine, presents a promising avenue for rapid and targeted reversal of neuromuscular blockade.[1][2][3] This guide will delve into the quantitative data supporting L-cysteine's efficacy and compare it to traditional reversal agents.
Comparative Efficacy of Reversal Agents for this compound
The following tables summarize the quantitative data from preclinical and clinical studies on the reversal of this compound-induced neuromuscular blockade.
Table 1: Efficacy of L-Cysteine for this compound Reversal (Preclinical Data)
| Reversal Agent | Animal Model | This compound Dose | L-Cysteine Dose | Time to Recovery (TOF Ratio ≥ 0.9) with Reversal | Time to Spontaneous Recovery (TOF Ratio ≥ 0.9) | Reference |
| L-Cysteine | Rhesus Monkeys | 8 x ED95 | 10-50 mg/kg | Shortened by 2 minutes | Not specified | [3] |
| L-Cysteine | Rhesus Monkeys | 8 x ED95 | 10-50 mg/kg (administered 1 min after this compound) | Shortened by 6 minutes | Not specified | [3] |
| L-Cysteine | Rhesus Monkeys | ~4-5 x ED95 | 10-50 mg/kg (administered 1 min after this compound) | 2-3 minutes | 10.4 minutes | [1] |
Table 2: Efficacy of Other Agents for this compound Reversal (Human Data)
| Reversal Agent | This compound Dose | Reversal Agent Dose | Time to Recovery (TOF Ratio ≥ 0.9) from 10% T1 Recovery | Time to Spontaneous Recovery (TOF Ratio ≥ 0.9) from 10% T1 Recovery | Reference |
| Edrophonium | Not specified | Not specified | 3.8 minutes | 5.7 minutes | [3] |
| Neostigmine | Not specified | Not specified | Considered not suitable due to slow onset (peak effect 7-11 min) | 5.7 minutes | [3] |
Experimental Methodologies
The data presented is derived from studies employing specific experimental protocols to assess the efficacy of reversal agents.
Preclinical Studies in Rhesus Monkeys
A common experimental workflow for evaluating this compound and its reversal in rhesus monkeys is as follows:
-
Anesthesia: Anesthesia is induced and maintained, often with an agent like isoflurane.[1]
-
Neuromuscular Monitoring: The ulnar nerve is stimulated, and the adductor pollicis muscle's response is recorded to measure the train-of-four (TOF) ratio, an indicator of neuromuscular function.
-
Determination of ED95: The dose of this compound required to produce a 95% depression of the first twitch of the TOF (ED95) is determined.[1]
-
Administration of this compound: A multiple of the ED95 dose (e.g., 4-5x or 8x ED95) is administered intravenously to induce a deep neuromuscular blockade.[1][3]
-
Administration of Reversal Agent: At a specified time point (e.g., 1 minute after this compound administration or at a certain level of spontaneous recovery), the reversal agent (L-cysteine) is administered intravenously.[1][3]
-
Measurement of Recovery: The time taken for the TOF ratio to recover to ≥ 0.9 is recorded as the primary endpoint for reversal efficacy.[3]
Experimental Workflow for this compound Reversal Studies
Mechanism of Action: L-Cysteine Mediated Reversal
The reversal of this compound by L-cysteine is a direct chemical process known as adduction.[1][3] L-cysteine's thiol group attacks the electron-deficient double bond in the this compound molecule. This forms a stable, pharmacologically inactive cysteine adduct.[3][4] This adduct is then unable to bind to the nicotinic acetylcholine receptors at the neuromuscular junction, effectively terminating the neuromuscular blockade.[3] This chemical inactivation is a key advantage as it is rapid and does not rely on slower biological processes.
References
- 1. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds this compound (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound chloride - Wikipedia [en.wikipedia.org]
Gantacurium's Cardiovascular Safety Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular safety profile of gantacurium with other neuromuscular blockers (NMBs). The information is supported by experimental data to aid in informed decision-making during drug development and clinical application.
This compound is an ultra-short-acting, non-depolarizing neuromuscular blocking agent. Its cardiovascular safety profile, particularly concerning histamine release and subsequent hemodynamic changes, is a critical aspect of its clinical evaluation. This guide compares these characteristics with those of other commonly used NMBs, including the aminosteroidal agents rocuronium and vecuronium, and the benzylisoquinolinium compounds atracurium and cisatracurium.
Quantitative Comparison of Cardiovascular Effects
The following tables summarize the hemodynamic changes and histamine release associated with this compound and other NMBs. Data is presented as mean percentage change from baseline or absolute values as reported in various clinical and preclinical studies.
Table 1: Hemodynamic Effects of Neuromuscular Blockers
| Drug | Dose (multiple of ED95) | Mean Arterial Pressure (MAP) Change | Heart Rate (HR) Change | Citation(s) |
| This compound | 3 | Transient decrease | Transient increase | [1] |
| 25-50 (preclinical) | 10-25% decrease | Minimal change | [2] | |
| Rocuronium | 2-3 | No significant change | Mild vagolytic effect; potential for slight HR increase | [3][4][5] |
| Vecuronium | 3 | No significant change | Statistically significant decrease (~5%) | [1][6] |
| Atracurium | 2.7 | Significant decrease | Significant increase | [7] |
| Cisatracurium | 2-4 | No significant change | No significant change | [1][5][8][9] |
Table 2: Histamine Release Profile of Neuromuscular Blockers
| Drug | Dose (multiple of ED95) | Plasma Histamine Concentration (% increase from baseline) | Clinical Signs of Histamine Release | Citation(s) |
| This compound | < 2.5 | No evidence of release | None | [2] |
| 4 | Significant release | Present | [2] | |
| Rocuronium | 2 | No significant change | None | [2][10] |
| Vecuronium | 2.8 | No significant change | None | [2][6][8][11] |
| Atracurium | 2.7 | 232% (at 1 min), 149% (at 3 min) | Present in ~62% of patients | [7] |
| Cisatracurium | 2-8 | No significant release | None | [8][9] |
Experimental Protocols
In Vivo Assessment of Cardiovascular Parameters in Anesthetized Rodents
This protocol outlines a common methodology for evaluating the hemodynamic effects of NMBs in a preclinical setting.
Animals: Male Wistar rats or guinea pigs.
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., urethane, pentobarbital) to ensure a stable plane of anesthesia without significant cardiovascular depression.
Instrumentation:
-
Catheterization: The femoral artery is catheterized for continuous monitoring of arterial blood pressure (systolic, diastolic, and mean). The femoral vein is catheterized for drug administration.
-
Heart Rate Monitoring: Needle electrodes are placed subcutaneously to record a lead II electrocardiogram (ECG) for continuous heart rate monitoring.
-
Tracheal Cannulation: The trachea is cannulated to ensure a patent airway and to allow for artificial ventilation if necessary, especially after the administration of a neuromuscular blocker.
Procedure:
-
Stabilization: Following instrumentation, the animal is allowed a stabilization period of at least 20-30 minutes to ensure hemodynamic stability.
-
Baseline Recordings: Baseline cardiovascular parameters (MAP and HR) are recorded for a defined period before drug administration.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously as a bolus or infusion at predetermined doses (often multiples of the ED95 for neuromuscular block).
-
Continuous Monitoring: Cardiovascular parameters are continuously recorded throughout the experiment and for a specified period after drug administration to observe the onset, magnitude, and duration of any changes.
-
Data Analysis: Changes in MAP and HR are typically expressed as a percentage change from the pre-drug baseline value.
Histamine Release Assay from Mast Cells
This protocol describes an in vitro method to quantify histamine release from mast cells upon exposure to NMBs.
Cell Culture: Human mast cell lines (e.g., LAD2) or isolated primary mast cells are cultured under appropriate conditions.
Procedure:
-
Cell Preparation: Mast cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer) containing calcium.
-
Drug Incubation: The cells are incubated with varying concentrations of the neuromuscular blocking agent for a specified period (e.g., 30 minutes) at 37°C.
-
Positive and Negative Controls:
-
Positive Control: A known secretagogue (e.g., compound 48/80 or an ionophore like A23187) is used to induce maximal histamine release.
-
Negative Control: Cells are incubated with buffer alone to measure spontaneous histamine release.
-
-
Termination of Reaction: The reaction is stopped by centrifugation at a low temperature to pellet the cells.
-
Histamine Quantification: The supernatant, containing the released histamine, is collected. The cell pellet is lysed to determine the total cellular histamine content. Histamine levels in the supernatant and cell lysate are quantified using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
-
Data Analysis: Histamine release is expressed as a percentage of the total cellular histamine content after subtracting the spontaneous release.
Signaling Pathways
Histamine Release via MRGPRX2
Several neuromuscular blockers, particularly benzylisoquinolinium compounds like atracurium and cisatracurium, can induce histamine release from mast cells through a non-IgE-mediated pathway involving the Mas-related G protein-coupled receptor X2 (MRGPRX2).[12][13][14][15]
MRGPRX2-mediated histamine release signaling pathway.
Vagolytic Effects on Heart Rate
Certain NMBs, particularly the aminosteroidal compounds pancuronium and to a lesser extent rocuronium, can cause an increase in heart rate through a vagolytic mechanism. This involves the blockade of muscarinic M2 receptors on the sinoatrial node of the heart, which are normally activated by acetylcholine released from the vagus nerve to slow the heart rate.
Mechanism of vagolytic effect of certain NMBs.
Conclusion
This compound exhibits a dose-dependent potential for histamine release, leading to transient cardiovascular effects at higher doses (≥ 3x ED95).[1][2] Its cardiovascular safety profile appears to be intermediate, with a lower propensity for histamine release compared to atracurium but a greater potential than aminosteroidal agents like rocuronium and vecuronium, and the benzylisoquinolinium cisatracurium.[1][2][5][6][7][8][9][10][11] A thorough understanding of these comparative profiles is essential for the continued development and potential clinical positioning of novel neuromuscular blocking agents. The choice of an appropriate NMB should be guided by the specific clinical scenario, considering the patient's cardiovascular stability and the desired pharmacodynamic properties of the agent.
References
- 1. A two-center study evaluating the hemodynamic and pharmacodynamic effects of cisatracurium and vecuronium in patients undergoing coronary artery bypass surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anesthesiologypaper.com [anesthesiologypaper.com]
- 4. aub.edu.lb [aub.edu.lb]
- 5. Comparison of the Effects of Rocuronium Bromide and Cisatracurium Besylate on Intubating Conditions and Haemodynamic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical comparison of atracurium and vecuronium (Org NC 45) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of selective cardiac vagolytic action of pancuronium bromide. Specific blockade of cardiac muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The lack of histamine release with cisatracurium: a double-blind comparison with vecuronium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. anesthesiologypaper.com [anesthesiologypaper.com]
- 10. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine. | Semantic Scholar [semanticscholar.org]
- 11. Histamine release during the administration of atracurium or vecuronium in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Revisiting the role of MRGPRX2 on hypersensitivity reactions to neuromuscular blocking drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Insights on MRGPRX2-Mediated Hypersensitivity to Neuromuscular Blocking Agents And Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Gantacurium: A Comparative Analysis of Phase II Efficacy and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gantacurium, an investigational, ultra-short-acting, non-depolarizing neuromuscular blocking agent, with established alternatives based on available Phase II clinical trial data and preclinical studies. The information is intended to support research and development efforts in the field of anesthesiology and neuromuscular pharmacology.
Executive Summary
This compound emerged as a potential successor to succinylcholine, aiming to provide the benefits of rapid-onset and ultra-short duration of action without the associated risks of a depolarizing agent. Its unique mechanism of inactivation, involving rapid adduction by the endogenous amino acid L-cysteine and slower ester hydrolysis, distinguishes it from other neuromuscular blocking agents.[1][2][3] Phase II clinical investigations, although not fully published in peer-reviewed journals, have provided preliminary evidence of its efficacy and safety profile. This guide synthesizes the available data to offer a comparative overview against succinylcholine and mivacurium.
Comparative Efficacy Data
Available data from Phase I and II clinical trials, as well as preclinical studies, have been compiled to compare the efficacy of this compound with succinylcholine and mivacurium.
| Parameter | This compound | Succinylcholine | Mivacurium |
| ED95 | 0.19 mg/kg (in humans)[1][3] | ~0.3 mg/kg | 0.08 mg/kg |
| Onset of Action (to maximum block) | ≤ 90 seconds at 2.5-3x ED95[1] | ~60 seconds | 2-3 minutes |
| Clinical Duration (to 25% recovery) | ≤ 10 minutes for doses up to 0.72 mg/kg[1] | 4-6 minutes | 15-20 minutes |
| Time to 90% TOF Recovery | ≤ 15 minutes[1] | ~10 minutes | 25-30 minutes |
| Intubating Conditions at 60 seconds | >90% acceptable (Phase II)[1] | Excellent | Good to Excellent (at 2-2.5 min) |
| Recovery Index (25-75%) | ~3 minutes[1] | 2-3 minutes | 5-7 minutes |
Comparative Safety Data
The safety profile of this compound has been a key focus of its clinical development, particularly concerning histamine release and cardiovascular effects.
| Parameter | This compound | Succinylcholine | Mivacurium |
| Histamine Release | Significant at doses ≥ 4x ED95[3] | Minimal | Significant at doses ≥ 2x ED95 |
| Cardiovascular Effects | Transient effects at doses ≥ 3x ED95[3] | Can cause bradycardia (especially in children), tachycardia, and arrhythmias | Can cause transient hypotension and tachycardia due to histamine release |
| Bronchospasm | No significant effects on airway muscarinic receptors observed in preclinical studies.[4] | Rare, but can occur | Can occur due to histamine release |
| Muscle Fasciculations | No | Yes | No |
| Postoperative Muscle Pain | No | Yes | No |
Experimental Protocols
While the full protocol for the Phase II multicenter European study (NCT00235976) has not been published, this section outlines the likely methodologies based on the trial's registration details and standard practices for evaluating neuromuscular blocking agents.[5]
Study Design
The Phase II study was a multicenter, randomized, controlled, observer-blinded, dose-response trial.[5]
Key Efficacy Experiment: Assessment of Tracheal Intubation Conditions
-
Objective: To determine the dose-response relationship of this compound on tracheal intubation conditions.[5]
-
Methodology:
-
Patients were anesthetized, typically with an intravenous agent like propofol and an opioid.
-
A single bolus intravenous dose of this compound, succinylcholine (active comparator), or placebo was administered.[5]
-
At 60 seconds post-administration, an experienced anesthesiologist, blinded to the treatment allocation, performed laryngoscopy and attempted tracheal intubation.[5]
-
Intubating conditions were likely assessed using a standardized scoring system (e.g., the Cooper or Viby-Mogensen scale), which evaluates factors such as ease of laryngoscopy, vocal cord position and movement, and patient response to intubation (coughing or diaphragmatic movement). "Acceptable" conditions would typically be defined as scores indicating easy or acceptable difficulty with no or minimal patient response.
-
Key Safety Experiment: Monitoring of Adverse Events
-
Objective: To assess the safety profile of this compound.[5]
-
Methodology:
-
Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure (arterial and non-invasive), and electrocardiogram (ECG) throughout the induction, intubation, and recovery periods.
-
Histamine Release Assessment: Clinical signs of histamine release, such as cutaneous flushing, rash, hypotension, and bronchospasm, were monitored. In some studies, plasma histamine concentrations may be measured at baseline and at specific time points after drug administration.
-
Neuromuscular Function Monitoring: The primary method for assessing the onset and recovery from neuromuscular block is acceleromyography of the adductor pollicis muscle in response to ulnar nerve stimulation, typically using a train-of-four (TOF) pattern.
-
Mechanism of Action and Metabolism
This compound's pharmacological profile is defined by its unique, organ-independent metabolism.
This compound's mechanism of action and inactivation pathway.
Experimental and Clinical Workflow
The following diagram illustrates a typical workflow for the clinical evaluation of a new neuromuscular blocking agent like this compound.
Generalized workflow for a clinical trial of a neuromuscular blocking agent.
Logical Relationship: Dose, Onset, and Safety
The clinical utility of this compound is a balance between achieving a rapid onset of action, which requires higher doses, and avoiding adverse effects that become more prevalent at those same doses.
Relationship between this compound dose, efficacy, and safety.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. New Vistas in Neuromuscular Blockers | Anesthesia Key [aneskey.com]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Review of Gantacurium and its Analogs (CW002, CW011): Next-Generation Neuromuscular Blocking Agents
A detailed examination of a new class of non-depolarizing neuromuscular blocking agents reveals a promising future for anesthetic practice. Gantacurium and its analogs, CW002 and CW011, offer a unique mechanism of action and degradation, potentially providing faster onset, predictable duration, and rapid, specific reversal, addressing some of the long-standing challenges with existing muscle relaxants.
This guide provides a comparative analysis of this compound, CW002, and CW011, focusing on their chemical properties, pharmacodynamics, and safety profiles based on available preclinical and clinical data. The information is intended for researchers, scientists, and drug development professionals in the field of anesthesiology and pharmacology.
Introduction
This compound, the parent compound of this novel class of neuromuscular blocking agents, is an asymmetric mixed-onium chlorofumarate.[1] Its analogs, CW002 and CW011, were developed to refine the pharmacokinetic and safety profile.[2][3] All three are non-depolarizing agents, acting as competitive antagonists at the nicotinic acetylcholine receptors at the neuromuscular junction.[4][5] A key innovation of these compounds is their unique, dual-pathway degradation: a rapid inactivation through adduction with the endogenous amino acid L-cysteine, and a slower hydrolysis.[1][2] This mechanism not only provides a predictable and rapid offset of action but also introduces the potential for rapid reversal with the administration of exogenous L-cysteine.[2][3][6]
Chemical Structures and Mechanism of Action
This compound is an asymmetric enantiomeric isoquinolinium diester of chlorofumaric acid.[1] CW002 is a symmetrical fumarate analog of this compound, lacking the chlorine atom on the fumarate double bond.[2] CW011 is an asymmetrical maleate, also a non-halogenated olefinic diester analogue of this compound.[2] The structural differences between these molecules directly influence their rate of cysteine adduction and, consequently, their duration of action.
The primary mechanism of action for these compounds is the competitive antagonism of acetylcholine at the nicotinic receptors of the motor endplate, preventing depolarization and subsequent muscle contraction.[4][5]
Below is a diagram illustrating the mechanism of action at the neuromuscular junction.
Caption: Competitive antagonism at the nicotinic acetylcholine receptor.
Comparative Pharmacodynamics
The pharmacodynamic properties of this compound, CW002, and CW011 have been evaluated in both preclinical and clinical settings. A summary of the key quantitative data is presented in the tables below.
Table 1: Potency (ED95) of this compound and its Analogs
| Compound | Species | ED95 (mg/kg) | Reference(s) |
| This compound | Human | 0.19 | [2][7] |
| Rhesus Monkey | 0.16 (3xED95) | [2] | |
| Guinea Pig | 0.064 ± 0.006 | [8] | |
| CW002 | Human | 0.077 | [2] |
| Rhesus Monkey | 0.01 - 0.04 | [2] | |
| Cat | 0.035 | [9] | |
| Rabbit | 0.01 ± 0.001 | [10] | |
| Guinea Pig | 0.012 ± 0.0006 | [8] | |
| CW011 | Rhesus Monkey | 0.025 | [2] |
Table 2: Onset and Duration of Action
| Compound | Species | Dose | Onset of Action | Clinical Duration | Spontaneous Recovery (TOF ≥ 0.9) | Reference(s) |
| This compound | Human | 1xED95 | < 3 min | ~10 min | ~15 min | [2][7] |
| Human | 4xED95 | ~1.5 min | - | - | [2] | |
| Rhesus Monkey | 3xED95 | - | 8.5 ± 0.5 min (to 95% twitch recovery) | < 10 min | [2] | |
| CW002 | Human | 1.8xED95 (0.14 mg/kg) | ~90 s | 33.8 min | 73 min | [2] |
| Rhesus Monkey | 3.75xED95 | < 1 min | 27 ± 7 min | ~30 min (to TOF ratio ≥ 95%) | [2] | |
| Dog | - | - | 47 ± 9 min | - | [2] | |
| CW011 | Rhesus Monkey | 4-5xED95 | - | ~20.8 min | - | [2] |
Safety and Tolerability
A significant differentiator among these analogs is their side-effect profile, particularly concerning histamine release.
-
This compound: While demonstrating a rapid onset and ultra-short duration, clinical development has been hampered by dose-dependent histamine release, leading to transient hypotension and tachycardia at doses of 3xED95 or higher.[2][7][11]
-
CW002: Preclinical and human studies have shown that CW002 has minimal cardiopulmonary side effects and a low potential for histamine release, even at high doses.[2][9]
-
CW011: Preclinical data suggests a favorable safety profile, but human studies are not yet available.[2]
Experimental Protocols
Determination of ED95 for Twitch Suppression
The potency of neuromuscular blocking agents is typically determined by constructing a dose-response curve. The following is a general protocol based on preclinical studies:
-
Animal Preparation: Animals (e.g., guinea pigs, monkeys) are anesthetized, and ventilation is controlled.[8]
-
Nerve Stimulation: A peripheral nerve (e.g., ulnar nerve) is stimulated supramaximally with a train-of-four (TOF) stimulus every 20 seconds.[12]
-
Muscle Response Measurement: The evoked muscle twitch response (e.g., adductor pollicis) is measured and recorded.[12]
-
Drug Administration: The neuromuscular blocking agent is administered intravenously in incrementally increasing doses.[8]
-
Data Analysis: The percentage of twitch suppression is plotted against the logarithm of the dose. The ED95 (the dose required to produce 95% twitch suppression) is then calculated from the resulting regression line.[8]
Below is a workflow diagram for a typical ED95 determination experiment.
Caption: A generalized workflow for determining the ED95 of a neuromuscular blocking agent.
In Vitro L-cysteine Adduction Assay
The rate of chemical degradation by L-cysteine is a key determinant of the duration of action of these compounds. This can be assessed in vitro using the following methodology:
-
Sample Preparation: The neuromuscular blocking agent is incubated with L-cysteine in a buffered solution at physiological pH and temperature.[2][13]
-
Time-Course Sampling: Aliquots are taken at various time points.[13]
-
Chromatographic Analysis: The concentration of the parent compound and its cysteine adduct are quantified using high-performance liquid chromatography (HPLC).[13]
-
Data Analysis: The reaction half-time for L-cysteine adduction is calculated from the rate of disappearance of the parent compound.[13]
The relationship between the in vitro adduction rate and the in vivo duration of action is a critical aspect of the drug design for this class of compounds.
Caption: Inverse relationship between the rate of L-cysteine adduction and the duration of neuromuscular block.
Conclusion
This compound and its analogs, CW002 and CW011, represent a significant advancement in the field of neuromuscular blocking agents. Their unique mechanism of degradation via cysteine adduction offers the potential for a more controlled and predictable neuromuscular blockade. While this compound's clinical utility may be limited by histamine release, its analog CW002 appears to have an improved safety profile with an intermediate duration of action. Further clinical investigation of CW002 and the development of other analogs like CW011 are warranted. The ability to rapidly reverse neuromuscular blockade with L-cysteine could revolutionize clinical practice, enhancing patient safety and operating room efficiency.
References
- 1. d-nb.info [d-nb.info]
- 2. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. This compound Chloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. This compound chloride - Wikipedia [en.wikipedia.org]
- 8. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacology of CW002: A Nondepolarizing Neuromuscular Blocking Drug of Intermediate Duration, Degraded and Antagonized by l-cysteine-Additional Studies of Safety and Efficacy in the Anesthetized Rhesus Monkey and Cat. [vivo.weill.cornell.edu]
- 10. Comparative Pharmacodynamics of Pancuronium, Cisatracurium, and CW002 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic/Pharmacodynamic Model of CW002, an Investigational Intermediate Neuromuscular Blocking Agent, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid chemical antagonism of neuromuscular blockade by L-cysteine adduction to and inactivation of the olefinic (double-bonded) isoquinolinium diester compounds this compound (AV430A), CW 002, and CW 011 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Histamine Release: A Comparative Analysis of Gantacurium and Atracurium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of histamine release induced by the neuromuscular blocking agents Gantacurium and Atracurium. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological profiles of these compounds.
Executive Summary
This compound, a novel short-acting neuromuscular blocking agent, has been developed with the aim of providing a rapid onset and offset of action with a favorable safety profile. A key aspect of the safety profile of neuromuscular blockers, particularly those of the benzylisoquinolinium class like Atracurium, is their potential to cause histamine release, which can lead to adverse cardiovascular effects such as hypotension and tachycardia. This guide consolidates in vivo data on histamine release for both this compound and Atracurium, presenting it in a comparative format. While direct head-to-head comparative studies with quantitative plasma histamine measurements are limited, the available evidence from separate preclinical and clinical investigations suggests that this compound may have a lower propensity for causing histamine release at clinically relevant doses compared to Atracurium.
Data Presentation: In Vivo Histamine Release
The following table summarizes key findings from in vivo studies that have evaluated histamine release following the administration of this compound and Atracurium. It is important to note that the data for each drug are derived from different studies, and therefore, direct quantitative comparisons should be made with caution.
| Drug | Species | Dose | Key Findings on Histamine Release | Citation |
| This compound | Humans | 0.54 - 0.72 mg/kg (~1-1.5x intubating dose) | Produced clinically relevant histamine release. | [1] |
| Dogs | Up to 3.2 mg/kg (50x ED95 for twitch suppression) | Despite increases in plasma histamine, there was no evidence of bronchoconstriction. | [1] | |
| Guinea Pigs | Up to 1.5 mg/kg (23x ED95 for twitch suppression) | No effect on baseline pulmonary inflation pressure, indicating no significant histamine release that would cause bronchoconstriction in this model. | [1] | |
| Atracurium | Humans | 0.6 mg/kg | Resulted in a significant increase in plasma histamine concentration. | [2] |
| Humans | 0.6 mg/kg | Caused a 234% increase in plasma histamine concentration at 1 minute. | [3] | |
| Humans | 0.5 mg/kg | 62% of patients showed clinical signs of histamine release. | [4] | |
| Children | 0.6 mg/kg | Marked increase in plasma histamine concentration in 2 out of 10 children, without clinical manifestations. | [5] | |
| Elderly Patients | 0.6 mg/kg | Evaluated for histamine release and potential cardiovascular and cutaneous sequelae. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below is a representative experimental protocol for the in vivo assessment of histamine release, synthesized from methodologies reported in studies of Atracurium and other neuromuscular blocking agents.
Objective: To determine and compare the dose-dependent histamine-releasing effects of this compound and Atracurium in an appropriate in vivo model (e.g., beagle dogs or non-human primates).
Animal Model:
-
Species: Beagle dogs (a commonly used non-rodent species for toxicology and pharmacology studies).
-
Number: A sufficient number of animals per group to achieve statistical power (e.g., n=6-8 per group).
-
Health Status: Healthy, adult male and female animals.
Anesthesia and Instrumentation:
-
Anesthesia is induced and maintained with a suitable agent known to have minimal effects on histamine release and cardiovascular stability (e.g., pentobarbital or a combination of propofol and a volatile anesthetic).
-
Animals are intubated and mechanically ventilated to maintain normal physiological parameters.
-
Catheters are placed in a femoral artery for continuous blood pressure monitoring and in a femoral vein for drug administration and blood sampling.
-
Heart rate is monitored continuously via electrocardiogram (ECG).
Drug Administration:
-
A saline control group receives an equivalent volume of vehicle.
-
Test groups receive escalating doses of this compound or Atracurium administered as a rapid intravenous bolus. Doses are typically based on multiples of the ED95 (the dose required to produce 95% suppression of twitch height).
Blood Sampling and Histamine Assay:
-
Baseline arterial blood samples are collected before drug administration.
-
Further blood samples are collected at specific time points after drug administration (e.g., 1, 3, 5, and 10 minutes) to capture the peak histamine release and its subsequent decline.
-
Blood samples are immediately placed on ice and centrifuged to separate the plasma.
-
Plasma histamine concentrations are determined using a validated and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
Data Analysis:
-
Changes in plasma histamine concentration from baseline are calculated for each animal at each time point.
-
Mean arterial pressure (MAP) and heart rate are recorded continuously, and changes from baseline are determined.
-
Dose-response curves for histamine release and hemodynamic changes are constructed.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound and Atracurium with the control group and with each other.
Visualizations
Experimental Workflow for In Vivo Histamine Release Assessment
Caption: Workflow for in vivo comparison of histamine release.
Signaling Pathway of Histamine Release from Mast Cells
Caption: Direct drug-induced histamine release pathway.
References
- 1. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atracurium: clinical strategies for preventing histamine release and attenuating the haemodynamic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histamine release during the administration of atracurium or vecuronium in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine release following atracurium in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Potential for Gantacurium to Cause Bronchospasm: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gantacurium, an experimental non-depolarizing neuromuscular blocking agent (NMBA), and its potential to induce bronchospasm. The assessment is based on available preclinical and clinical data, with a direct comparison to other NMBAs. While this compound's clinical development has been discontinued, the data generated offers valuable insights into the mechanisms of NMBA-induced respiratory adverse effects.
Executive Summary
This compound, a member of the tetrahydroisoquinolinium class of NMBAs, exhibits a dose-dependent potential for histamine release, a known trigger for bronchospasm. However, extensive preclinical animal studies and early clinical trials in humans suggest a low propensity for causing bronchoconstriction, even at doses significantly higher than those required for neuromuscular blockade. This is attributed to its lack of significant interaction with airway muscarinic receptors, a key pathway implicated in bronchospasm caused by some other NMBAs. In comparative studies, this compound demonstrates a safety profile superior to agents like atracurium and mivacurium concerning airway effects, and similar to cisatracurium, which is known for its low histamine-releasing potential.
Comparative Analysis of Bronchospasm Potential
The potential for an NMBA to cause bronchospasm is primarily linked to two mechanisms: histamine release from mast cells and interaction with airway muscarinic receptors.[1] this compound has been evaluated for both.
Histamine Release
This compound, like other benzylisoquinolinium NMBAs, can induce histamine release, particularly at higher doses administered rapidly.[2] However, the threshold for clinically significant histamine release appears to be higher than for some other agents in its class.
Table 1: Comparative Histamine Release Data
| Drug | Class | Species | Dose for Histamine Release | Notes |
| This compound | Benzylisoquinolinium | Human | ≥ 0.54 mg/kg (~3xED95) | Transient hypotension and cutaneous flushing observed at these doses.[2][3] |
| Atracurium | Benzylisoquinolinium | Human | 0.6 mg/kg | Associated with significant histamine release.[4] |
| Mivacurium | Benzylisoquinolinium | Human | 0.2 mg/kg | Associated with significant histamine release.[4] |
| Cisatracurium | Benzylisoquinolinium | Human | No significant release up to 5xED95 | Known for its low propensity for histamine release.[2] |
| Rocuronium | Aminosteroid | Human | 0.6 mg/kg | No significant change in plasma histamine.[4] |
| Vecuronium | Aminosteroid | Human | 0.1 mg/kg | No significant change in plasma histamine.[4] |
Interaction with Muscarinic Receptors
Some NMBAs can cause bronchospasm by antagonizing pre-junctional M2 muscarinic autoreceptors on parasympathetic nerves in the airways.[1] This leads to an increased release of acetylcholine, which then acts on post-junctional M3 muscarinic receptors on airway smooth muscle, causing constriction.[1] this compound has been shown to be devoid of significant effects at these receptors.
Table 2: Effects on Airway Mechanics and Muscarinic Receptor Interaction
| Drug | Species | Effect on Baseline Pulmonary Inflation Pressure | Interaction with Airway Muscarinic Receptors (M2/M3) |
| This compound | Guinea Pig | No effect at doses up to 1.5 mg/kg (23xED95)[1][3] | Devoid of significant interactions[1][5] |
| This compound | Dog | No evidence of bronchoconstriction up to 3.2 mg/kg (50xED95)[1][3] | Not specified |
| Cisatracurium | Guinea Pig | No effect | Devoid of significant interactions[1][5] |
| Rapacuronium (withdrawn) | Guinea Pig | Caused a nearly 4-fold increase in pulmonary inflation pressures | Potentiated acetylcholine's effect at M3 receptors[1] |
Experimental Protocols
The following methodologies were central to assessing the bronchospastic potential of this compound.
In Vivo Guinea Pig Model of Airway Constriction
This model is designed to detect potential airway tone effects of neuromuscular blocking drugs, including those mediated by histamine release and muscarinic receptor interactions.
-
Animal Preparation: Male guinea pigs are anesthetized (e.g., with urethane) and ventilated through a tracheostomy.
-
Measurements: Pulmonary inflation pressure (PIP) and heart rate are continuously recorded. The dose required for 95% twitch suppression (ED95) of the gastrocnemius muscle is determined for each drug.
-
Experimental Procedure:
-
A baseline is established for PIP and heart rate.
-
Transient and reproducible increases in PIP and bradycardia are induced by either vagal nerve stimulation (VNS) or intravenous injection of acetylcholine.
-
The neuromuscular blocking agent is administered in cumulatively increasing doses.
-
The effects of the drug on baseline PIP and on VNS- or acetylcholine-induced changes are recorded.
-
-
Interpretation: An increase in baseline PIP suggests histamine release-induced bronchoconstriction. Potentiation of VNS- or acetylcholine-induced increases in PIP indicates an interaction with M2 or M3 muscarinic receptors, respectively.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Histamine-Induced Bronchospasm
Caption: Histamine release from mast cells leading to bronchoconstriction.
Experimental Workflow for Assessing Airway Effects in Guinea Pigs
Caption: Workflow for in vivo assessment of NMBA effects on airway pressure.
Conclusion
The available evidence indicates that this compound has a low potential to cause bronchospasm. While it can induce histamine release at doses exceeding 3xED95, this does not appear to translate into significant bronchoconstriction in preclinical models.[1][3][6] Furthermore, its lack of interaction with airway muscarinic receptors provides an additional layer of respiratory safety, distinguishing it from agents like the withdrawn rapacuronium.[1] When compared to other benzylisoquinolinium compounds, its profile is more favorable than atracurium and mivacurium and comparable to cisatracurium. These findings underscore the importance of evaluating multiple mechanisms of action when assessing the respiratory safety of new neuromuscular blocking agents.
References
- 1. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound chloride - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Histamine-release haemodynamic changes produced by rocuronium, vecuronium, mivacurium, atracurium and tubocurarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and CW002 do not potentiate muscarinic receptor-mediated airway smooth muscle constriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Drug Developments for Neuromuscular Blockade and Reversal: this compound, CW002, CW011, and Calabadion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Gantacurium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount to ensure personnel safety and minimize environmental impact. This guide provides a procedural, step-by-step framework for the safe handling and disposal of Gantacurium.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). As a neuromuscular blocking agent, inadvertent exposure could have significant health consequences.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of exposure, consult the relevant safety data sheet (SDS) for a similar compound, such as Cisatracurium Besylate, for first-aid measures.[2][3] General first aid for chemical exposure includes immediately flushing the affected area with water and seeking medical attention.[2]
II. This compound Disposal Workflow
The proper disposal of this compound, as with any laboratory chemical, follows a structured decision-making process. The primary goal is to render the substance non-retrievable and dispose of it in a manner that is safe for both human health and the environment.[4]
III. Step-by-Step Disposal Procedures
Step 1: Segregation Properly segregate waste containing this compound from other waste streams. This includes contaminated labware, unused solutions, and any materials used for spill cleanup.
Step 2: Inactivation (when possible) this compound is known to be degraded by nonenzymatic binding to L-cysteine under physiological conditions.[5] While specific laboratory inactivation protocols are not published, chemical degradation prior to disposal is a best practice. If a validated inactivation method is not available, proceed to the next step. Do not attempt to inactivate with bleach or other substances that could cause a hazardous reaction. [6]
Step 3: Packaging and Labeling
-
Place the this compound waste into a designated, leak-proof pharmaceutical waste container.[6]
-
If the waste is mixed with an undesirable substance to render it unusable, ensure the mixture is placed in a sealable bag or container to prevent leakage.[7][8]
-
Clearly label the container as "Pharmaceutical Waste for Incineration" and include the name "this compound."
Step 4: Storage Store the sealed and labeled waste container in a secure, designated area away from general laboratory traffic. This area should be clearly marked for hazardous or pharmaceutical waste.
Step 5: Disposal Arrange for the collection of the pharmaceutical waste by a licensed and approved biomedical or hazardous waste contractor.[6] Incineration is the only DEA-recognized method to render controlled substances non-retrievable and is the recommended disposal method for potent pharmaceutical compounds. [4]
Important Considerations:
-
Do Not Dispose Down the Drain: Pharmaceutical waste should never be disposed of down the sink or toilet.[7][8] This can lead to the contamination of water systems and have adverse effects on aquatic life.[9][10]
-
Consult Institutional Guidelines: Always adhere to your institution's specific waste management policies and procedures.
-
Documentation: Maintain accurate records of the disposal of this compound, including dates, quantities, and the disposal vendor used.
IV. Environmental Impact and Best Practices
The improper disposal of pharmaceuticals, including anesthetic agents, poses a risk to the environment.[9][11] While the specific environmental impact of this compound is not well-documented due to its experimental nature, the general principle is to prevent its entry into ecosystems. By following the outlined procedures, research facilities can significantly mitigate the potential for environmental contamination.
The information provided here is intended as a guide. Researchers and laboratory managers are encouraged to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and facilities.
References
- 1. This compound chloride - Wikipedia [en.wikipedia.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. medline.com [medline.com]
- 4. practicegreenhealth.org [practicegreenhealth.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. dea.gov [dea.gov]
- 8. epa.gov [epa.gov]
- 9. rcoa.ac.uk [rcoa.ac.uk]
- 10. DSpace [scholarworks.uvm.edu]
- 11. Environmental impact of commonly used anaesthetic agents: systematic literature review with narrative synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safe Handling of Gantacurium: A Procedural Guide for Laboratory Professionals
Disclaimer: Gantacurium is an experimental drug that is no longer in clinical development. As such, a specific Safety Data Sheet (SDS) with detailed quantitative safety information is not publicly available. The following guidance is based on established best practices for handling potent, hazardous, and investigational pharmaceutical compounds. Researchers and scientists must always perform a risk assessment for their specific use case and adhere to their institution's safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined below are designed to minimize exposure risk and ensure safe disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios, based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) for handling hazardous drugs.[1][2]
| Handling Scenario | Required Personal Protective Equipment | Protection Level |
| Receiving and Unpacking | Double chemotherapy-tested gloves, disposable gown, eye protection (safety glasses). An N95 respirator is recommended if there is a risk of aerosolization from damaged packaging.[3] | Low to Moderate |
| Compounding (Non-sterile) | Double chemotherapy-tested gloves, disposable gown (polyethylene-coated), eye protection (goggles), and a face shield. Work should be conducted in a ventilated enclosure such as a fume hood.[3][4] | High |
| Compounding (Sterile) | Double chemotherapy-tested gloves, disposable sterile gown, sterile gloves, eye protection (goggles), and a face shield. All operations must be performed in a Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI).[5] | High |
| Administration (in vitro/in vivo) | Double chemotherapy-tested gloves, disposable gown, and eye protection (safety glasses). A face shield should be used if there is a risk of splashing. | Moderate to High |
| Waste Disposal | Double chemotherapy-tested gloves, disposable gown, and eye protection (safety glasses). | Moderate |
| Spill Cleanup | Double chemotherapy-tested gloves, disposable gown, shoe covers, eye protection (goggles), and a face shield. A respirator (N95 or higher) is required for spills of powdered material or large liquid spills. | High |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Preparation and Compounding
-
Designated Area: All handling of this compound should occur in a designated area with restricted access.[2]
-
Engineering Controls: For any procedure that may generate aerosols or dust, use a certified chemical fume hood or a Class II Biological Safety Cabinet.[5]
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent before and after handling.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before beginning any procedure.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
PPE: Don the appropriate PPE for spill cleanup.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Cleanup: Clean the spill area with an appropriate deactivating agent, followed by a thorough cleaning with detergent and water.[6]
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[6]
Disposal Plan
As an investigational drug, this compound and all contaminated materials must be disposed of as hazardous pharmaceutical waste in accordance with federal, state, and local regulations.[7]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. It should be collected in a designated, labeled, and sealed container for incineration at a licensed facility.[8][9] |
| Contaminated Labware (vials, syringes, etc.) | Place in a sharps container if applicable, or in a designated hazardous waste container. These items should not be placed in the regular trash.[8] |
| Contaminated PPE | All disposable PPE (gloves, gowns, etc.) should be placed in a designated hazardous waste container immediately after use.[6] |
| Empty Vials | Even if empty, vials may contain residual amounts of the drug and should be disposed of as hazardous waste.[8] |
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.
Caption: Workflow for selecting and using PPE when handling this compound.
References
- 1. rpharmy.com [rpharmy.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. ashp.org [ashp.org]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. epcc.edu [epcc.edu]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
